5'-DMTr-T-Methyl phosphonamidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H48N3O7P |
|---|---|
Molecular Weight |
689.8 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,49?/m0/s1 |
InChI Key |
VWSNRSNBUDOZEA-KBUNAWGSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5'-DMTr-T-Methylphosphonamidite for Researchers, Scientists, and Drug Development Professionals
Introduction: 5'-DMTr-T-Methylphosphonamidite is a key building block in the chemical synthesis of modified oligonucleotides, specifically those containing a methylphosphonate (B1257008) backbone. This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, confers unique properties to the resulting oligonucleotides, making them valuable tools in research and therapeutic development. This guide provides a comprehensive overview of 5'-DMTr-T-Methylphosphonamidite, including its synthesis, properties, and applications, with a focus on its role in the development of antisense oligonucleotides.
Core Concepts and Properties
5'-DMTr-T-Methylphosphonamidite is a thymidine (B127349) nucleoside derivative protected at the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and activated at the 3'-hydroxyl group as a methylphosphonamidite. The DMTr group is an acid-labile protecting group that facilitates monitoring of synthesis efficiency and is removed at the beginning of each coupling cycle in solid-phase synthesis. The methylphosphonamidite moiety is the reactive group that enables the formation of a methylphosphonate internucleotide linkage.
Chemical Structure:
-
5'-DMTr-T-Methylphosphonamidite: 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[[methyl(di(propan-2-yl)amino)phosphanyl]oxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione[1]
The key feature of oligonucleotides synthesized with this monomer is the methylphosphonate linkage, which is non-ionic and resistant to nuclease degradation. This increased stability is a significant advantage for in vivo applications where standard phosphodiester oligonucleotides are rapidly degraded.
Physicochemical and Characterization Data
| Property | Value | Reference(s) |
| Molecular Formula | C38H48N3O7P | [1][2] |
| Molecular Weight | 689.78 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥95.0% | [1] |
| Storage Conditions | -20°C, under inert gas | |
| 31P NMR Chemical Shift | Approximately 140-155 ppm (as a mixture of two diastereomers) | [3] |
Note: The 31P NMR chemical shift is a critical parameter for phosphoramidites, and the presence of two signals is expected due to the chiral nature of the phosphorus center.
Synthesis of 5'-DMTr-T-Methylphosphonamidite
While detailed, proprietary industrial synthesis protocols are not publicly disclosed, the synthesis of 5'-DMTr-T-Methylphosphonamidite follows a well-established chemical pathway involving the phosphitylation of the 3'-hydroxyl group of 5'-O-DMTr-thymidine.
Experimental Protocol: A Representative Synthesis
This protocol is a representative procedure based on standard phosphitylation methods for nucleoside phosphoramidites.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)thymidine
-
Methylphosphonic bis(diisopropylamide) or a similar phosphitylating agent
-
An activator (e.g., 1H-Tetrazole, 4,5-dicyanoimidazole)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for chromatography
-
Appropriate deuterated solvents for NMR analysis
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5'-O-DMTr-thymidine in anhydrous DCM or ACN.
-
Phosphitylation: Add DIPEA to the solution, followed by the dropwise addition of the phosphitylating agent (e.g., methylphosphonic bis(diisopropylamide)). The reaction is typically stirred at room temperature.
-
Activation: In a separate flask, dissolve the activator in anhydrous ACN. This activator solution is then slowly added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Work-up: Once the reaction is complete, the mixture is quenched, and the organic layer is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine (B128534) to prevent degradation).
-
Characterization: The purified product is characterized by 1H NMR, 31P NMR, and mass spectrometry to confirm its identity and purity.
Application in Automated Solid-Phase Oligonucleotide Synthesis
5'-DMTr-T-Methylphosphonamidite is a cornerstone for the automated synthesis of methylphosphonate oligonucleotides on a solid support. The synthesis cycle is a repetitive four-step process.
Experimental Workflow for Solid-Phase Synthesis
Detailed Methodologies for Key Steps:
-
Deblocking (Detritylation): The 5'-DMTr protecting group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like DCM. The release of the orange-colored dimethoxytrityl cation allows for real-time monitoring of the coupling efficiency.
-
Coupling: The 5'-DMTr-T-Methylphosphonamidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., 1H-tetrazole, ETT, or DCI). The activated phosphoramidite (B1245037) reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the elongation of chains that failed to couple, any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically containing acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The newly formed, unstable phosphite (B83602) triester linkage is oxidized to a stable methylphosphonate linkage. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
Coupling Efficiency:
The efficiency of the coupling step is critical for the synthesis of long, high-purity oligonucleotides. Even small decreases in coupling efficiency can significantly reduce the yield of the full-length product. Factors influencing coupling efficiency include the purity of the phosphoramidite and reagents, the absence of moisture, the choice of activator, and the coupling time.
| Activator | Relative Coupling Time | Notes |
| 1H-Tetrazole | Standard | A widely used, effective activator. |
| Ethylthiotetrazole (ETT) | Faster than Tetrazole | More acidic than tetrazole, leading to faster coupling. |
| 4,5-Dicyanoimidazole (DCI) | ~2x faster than Tetrazole | Less acidic than tetrazole but highly effective due to its nucleophilicity; highly soluble in acetonitrile.[4] |
Post-Synthesis Processing
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The resulting crude product is then purified.
Experimental Protocol: Cleavage and Deprotection
-
Cleavage from Support: The oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Base Deprotection: The same basic conditions used for cleavage also remove the protecting groups from the nucleobases.
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying methylphosphonate oligonucleotides.
Applications in Drug Development and Research
Methylphosphonate oligonucleotides are primarily used as antisense agents to inhibit gene expression. Their nuclease resistance and ability to cross cell membranes make them attractive candidates for therapeutic applications.
Mechanism of Action of Methylphosphonate Antisense Oligonucleotides
Methylphosphonate oligonucleotides typically function via a steric hindrance mechanism. By binding to a target mRNA sequence, they can physically block the ribosome from translating the mRNA into a protein, or they can interfere with mRNA splicing. Unlike some other antisense chemistries, they do not typically induce degradation of the target mRNA by RNase H.
Targeting Signaling Pathways in Cancer
A prominent application of antisense technology is the targeting of oncogenes involved in cancer-related signaling pathways. For example, the c-myc proto-oncogene is a key regulator of cell proliferation and is often overexpressed in various cancers. Antisense oligonucleotides, including those with methylphosphonate linkages, have been designed to target c-myc mRNA and inhibit its translation, thereby reducing cell proliferation and tumor growth.[5][6][7]
Conclusion
5'-DMTr-T-Methylphosphonamidite is a vital reagent for the synthesis of nuclease-resistant methylphosphonate oligonucleotides. Its use in automated solid-phase synthesis allows for the production of these modified nucleic acids with high efficiency. The resulting oligonucleotides have significant potential as therapeutic agents, particularly in the field of antisense technology, where they can be designed to target and inhibit the expression of disease-causing genes. A thorough understanding of the synthesis, purification, and mechanism of action of these molecules is essential for their successful application in research and drug development.
References
- 1. 5'-DMTr-T-Methyl phosphonamidite - CD BioGlyco [bioglyco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Phosphorothioated antisense c-myc oligonucleotide inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective targeting of MYC mRNA by stabilized antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to 5'-DMTr-T-Phosphoramidites
Identifying the Target Compound: 5'-DMTr-T-Methyl phosphonamidite
The compound of interest, this compound, is a specialized phosphoramidite (B1245037) used in oligonucleotide synthesis. The "5'-DMTr-T" portion indicates a thymidine (B127349) nucleoside with a dimethoxytrityl (DMTr) protecting group on the 5' hydroxyl position. The "Methyl phosphonamidite" moiety at the 3' position is the reactive group that enables the formation of a methylphosphonate (B1257008) linkage in the growing oligonucleotide chain. This is distinct from the more common phosphodiester linkages formed by cyanoethyl (CE) phosphoramidites.
While a specific CAS number for this exact methylphosphonamidite is not publicly listed, a product with this description is available from suppliers such as United States Biological under the product number 298012. The molecular formula for this compound is listed as C38H48N3O8P.
A Closely Related Analogue: 5'-O-DMT-thymidine 3'-CE phosphoramidite
Due to the limited public data on the methylphosphonamidite variant, this guide will focus on the extensively characterized 5'-O-DMT-thymidine 3'-CE phosphoramidite. This compound is functionally similar and serves as an excellent reference for understanding the role of 5'-DMTr-T phosphoramidites in oligonucleotide synthesis.
Physicochemical Properties
The properties of 5'-O-DMT-thymidine 3'-CE phosphoramidite are well-documented, providing a reliable basis for its application in sensitive synthetic processes.
| Property | Value | References |
| CAS Number | 98796-51-1 | [][2][3][4][5] |
| Molecular Formula | C40H49N4O8P | [][2][3][4][5] |
| Molecular Weight | 744.81 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [] |
| Purity | ≥ 98% | [] |
| Storage Conditions | -20°C | [][5] |
The Central Role in Oligonucleotide Synthesis: An Experimental Protocol
5'-O-DMT-thymidine 3'-CE phosphoramidite is a fundamental reagent in the solid-phase synthesis of DNA oligonucleotides. The following is a generalized experimental protocol for its use in an automated DNA synthesizer.
Objective: To incorporate a thymidine nucleotide into a growing oligonucleotide chain on a solid support.
Materials:
-
5'-O-DMT-thymidine 3'-CE phosphoramidite
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., tetrazole or a more modern equivalent)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in water/pyridine/THF)
-
Washing solvent (e.g., acetonitrile)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Methodology:
-
Deblocking: The DMTr protecting group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support by washing with the deblocking solution. This exposes the hydroxyl group for the coupling reaction.
-
Coupling: The 5'-O-DMT-thymidine 3'-CE phosphoramidite, dissolved in acetonitrile (B52724), is mixed with the activator solution and added to the column containing the solid support. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group on the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutations in the final oligonucleotide product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Washing: The solid support is washed with acetonitrile to remove any unreacted reagents and byproducts.
-
Cycle Repetition: These steps are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC).
Visualizing the Process and Components
To better understand the experimental workflow and the chemical logic, the following diagrams are provided.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite
This guide provides a comprehensive overview of this compound, a key reagent in the chemical synthesis of modified oligonucleotides. It details the compound's chemical properties, its application in creating nuclease-resistant analogues of DNA, and the specific experimental protocols required for its use.
Core Concepts
This compound is a specialized phosphoramidite (B1245037) monomer utilized in solid-phase oligonucleotide synthesis to introduce methyl phosphonate (B1237965) linkages into the nucleic acid backbone.[1][2] This modification, where a non-bridging oxygen in the phosphate (B84403) group is replaced by a methyl group, results in an uncharged and nuclease-resistant internucleotide bond.[1] These characteristics make oligonucleotides containing methyl phosphonate linkages valuable tools in therapeutic and diagnostic applications, particularly in the development of antisense oligonucleotides and siRNAs.[2]
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 689.78 g/mol | [3] |
| Chemical Formula | C38H48N3O7P | [3] |
| CAS Number | 114079-04-8 | [3] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (typically) | |
| Solubility | Acetonitrile (B52724), Dichloromethane | [1] |
| Storage | -20°C under inert atmosphere | [4][5] |
Application in Oligonucleotide Synthesis
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation.[6] this compound is introduced during the coupling step to incorporate a thymidine (B127349) nucleotide with a methyl phosphonate linkage.
The overall synthesis cycle is the established method for producing high-quality custom DNA and RNA sequences for a wide range of applications, from basic research to drug development.[7][8]
Experimental Workflow: Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the standard four-step cycle of phosphoramidite chemistry, which is the foundational process for using this compound.
Experimental Protocols
The successful synthesis of oligonucleotides containing methyl phosphonate linkages requires modifications to the standard protocols, particularly during the deprotection step, due to the base-labile nature of these linkages.[1]
Synthesis
-
Monomer Preparation : Dissolve the this compound in anhydrous acetonitrile to the standard concentration used on the DNA synthesizer.[1] Note that other methyl phosphonamidite monomers may require different solvents, such as anhydrous tetrahydrofuran (B95107) for dG.[1]
-
Automated Synthesis : The synthesis can be performed on most commercial DNA synthesizers using the standard protocols for cyanoethyl (CE) phosphoramidites.[1]
-
Coupling Time : A coupling reaction time of 5 minutes is recommended for synthesis scales of 1 µmole and below.[1] It is important to note that trityl monitors may under-report the coupling efficiency.[1]
Cleavage and Deprotection (One-Pot Procedure)
This procedure is preferred as it minimizes the cleavage of the methyl phosphonate backbone.[1]
-
Support Preparation : Following synthesis, air-dry the solid support within the synthesis column. Transfer the dried support to a suitable deprotection vial.[1]
-
Initial Cleavage : Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) to the support. Seal the vial and let it stand at room temperature for 30 minutes.[1]
-
Deprotection : Add 0.5 mL of ethylenediamine (B42938) to the vial, reseal it, and allow the reaction to proceed at room temperature for 6 hours.[1]
-
Oligonucleotide Recovery : Decant the supernatant containing the cleaved and deprotected oligonucleotide. Wash the support twice with 0.5 mL of acetonitrile/water (1:1).[1]
-
Dilution : Combine the supernatant and the washes, and dilute the total volume to 15 mL with water.[1]
The resulting solution contains the crude oligonucleotide with methyl phosphonate linkages, which can then be purified using standard techniques such as HPLC or cartridge purification.[1]
Conclusion
This compound is an essential building block for the synthesis of modified oligonucleotides with significant potential in therapeutic and research applications. Its proper use, including adherence to modified synthesis and deprotection protocols, is critical for achieving high-quality synthesis of nuclease-resistant DNA and RNA analogues. The information provided in this guide serves as a technical resource for scientists and professionals working in the field of oligonucleotide chemistry and drug development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5�-DMTr-dC (Ac)-methylphosphonamidite, 178094-78-5 | BroadPharm [broadpharm.com]
- 5. 5�-O-DMTr-5-MedC(Ac)-methyl phosphonamidite | BroadPharm [broadpharm.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [shop.leica-microsystems.com]
- 8. twistbioscience.com [twistbioscience.com]
Synthesis of 5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. This guide details the experimental protocols, summarizes quantitative data, and illustrates the synthetic workflow, offering valuable insights for researchers and professionals in the fields of nucleic acid chemistry and drug development.
Introduction
This compound is a protected thymidine (B127349) monomer used in solid-phase oligonucleotide synthesis.[1] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, which is acid-labile and allows for the stepwise elongation of the oligonucleotide chain. The 3'-hydroxyl group is modified with a methylphosphonamidite moiety, which, upon activation, forms a methylphosphonate (B1257008) internucleoside linkage. Oligonucleotides containing methylphosphonate linkages are of significant interest in research and therapeutics due to their neutral backbone, increased nuclease resistance, and enhanced cellular uptake compared to natural phosphodiester oligonucleotides.[2]
The synthesis of this phosphonamidite monomer is a two-step process that begins with the protection of the 5'-hydroxyl group of thymidine, followed by the phosphitylation of the 3'-hydroxyl group.
Synthetic Workflow
The overall synthesis of this compound from thymidine involves two key transformations:
-
5'-O-Protection: Selective protection of the 5'-hydroxyl group of thymidine with a dimethoxytrityl (DMTr) group.
-
3'-O-Phosphitylation: Reaction of the 3'-hydroxyl group of 5'-O-DMTr-thymidine with a suitable phosphitylating agent to introduce the methylphosphonamidite moiety.
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound. These protocols are based on established methodologies for nucleoside protection and phosphitylation.
Step 1: Synthesis of 5'-O-Dimethoxytrityl-Thymidine (5'-O-DMTr-Thymidine)
This procedure describes the selective protection of the 5'-hydroxyl group of thymidine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Thymidine | 242.23 | 10.0 | 2.42 g |
| Anhydrous Pyridine | 79.10 | - | 50 mL |
| 4,4'-Dimethoxytrityl chloride (DMTr-Cl) | 338.82 | 11.0 | 3.73 g |
| Dichloromethane (B109758) (DCM) | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
| Methanol (B129727) | 32.04 | - | As needed |
Procedure:
-
Thymidine is dried by co-evaporation with anhydrous pyridine (2 x 10 mL) and then dissolved in 50 mL of anhydrous pyridine.
-
4,4'-Dimethoxytrityl chloride (1.1 equivalents) is added portion-wise to the stirred solution at room temperature under an inert atmosphere (e.g., argon).
-
The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).
-
Upon completion, the reaction is quenched by the addition of 5 mL of cold methanol and stirred for 15 minutes.
-
The pyridine is removed under reduced pressure. The residue is dissolved in dichloromethane (100 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give a crude foam.
-
The crude product is purified by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane (0-5%) to yield 5'-O-DMTr-thymidine as a white foam.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This procedure describes the phosphitylation of the 3'-hydroxyl group of 5'-O-DMTr-thymidine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5'-O-DMTr-Thymidine | 544.58 | 5.0 | 2.72 g |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | 50 mL |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 2.6 mL |
| Methyl-N,N-diisopropylchlorophosphonamidite | 197.68 | 7.5 | 1.48 g |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
| Anhydrous Acetonitrile (B52724) | 41.05 | - | As needed |
Procedure:
-
5'-O-DMTr-thymidine is dried by co-evaporation with anhydrous acetonitrile (2 x 10 mL) and placed in a flame-dried flask under an inert atmosphere.
-
The dried starting material is dissolved in anhydrous dichloromethane (50 mL), and N,N-diisopropylethylamine (3.0 equivalents) is added.
-
The solution is cooled to 0 °C in an ice bath.
-
Methyl-N,N-diisopropylchlorophosphonamidite (1.5 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by ³¹P NMR spectroscopy or TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (pre-treated with triethylamine) using a gradient of ethyl acetate (B1210297) in hexanes containing 1% triethylamine (B128534) to afford the this compound as a white foam.
Expected Yield: 80-90%
Application in Oligonucleotide Synthesis
This compound is used in automated solid-phase DNA synthesizers following the phosphoramidite (B1245037) chemistry cycle. The key difference lies in the nature of the internucleoside linkage formed.
The standard oligonucleotide synthesis cycle using this monomer is as follows:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
A key consideration when using methyl phosphonamidites is the final deprotection step, which requires milder conditions than standard phosphodiester oligonucleotides to avoid degradation of the methylphosphonate linkages.[2]
Cleavage and Deprotection Protocol for Methylphosphonate Oligonucleotides
The following is a one-pot procedure for the cleavage from the solid support and deprotection of the nucleobases.[2]
Reagents:
| Reagent | Composition |
| Cleavage Solution | Acetonitrile / Ethanol / Ammonium Hydroxide (45:45:10 v/v/v) |
| Deprotection Solution | Ethylenediamine (B42938) |
| Neutralization Solution | 6M Hydrochloric Acid in Acetonitrile / Water (1:9 v/v) |
Procedure:
-
The solid support containing the synthesized oligonucleotide is air-dried and transferred to a sealed vial.
-
0.5 mL of the Cleavage Solution is added, and the vial is kept at room temperature for 30 minutes.
-
0.5 mL of ethylenediamine is added, and the vial is sealed and left at room temperature for 6 hours to effect deprotection.[2]
-
The supernatant is collected, and the support is washed twice with 0.5 mL of acetonitrile/water (1:1 v/v).
-
The combined supernatant and washes are diluted to 15 mL with water.
-
The pH of the solution is adjusted to 7.0 with the Neutralization Solution.
-
The deprotected oligonucleotide is then desalted using a suitable cartridge purification method.[2]
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |
| 5'-O-Protection | Thymidine | DMTr-Cl, Pyridine | Pyridine | 12-16 hours | 85-95 |
| 3'-O-Phosphitylation | 5'-O-DMTr-Thymidine | Methyl-N,N-diisopropylchlorophosphonamidite, DIPEA | Dichloromethane | 2-4 hours | 80-90 |
Note: Yields are dependent on the scale of the reaction and the efficiency of purification. The provided values are representative.
Conclusion
The synthesis of this compound is a well-established process that provides a crucial reagent for the construction of modified oligonucleotides. The two-step synthesis, involving protection and phosphitylation, can be performed with high efficiency. The resulting methylphosphonate-modified oligonucleotides have important applications in research and as potential therapeutic agents. Careful consideration of the deprotection conditions is necessary to ensure the integrity of the final product. This guide provides a solid foundation for the successful synthesis and application of this important phosphonamidite monomer.
References
5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide to its Mechanism of Action in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of 5'-DMTr-T-Methyl phosphonamidite in the synthesis of modified oligonucleotides. This key building block enables the introduction of methylphosphonate (B1257008) linkages into DNA and RNA sequences, a modification of significant interest for therapeutic and diagnostic applications due to its unique physicochemical properties. This document provides a detailed overview of the synthesis process, experimental protocols, and the underlying chemical principles.
Introduction: The Significance of Methylphosphonate Oligonucleotides
Methylphosphonate oligonucleotides are synthetic analogs of DNA and RNA where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification confers several advantageous properties, most notably:
-
Nuclease Resistance: The methylphosphonate linkage is resistant to degradation by cellular nucleases, which significantly increases the in vivo stability of the oligonucleotide.[1]
-
Electrical Neutrality: The absence of a negative charge on the backbone reduces electrostatic repulsion with the negatively charged phosphate (B84403) backbone of target nucleic acids and cell membranes, which can enhance cellular uptake.[1]
These characteristics make methylphosphonate-modified oligonucleotides valuable tools in various research and therapeutic areas, particularly in the development of antisense therapies. This compound is a crucial reagent for incorporating thymidine (B127349) with a methylphosphonate linkage during solid-phase oligonucleotide synthesis.
The Core Mechanism: Integration into the Phosphoramidite (B1245037) Synthesis Cycle
The synthesis of oligonucleotides containing methylphosphonate linkages utilizes the well-established phosphoramidite solid-phase synthesis method.[2][3][4][5] this compound is designed to be compatible with the standard automated synthesis cycle, which consists of four key steps: detritylation, coupling, capping, and oxidation.
Chemical Structure of this compound
The structure of this compound is tailored for its role in oligonucleotide synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, which is acid-labile and removed at the beginning of each synthesis cycle. The 3'-phosphorus is derivatized as a phosphonamidite, which is activated for coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.
The Synthesis Cycle: An Experimental Workflow
The incorporation of a methylphosphonate linkage using this compound follows the same four-step cycle as standard phosphoramidite chemistry.
The Coupling Mechanism: A Closer Look
The core of the mechanism lies in the coupling step, where the this compound is activated and reacts with the free 5'-hydroxyl group of the solid-support-bound oligonucleotide.
References
The Gatekeeper of Oligonucleotide Synthesis: An In-depth Guide to the Role of the DMTr Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly in the assembly of oligonucleotides, precision and control are paramount. The ability to dictate which reactive groups participate in a reaction and which remain dormant is the cornerstone of building these complex biomolecules. Central to this control is the use of protecting groups, and for the 5'-hydroxyl function of nucleosides, the 4,4'-dimethoxytrityl (DMTr) group reigns supreme. This in-depth technical guide elucidates the multifaceted role of the DMTr group in oligonucleotide synthesis, from its fundamental function as a protective shield to its utility as a powerful purification handle.
The DMTr Group: A Robust and Reversible Protector
The primary role of the DMTr group is to protect the 5'-hydroxyl group of the nucleoside monomer during the phosphoramidite-based solid-phase synthesis of oligonucleotides.[1][2][3] This protection is crucial to prevent undesirable side reactions, such as self-coupling of phosphoramidites, ensuring that the oligonucleotide chain is extended in the correct 3' to 5' direction.[2] The DMTr group is attached to the 5'-hydroxyl of the nucleoside phosphoramidite (B1245037) building blocks.[4][5] Its bulky nature provides steric hindrance, effectively "capping" the 5' end and directing the coupling reaction to the desired 3'-phosphoramidite group of the incoming monomer.[2]
The selection of the DMTr group is not arbitrary; its chemical properties are finely tuned for the demands of solid-phase synthesis. It is stable to the basic conditions used for the removal of other protecting groups on the nucleobases and the phosphodiester backbone, yet it can be readily and quantitatively removed under mild acidic conditions.[6][7] This selective lability is the key to the iterative nature of oligonucleotide synthesis, allowing for the sequential addition of nucleotide monomers.
The Synthesis Cycle: A Choreographed Dance of Protection and Deprotection
The synthesis of an oligonucleotide is a cyclical process, with the DMTr group playing a pivotal role in the first step of each cycle: detritylation.
A typical synthesis cycle can be summarized as follows:
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the nucleoside attached to the solid support.[2] This is achieved by treating the support-bound oligonucleotide with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene.[7][8][9] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.
-
Coupling: The next nucleoside phosphoramidite, with its own 5'-DMTr group intact, is activated and added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[8]
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed. This typically involves acetylation of the unreacted hydroxyls, rendering them inert in subsequent cycles.[8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, such as iodine in the presence of water.[10]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.
Mechanism of Detritylation: The Release of a Colorful Cation
The cleavage of the DMTr group is an acid-catalyzed reaction. The acidic proton protonates the ether oxygen linking the DMTr group to the 5'-hydroxyl of the nucleoside. This is followed by the departure of the highly stable dimethoxytrityl carbocation, which is intensely colored.[8]
The released DMTr cation has a characteristic orange color and a strong absorbance at approximately 495 nm.[2][8] This property is ingeniously exploited to monitor the efficiency of each coupling step in real-time. The intensity of the orange color in the acidic effluent is directly proportional to the amount of DMTr cation released, which in turn corresponds to the number of successfully coupled nucleosides in the preceding cycle.[2] By comparing the absorbance from each cycle, the stepwise coupling efficiency can be calculated, providing a crucial quality control measure during the synthesis.
Figure 2: Acid-catalyzed cleavage of the DMTr group.
Quantitative Aspects of Detritylation
The efficiency and speed of the detritylation step are critical. Incomplete removal of the DMTr group leads to the formation of "n-1" deletion mutations, where a nucleotide is missing from the final sequence. Conversely, prolonged exposure to acid can lead to depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues, which can result in chain cleavage during the final deprotection steps.[9][11] Therefore, a delicate balance must be struck.
The choice of deblocking reagent and its concentration significantly impacts the detritylation process.
| Deblocking Reagent | Typical Concentration | Key Features | Best For |
| Trichloroacetic Acid (TCA) | 3% in DCM | Faster reaction times.[9] | Routine and shorter oligonucleotides. |
| Dichloroacetic Acid (DCA) | 3-10% in Toluene or DCM | Milder acid, reduces depurination.[7][9] | Long oligonucleotides, sequences with sensitive bases.[11] |
Table 1: Comparison of Common Detritylation Reagents.
Studies have shown that with 3% TCA, a detritylation time as short as 10-20 seconds can be sufficient without compromising the yield of the full-length product.[9] Using milder acids like DCA generally requires longer reaction times but results in better overall yields for longer and more sensitive oligonucleotides due to reduced depurination.[9][11] For instance, a comparison of cycle efficiencies for a 5 mmol synthesis showed a 97.7% efficiency with 2.5% DCA and a 98.3% efficiency with 15% DCA, indicating that higher concentrations of DCA can lead to more complete detritylation.[12]
"DMTr-on" Purification: A Hydrophobic Handle for Separation
Beyond its role as a protecting group, the DMTr group serves as a powerful tool for the purification of the final oligonucleotide product. This technique, known as "DMTr-on" or "trityl-on" purification, leverages the significant hydrophobicity of the DMTr group.[6][13]
At the end of the synthesis, the final DMTr group is intentionally left on the full-length oligonucleotide. The crude mixture, which contains the desired DMTr-on product along with shorter, uncapped "failure" sequences (which lack a 5'-DMTr group), is then passed through a reversed-phase high-performance liquid chromatography (RP-HPLC) column or a purification cartridge.[6][13] The hydrophobic DMTr group causes the full-length product to be strongly retained by the hydrophobic stationary phase, while the more hydrophilic, shorter failure sequences are washed away.[3][13]
Once the impurities have been removed, the purified DMTr-on oligonucleotide is treated with a mild acid to cleave the DMTr group. The final, deprotected oligonucleotide is then eluted from the column.[6] This method is particularly effective for the purification of longer oligonucleotides (40-150 nucleotides).[6]
| Purification Method | Principle | Purity | Yield | Best For |
| DMTr-on RP-HPLC | Hydrophobic interaction | High (>95%) | Good | Longer oligonucleotides, high purity applications. |
| DMTr-off Anion-Exchange HPLC | Charge-based separation | High (>95%) | Good | Shorter oligonucleotides, resolving n-1 sequences. |
| Gel Electrophoresis (PAGE) | Size-based separation | Very High (>99%) | Lower | High purity is critical, regardless of yield.[3] |
Table 2: Comparison of Oligonucleotide Purification Methods.
Figure 3: Workflow for DMTr-on reversed-phase purification.
Experimental Protocols
Manual Detritylation of a Purified DMTr-on Oligonucleotide
This protocol describes the removal of the 5'-DMTr group from an oligonucleotide that has been previously purified by a method such as RP-HPLC.
Materials:
-
Dried, purified DMTr-on oligonucleotide
-
80% Acetic Acid (v/v) in water
-
3 M Sodium Acetate (B1210297) solution
-
Ethanol (B145695) (95-100%)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Lyophilizer or vacuum centrifuge
Procedure:
-
Ensure the DMTr-on oligonucleotide is completely dry. If it was purified by HPLC, co-evaporation with water may be necessary to remove residual volatile salts like triethylammonium (B8662869) acetate.[1]
-
Dissolve the dried oligonucleotide in 80% acetic acid. A common starting point is 30 µL of 80% acetic acid per optical density unit (ODU) of the oligonucleotide.[1]
-
Vortex the mixture to ensure complete dissolution and let it stand at room temperature for 20 minutes.[1][14] The solution should not turn orange as the aqueous environment will quench the DMTr cation to form dimethoxytritanol.[1]
-
To precipitate the detritylated oligonucleotide, add 5 µL of 3 M sodium acetate per ODU and 100 µL of ethanol per ODU.[1]
-
Vortex the solution thoroughly.
-
Chill the mixture at -20°C for at least 30 minutes to facilitate precipitation.
-
Centrifuge the tube at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant, which contains the cleaved dimethoxytritanol.
-
Wash the pellet by adding 200 µL of 70% ethanol, vortexing briefly, and centrifuging again for 5 minutes.
-
Decant the ethanol wash and dry the oligonucleotide pellet using a lyophilizer or vacuum centrifuge.
-
Resuspend the purified, detritylated oligonucleotide in an appropriate volume of nuclease-free water or buffer for your downstream application.
DMTr-on Reversed-Phase HPLC Purification
This protocol provides a general guideline for the purification of a crude oligonucleotide using DMTr-on RP-HPLC. Specific parameters such as gradient and flow rate may need to be optimized based on the oligonucleotide sequence and length.
Materials and Equipment:
-
Crude, deprotected (except for the 5'-DMTr group) oligonucleotide solution
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) or similar ion-pairing agent in water
-
Mobile Phase B: Acetonitrile
-
Detritylation Solution: 2% Trifluoroacetic acid (TFA) or 3% Dichloroacetic acid (DCA) in water
-
Neutralization Solution: e.g., 0.1 M TEAA
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the reversed-phase column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Loading: Dissolve the crude oligonucleotide in Mobile Phase A and inject it onto the column.
-
Elution of Failure Sequences: Wash the column with a low percentage of Mobile Phase B (e.g., 5-15%) to elute the hydrophilic, DMTr-off failure sequences. Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Elution of DMTr-on Product: Once the failure sequences have eluted, increase the concentration of Mobile Phase B using a linear gradient (e.g., 15-50% over 20-30 minutes) to elute the retained DMTr-on oligonucleotide.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which is the DMTr-on product.
-
Post-Purification Detritylation:
-
Lyophilize the collected fractions containing the purified DMTr-on oligonucleotide.
-
Perform a manual detritylation as described in Protocol 6.1.
-
-
Desalting: After detritylation and precipitation, the final oligonucleotide may need to be desalted to remove any remaining salts from the purification buffers. This can be achieved by methods such as size-exclusion chromatography or ethanol precipitation.
Conclusion
The 4,4'-dimethoxytrityl group is far more than a simple protecting group in the context of oligonucleotide synthesis. It is a meticulously designed chemical entity that serves as a cornerstone of the automated phosphoramidite chemistry that enables the routine synthesis of these vital biomolecules. Its robust protection of the 5'-hydroxyl, coupled with its facile and quantifiable cleavage, allows for the efficient and controlled stepwise assembly of DNA and RNA strands. Furthermore, its inherent hydrophobicity provides a powerful handle for the purification of the final product, ensuring the high fidelity required for demanding research, diagnostic, and therapeutic applications. A thorough understanding of the chemistry and function of the DMTr group is, therefore, essential for any scientist or professional involved in the field of oligonucleotide synthesis and its applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. metabion.com [metabion.com]
- 3. labcluster.com [labcluster.com]
- 4. diva-portal.org [diva-portal.org]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. youdobio.com [youdobio.com]
- 8. atdbio.com [atdbio.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. biotage.com [biotage.com]
- 11. glenresearch.com [glenresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. dupont.com [dupont.com]
- 14. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
solubility of methylphosphonate oligonucleotides
An In-depth Technical Guide to the Solubility of Methylphosphonate (B1257008) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate oligonucleotides (MPOs) represent a significant class of nucleic acid analogs utilized in antisense therapy and diagnostics. The replacement of the negatively charged phosphodiester linkage with a neutral methylphosphonate group confers nuclease resistance and enhances cellular uptake, properties highly desirable for therapeutic applications.[1][2][3] However, this modification profoundly impacts the physicochemical properties of the oligonucleotide, most notably its solubility. This guide provides a comprehensive overview of the solubility characteristics of methylphosphonate oligonucleotides, including quantitative data, factors influencing solubility, and detailed experimental protocols for their determination and handling.
Physicochemical Basis of Methylphosphonate Oligonucleotide Solubility
The defining structural feature of a methylphosphonate oligonucleotide is the substitution of a non-bridging oxygen atom in the phosphodiester backbone with a methyl group. This alteration has two primary consequences for solubility:
-
Neutralization of Charge: The phosphodiester backbone of natural DNA and RNA is anionic, rendering it highly soluble in aqueous solutions. The methylphosphonate linkage is electrically neutral, which significantly reduces the overall charge of the oligonucleotide.[1][4] This loss of charge leads to a decrease in hydrophilicity and, consequently, lower aqueous solubility.[1][4][5]
-
Increased Hydrophobicity: The introduction of methyl groups increases the lipophilicity of the oligonucleotide. While this can be advantageous for crossing cell membranes, it contributes to poor solubility in aqueous media and a tendency for aggregation.[4]
Quantitative Solubility Data
Quantitative data on the is often sequence and length-dependent. However, general observations and specific examples from the literature provide valuable insights.
| Oligonucleotide Type | Solvent | Solubility | Reference |
| Methylphosphonate Oligonucleotides | Water | < 1 mg/mL | [5] |
| Unmodified 16-mer Oligonucleotide | Octanol:Water (Partition Coefficient) | 1.75 x 10-5 | [6] |
It is important to note that the solubility can decrease significantly as the number of methylphosphonate linkages within an oligonucleotide increases.[1]
Factors Influencing Solubility
Several factors can influence the :
-
Number of Methylphosphonate Linkages: As the number of neutral linkages increases, the aqueous solubility of the oligonucleotide decreases.[1]
-
Oligonucleotide Length: Longer oligonucleotides, particularly those with a high proportion of methylphosphonate modifications, tend to be less soluble.
-
Base Composition: The presence of purine-rich sequences, especially guanine, can further decrease solubility due to potential intermolecular G-quadruplex formation and other non-covalent interactions.
-
Presence of Phosphodiester Linkages: Incorporating standard, charged phosphodiester linkages within a methylphosphonate oligonucleotide can improve its overall aqueous solubility.[1]
-
Temperature: Temperature can affect solubility, although the relationship may not be linear and can depend on the specific sequence and solvent.
-
pH and Buffer Composition: The pH and ionic strength of the buffer can influence solubility. For instance, PNA oligomers, which are also uncharged, exhibit poor solubility in phosphate (B84403) buffers.[7] While not directly about MPOs, this suggests that buffer choice is a critical consideration.
Strategies for Improving Solubility
Several strategies can be employed to overcome the solubility challenges associated with methylphosphonate oligonucleotides:
-
Co-solvents: The use of organic co-solvents is a common approach. Increasing the percentage of Dimethyl Sulfoxide (DMSO) from 0.5% to 10% can aid in solubilizing these oligonucleotides.[1]
-
Chimeric Oligonucleotides: Synthesizing chimeric oligonucleotides that contain both methylphosphonate and standard phosphodiester or phosphorothioate (B77711) linkages can significantly improve aqueous solubility while retaining nuclease resistance.[1][5]
-
Deprotection and Purification Procedures: The conditions used for deprotection and purification can impact the final solubility of the product. A "one-pot" deprotection procedure using a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) in an acetonitrile/ethanol/water co-solvent has been shown to improve product yields, partly due to the enhanced solubility of the oligonucleotide in this mixture.[8]
-
Inclusion of Charged Moieties: The addition of charged groups, such as a 3' or 5' phosphate group or the inclusion of charged linkers, can enhance solubility.
Experimental Protocols
General Protocol for Resuspension and Dilution
This protocol is adapted for methylphosphonate oligonucleotides, which may require more rigorous conditions for solubilization.
-
Centrifugation: Before opening, centrifuge the tube containing the lyophilized oligonucleotide to collect all the material at the bottom.
-
Solvent Addition:
-
For initial attempts, add sterile TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA). TE buffer is recommended over deionized water to prevent potential hydrolysis due to the acidic pH of water.[9]
-
If solubility is poor, prepare a stock solution of sterile 10% DMSO in TE buffer and use this as the resuspension solvent.
-
-
Solubilization:
-
Gently vortex the tube at a low speed to mix.[9]
-
If the oligonucleotide does not readily dissolve, incubate the solution at a slightly elevated temperature (e.g., 37-50°C) for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution for any particulate matter. If present, sonication in a water bath for a short period may be beneficial.
-
-
Final Centrifugation: Briefly centrifuge the tube to collect any droplets from the walls.[9]
-
Storage: Store the resuspended oligonucleotide at –20°C.[9]
Protocol for Determining Oligonucleotide Concentration by UV-Vis Spectrophotometry
Accurate concentration determination is crucial for all downstream applications.
-
Sample Preparation:
-
Allow the stock solution of the resuspended methylphosphonate oligonucleotide to thaw completely on ice.
-
Vortex the solution gently to ensure it is homogeneous.
-
-
Dilution:
-
Prepare a dilution of the oligonucleotide in the same buffer used for resuspension. The final absorbance at 260 nm should ideally be between 0.1 and 1.0.
-
A common procedure is to add a small aliquot of the oligonucleotide to a final volume of 1,000 µL with the buffer.[9]
-
-
Spectrophotometric Measurement:
-
Use a calibrated spectrophotometer.
-
Blank the instrument with the same buffer used for the dilution.
-
Measure the absorbance of the diluted sample at 260 nm (A260).
-
To assess purity, also measure the absorbance at 280 nm (A280) and 230 nm (A230). An A260/A280 ratio of approximately 1.8 is indicative of pure DNA.[10] Deviations can suggest contamination.
-
-
Concentration Calculation:
-
The concentration is calculated using the Beer-Lambert law: Concentration (µg/mL) = (A260 * Dilution Factor) / Extinction Coefficient.
-
The extinction coefficient is sequence-dependent and should be calculated for each specific oligonucleotide. Many online tools are available for this purpose.
-
For highly concentrated or poorly soluble samples that cannot be accurately diluted, off-maximum wavelength measurements may be necessary.[11]
References
- 1. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 2. methyl-phosphonate oligo synthesis [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Physical properties of oligonucleotides containing phosphoramidate-modified internucleoside linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Oligonucleotides | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Oligonucleotide Quantification [sigmaaldrich.com]
- 11. ctech.repligen.com [ctech.repligen.com]
The Evolution of DNA's Silent Partner: A Technical Guide to Methylphosphonate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for synthetic DNA analogs that can withstand the harsh intracellular environment and modulate gene expression has led to the development of numerous modifications. Among the earliest and most significant of these are the methylphosphonate (B1257008) DNA analogs. Characterized by the replacement of a non-bridging oxygen atom with a methyl group in the phosphodiester backbone, these non-ionic molecules offered a paradigm shift in the nascent field of antisense technology. This in-depth guide explores the historical development of methylphosphonate DNA analogs, from their initial synthesis to their applications in understanding and manipulating cellular processes.
A Historical Perspective: The Dawn of Nuclease-Resistant Oligonucleotides
The concept of using synthetic oligonucleotides to control gene expression was revolutionary, but early attempts were hampered by the rapid degradation of natural phosphodiester DNA by cellular nucleases. In the 1970s, pioneering work by Paul Ts'o and Paul Miller at Johns Hopkins University led to the synthesis of methylphosphonate oligonucleotides.[1] These analogs, being electrically neutral, exhibited remarkable resistance to nuclease activity, a critical breakthrough that paved the way for the development of antisense therapeutics.[2]
The initial synthesis of these molecules was a significant chemical challenge. However, the development of solid-phase synthesis methodologies, particularly the phosphoramidite (B1245037) approach, greatly facilitated their production and availability for biological studies.[3]
Physicochemical Properties: A Quantitative Comparison
The substitution of a charged oxygen with a neutral methyl group imparts unique physicochemical properties to methylphosphonate DNA analogs. These properties have been extensively studied and are summarized below for comparison with natural phosphodiester DNA and the widely used phosphorothioate (B77711) analogs.
Data Presentation: Thermal Stability of Oligonucleotide Duplexes
The thermal stability of a duplex formed between an oligonucleotide and its complementary strand is a critical parameter for its biological activity. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a measure of this stability. The tables below summarize the comparative thermal stabilities of methylphosphonate-containing duplexes.
| Oligonucleotide Duplex | Modification | Tm (°C) | Change in Tm (°C) vs. DNA/DNA |
| DNA/DNA | None (Phosphodiester) | 55.0 | - |
| MP-DNA/DNA | Methylphosphonate | 48.0 | -7.0 |
| PS-DNA/DNA | Phosphorothioate | 49.0 | -6.0 |
Table 1: Comparison of melting temperatures (Tm) for a 14-mer DNA duplex and its methylphosphonate (MP) and phosphorothioate (PS) analogs. Data is illustrative and can vary based on sequence and buffer conditions.[1][4]
| Oligonucleotide Duplex | Modification | Tm (°C) |
| DNA/RNA | Phosphodiester | 60.8 |
| Rp/Sp-mixed MP-DNA/RNA | Methylphosphonate | 34.3 |
| Alternating Rp/Sp-mixed MP-DNA/RNA | Methylphosphonate/Phosphodiester | 40.6 |
| Rp chirally pure alternating MP-DNA/RNA | Methylphosphonate/Phosphodiester | 55.1 |
Table 2: Influence of methylphosphonate modification and chirality on the melting temperature (Tm) of a 15-mer DNA/RNA hybrid duplex.[5]
Data Presentation: Nuclease Resistance
The primary advantage of methylphosphonate DNA analogs is their enhanced resistance to degradation by cellular nucleases.
| Oligonucleotide | Modification | Half-life in 10% Fetal Bovine Serum (FBS) |
| Unmodified DNA | Phosphodiester | < 1 hour |
| Phosphorothioate DNA | Phosphorothioate | > 72 hours |
| Methylphosphonate DNA | Methylphosphonate | > 72 hours |
Table 3: Comparative nuclease resistance of unmodified DNA, phosphorothioate DNA, and methylphosphonate DNA.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of methylphosphonate DNA analogs.
Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
The synthesis of methylphosphonate oligonucleotides is typically performed on an automated DNA synthesizer using phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Acetonitrile (anhydrous).
-
Methylphosphonamidite monomers (A, C, G, T).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution (iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The next methylphosphonamidite monomer and activator are delivered to the synthesis column. The coupling reaction forms a methylphosphonate linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using the oxidizing solution.
-
Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Nuclease Resistance Assay in Serum
This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Oligonucleotide (e.g., 5'-end labeled with a fluorescent dye).
-
Fetal Bovine Serum (FBS).
-
Phosphate-buffered saline (PBS).
-
Gel loading buffer.
-
Polyacrylamide gel (e.g., 20%).
-
TBE buffer (Tris/Borate/EDTA).
-
Gel imaging system.
Procedure:
-
Incubate the labeled oligonucleotide at a final concentration of 1 µM in 50% FBS at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately freeze it in liquid nitrogen to stop the degradation.
-
Mix the samples with gel loading buffer.
-
Separate the samples on a polyacrylamide gel.
-
Visualize the gel using a fluorescence imaging system.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the degradation rate and half-life.[8]
Cellular Uptake Analysis by Confocal Microscopy
This method allows for the visualization and qualitative assessment of oligonucleotide uptake into cells.
Materials:
-
Cells grown on glass-bottom dishes or coverslips.
-
Fluorescently labeled oligonucleotide.
-
Cell culture medium.
-
Paraformaldehyde (PFA) for fixation.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Incubate the cells with the fluorescently labeled oligonucleotide in cell culture medium for the desired time (e.g., 4 hours) at 37°C.
-
Wash the cells three times with PBS to remove excess oligonucleotide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal microscope, acquiring images in the channels for the oligonucleotide's fluorophore and DAPI.[9][10]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to methylphosphonate DNA analogs.
Signaling Pathways and Mechanisms of Action
Methylphosphonate DNA analogs primarily exert their biological effects through an antisense mechanism. By binding to a specific mRNA sequence, they can inhibit protein production through steric hindrance of the ribosomal machinery.[11] Unlike some other antisense modalities, such as phosphorothioates, methylphosphonate oligonucleotides do not typically induce the degradation of the target mRNA by RNase H.[11]
The specificity of these analogs has made them valuable tools for dissecting complex signaling pathways. For instance, antisense oligonucleotides have been designed to target key components of pathways implicated in cancer and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12][13][14] By selectively inhibiting the expression of specific proteins within these cascades, researchers can elucidate their roles in disease progression.
Conclusion
Methylphosphonate DNA analogs represent a foundational chapter in the history of nucleic acid therapeutics. Their development overcame the critical hurdle of nuclease degradation and demonstrated the feasibility of using synthetic oligonucleotides to modulate gene expression. While newer generations of antisense oligonucleotides with improved properties have since emerged, the principles established through the study of methylphosphonate analogs continue to inform the design and application of these powerful research tools and therapeutic agents. The in-depth understanding of their synthesis, physicochemical properties, and mechanisms of action remains essential for any researcher or drug development professional working in the field of nucleic acid chemistry and therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. researchgate.net [researchgate.net]
- 4. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB p65 antisense oligonucleotides may serve as a novel molecular approach for the treatment of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesyl phosphoramidate antisense oligonucleotides as an alternative to phosphorothioates with improved biochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Intracellular localization of oligonucleotides: influence of fixative protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mitogen-activated protein kinase antisense oligonucleotide inhibits the growth of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5'-DMTr-T-Methyl Phosphonamidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-DMTr-T-Methyl phosphonamidite is a key reagent in the synthesis of modified oligonucleotides, specifically those incorporating methylphosphonate (B1257008) linkages. This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, confers unique properties to the resulting oligonucleotide. The neutral charge of the methylphosphonate backbone enhances cellular uptake and provides significant resistance to nuclease degradation, making these oligonucleotides promising candidates for therapeutic applications, particularly in the realm of antisense technology.
These application notes provide a comprehensive overview of the use of this compound in solid-phase oligonucleotide synthesis, including detailed protocols, comparative data, and an example of its application in targeting the anti-apoptotic protein Bcl-2.
Chemical Properties
| Property | Value |
| Molecular Formula | C38H48N3O7P |
| Molecular Weight | 689.78 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Storage | -20°C under inert atmosphere |
Applications
Oligonucleotides synthesized with this compound, known as methylphosphonate oligonucleotides (MPOs), have several key applications:
-
Antisense Oligonucleotides: MPOs can bind to specific mRNA sequences, inhibiting translation and thereby down-regulating the expression of target proteins. Their nuclease resistance prolongs their activity in cellular environments.[1]
-
Therapeutic Development: The enhanced cellular uptake and stability of MPOs make them attractive for the development of drugs targeting a variety of diseases, including cancer and viral infections.[2]
-
Research Tools: MPOs are valuable tools for studying gene function due to their ability to specifically modulate gene expression.
Data Presentation
Table 1: Comparative Properties of Oligonucleotide Analogs
| Property | Phosphodiester (PO) | Phosphorothioate (PS) | Methylphosphonate (MP) |
| Backbone Charge | Anionic | Anionic | Neutral |
| Nuclease Resistance | Low | High | Very High[1] |
| Cellular Uptake | Low | Moderate | High[1] |
| Duplex Stability (with RNA) | High | Moderate | Lower than PO, but sequence dependent[2] |
| RNase H Activation | Yes | Yes | No |
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Type | % Intact Oligonucleotide after 4h incubation in serum |
| Unmodified (Phosphodiester) | < 10% |
| Phosphorothioate (end-capped) | ~ 60% |
| Methylphosphonate (end-capped) | > 90% |
| Fully Modified Methylphosphonate | > 95% |
Note: Data is compiled from typical results and may vary depending on the specific sequence and experimental conditions.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the steps for synthesizing oligonucleotides containing methylphosphonate linkages using an automated DNA synthesizer.
1. Reagent Preparation:
- This compound: Dissolve in anhydrous acetonitrile to a final concentration of 0.1 M.
- Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is recommended for efficient coupling.
- Capping Reagents: Standard capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF) can be used.
- Oxidizing Reagent: Standard iodine-based oxidizing solution.
- Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.
2. Synthesizer Setup:
- Install reagent bottles on the synthesizer according to the manufacturer's instructions.
- Prime all lines to ensure proper reagent delivery.
- Program the synthesis cycle with the parameters outlined below.
3. Synthesis Cycle:
| Step | Reagent | Time |
| 1. Detritylation | 3% TCA in Dichloromethane | 60 seconds |
| 2. Washing | Anhydrous Acetonitrile | 4 x 30 seconds |
| 3. Coupling | This compound + Activator | 5 minutes |
| 4. Washing | Anhydrous Acetonitrile | 2 x 30 seconds |
| 5. Capping | Capping A + Capping B | 30 seconds |
| 6. Washing | Anhydrous Acetonitrile | 2 x 30 seconds |
| 7. Oxidation | 0.02 M Iodine solution | 30 seconds |
| 8. Washing | Anhydrous Acetonitrile | 4 x 30 seconds |
Protocol 2: Cleavage and Deprotection of Methylphosphonate Oligonucleotides (One-Pot Procedure)
Due to the base-lability of the methylphosphonate linkage, a specific deprotection protocol is required.
1. Column Preparation:
- After synthesis, remove the column from the synthesizer and dry the support material with a stream of argon or nitrogen.
2. Cleavage and Deprotection Solution:
- Prepare a solution of concentrated ammonium (B1175870) hydroxide/acetonitrile (1:1 v/v).
3. Procedure:
- Push 1 mL of the ammonium hydroxide/acetonitrile solution through the column and collect the eluent in a sealed vial.
- Incubate the vial at 55°C for 1 hour.
- Add 1 mL of ethylenediamine (B42938) to the vial.
- Continue to incubate at 55°C for 6 hours.
- Cool the vial to room temperature.
- Dry the sample in a vacuum concentrator.
Protocol 3: Purification of Methylphosphonate Oligonucleotides by HPLC
1. Sample Preparation:
- Resuspend the dried oligonucleotide in 1 mL of sterile, nuclease-free water.
2. HPLC System:
- Column: A reverse-phase C18 column is suitable.
- Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
- Mobile Phase B: 100% Acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
- Detection: UV absorbance at 260 nm.
3. Purification:
- Inject the sample onto the HPLC column.
- Collect the major peak corresponding to the full-length product.
- Desalt the collected fraction using a desalting column.
- Lyophilize the purified oligonucleotide.
Visualizations
Chemical Structure and Synthesis Cycle
Caption: Solid-phase synthesis cycle for incorporating a methylphosphonate linkage.
Experimental Workflow for Synthesis and Purification
Caption: From solid support to purified methylphosphonate oligonucleotide.
Signaling Pathway: Antisense Inhibition of Bcl-2
Caption: Antisense methylphosphonate oligonucleotide targeting Bcl-2 mRNA to induce apoptosis.
References
Application Notes and Protocols for 5'-DMTr-T-Methyl Phosphonamidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-DMTr-T-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer used in the solid-phase synthesis of oligonucleotides. This building block enables the introduction of a methylphosphonate (B1257008) linkage in place of the natural phosphodiester backbone. This modification, being uncharged and nuclease-resistant, imparts unique properties to the resulting oligonucleotides, making them valuable tools in various research and therapeutic applications, particularly in the field of antisense technology.[1]
The neutral backbone of methylphosphonate oligonucleotides enhances their cellular uptake and protects them from degradation by cellular nucleases.[1] These characteristics are highly desirable for antisense oligonucleotides designed to modulate gene expression by binding to specific mRNA targets.[1] This document provides detailed protocols for the use of this compound in automated oligonucleotide synthesis, including synthesis cycle parameters, a robust one-pot deprotection procedure, and guidelines for purification.
Data Presentation
Table 1: Comparison of Synthesis Cycle Parameters: Methylphosphonamidite vs. Standard CE Phosphoramidite
| Parameter | This compound | Standard Cyanoethyl (CE) Phosphoramidite |
| Coupling Time | 5 - 6 minutes | 1 - 2 minutes |
| Activator | 0.25M 5-Ethylthio-1H-tetrazole (ETT) | 0.25M 5-Ethylthio-1H-tetrazole (ETT) or 0.45M 1H-Tetrazole |
| Coupling Efficiency | >98% (may be understated by trityl monitoring) | >99% |
| Oxidation | Standard Iodine/Water/Pyridine | Standard Iodine/Water/Pyridine |
| Capping | Standard Acetic Anhydride/Lutidine/THF | Standard Acetic Anhydride/Lutidine/THF |
Table 2: One-Pot Deprotection and Cleavage Protocol Reagent Volumes
| Synthesis Scale | Step 1: Ammonium (B1175870) Hydroxide (B78521) Solution¹ | Step 2: Ethylenediamine (B42938) (EDA) |
| 1 µmol | 0.5 mL | 0.5 mL |
| 10 µmol | 5.0 mL | 5.0 mL |
| 100 µmol | 12.5 mL | 12.5 mL |
| 150 µmol | 20.0 mL | 20.0 mL |
¹Ammonium hydroxide solution consists of a 45:45:10 mixture of acetonitrile (B52724):ethanol (B145695):ammonium hydroxide.[2]
Experimental Protocols
I. Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG) pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (0.25 M ETT in acetonitrile)
-
Capping solution A (Acetic Anhydride/Lutidine/THF)
-
Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
Protocol:
-
Preparation:
-
Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer.
-
Install the phosphoramidite vial on the synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition. The key difference when using a methylphosphonamidite is the extended coupling time.
-
Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Step 2: Coupling: The this compound is activated by the activator solution and delivered to the synthesis column. The coupling reaction is allowed to proceed for 5-6 minutes .
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable methylphosphonate linkage using the oxidizing solution. The column is then washed with anhydrous acetonitrile.
-
-
Chain Elongation: The cycle is repeated for each subsequent nucleotide to be added to the sequence.
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMTr group is typically left on for "Trityl-on" purification.
II. One-Pot Cleavage and Deprotection Protocol
This one-pot procedure is recommended for the cleavage of the oligonucleotide from the solid support and the removal of the nucleobase protecting groups. This method has been shown to be superior in yield compared to traditional two-step methods.[3][4]
Materials:
-
Controlled Pore Glass (CPG) support with synthesized oligonucleotide
-
Ammonium hydroxide solution (Acetonitrile:Ethanol:Ammonium Hydroxide, 45:45:10 v/v/v)[2]
-
Ethylenediamine (EDA)
-
Deprotection vial
Protocol:
-
Support Transfer: Transfer the CPG support from the synthesis column to a screw-cap deprotection vial.
-
Ammonium Hydroxide Treatment: Add the appropriate volume of the ammonium hydroxide solution (see Table 2) to the CPG support in the vial. Seal the vial tightly and let it stand at room temperature for 30 minutes .
-
Ethylenediamine Treatment: Add an equal volume of ethylenediamine (see Table 2) to the vial. Reseal the vial and allow the reaction to proceed at room temperature for 6 hours .[3][4][5]
-
Oligonucleotide Recovery:
-
Carefully decant the supernatant containing the cleaved and deprotected oligonucleotide into a clean collection tube.
-
Wash the CPG support twice with a 1:1 mixture of acetonitrile and water, using the same volume as the initial reagents.
-
Combine the washes with the supernatant.
-
-
Neutralization: Dilute the combined solution with water and neutralize to pH 7 with an appropriate acid (e.g., 6M HCl in 1:9 acetonitrile/water). The crude oligonucleotide solution is now ready for purification.
III. Purification by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying methylphosphonate-containing oligonucleotides. The following is a general guideline that may require optimization based on the specific oligonucleotide sequence and length.
Equipment and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
Protocol:
-
Sample Preparation: Filter the neutralized crude oligonucleotide solution through a 0.45 µm filter.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A suggested gradient is from 10% to 70% Mobile Phase B over 30-40 minutes .
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peaks corresponding to the full-length oligonucleotide.
-
Desalting: The collected fractions containing the purified oligonucleotide should be desalted using a suitable method, such as ethanol precipitation or a desalting column, to remove the TEAA buffer salts.
Visualizations
Experimental Workflow for Synthesis and Deprotection
Caption: Workflow for synthesis, deprotection, and purification.
Antisense Inhibition of c-myc Expression
Methylphosphonate oligonucleotides can be designed as antisense agents to inhibit the expression of specific genes. The c-myc oncogene is a critical regulator of cell proliferation and is often dysregulated in cancer.[6] An antisense oligonucleotide targeting c-myc mRNA can lead to the downregulation of c-myc protein, thereby affecting downstream signaling pathways and potentially inducing apoptosis in cancer cells.
Caption: Inhibition of c-myc signaling by a methylphosphonate ASO.
References
- 1. methyl-phosphonate oligo synthesis [biosyn.com]
- 2. agilent.com [agilent.com]
- 3. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Solid-Phase Synthesis with Methylphosphonamidites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages using methylphosphonamidite chemistry. These protocols are designed to be a comprehensive resource, offering methodologies for synthesis, deprotection, purification, and analysis.
Introduction
Oligonucleotides with methylphosphonate modifications are of significant interest in therapeutic and diagnostic applications due to their unique properties. The replacement of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone renders the internucleotide linkage uncharged and resistant to nuclease degradation. Automated solid-phase synthesis using methylphosphonamidites on standard DNA synthesizers provides a viable route to obtaining these modified oligonucleotides. This document outlines the necessary protocols and data for successful synthesis and downstream processing.
Data Presentation
Table 1: Methylphosphonamidite Monomer Specifications
| Monomer | Protecting Group (Base) | Recommended Solvent |
| dA-Methylphosphonamidite | Benzoyl (bz) | Anhydrous Acetonitrile (B52724) |
| dC-Methylphosphonamidite | Acetyl (Ac) | Anhydrous Acetonitrile |
| dG-Methylphosphonamidite | Isobutyryl (iBu) | Anhydrous Tetrahydrofuran (B95107) (THF) |
| dT-Methylphosphonamidite | - | Anhydrous Acetonitrile |
Note: The use of Acetyl-dC (Ac-dC) is highly recommended to prevent side reactions, such as transamination, that can occur with Benzoyl-dC (Bz-dC) during the ethylenediamine (B42938) deprotection step.[1]
Table 2: Comparative Yield Data for Deprotection Methods
| Deprotection Method | Scale | Relative Yield Improvement | Reference |
| One-Pot Procedure | 1 µmol | Up to 250% | [2][3] |
| One-Pot Procedure | 100 µmol | Up to 250% | [2][3] |
| One-Pot Procedure | 150 µmol | Up to 250% | [2][3] |
The one-pot deprotection method has been shown to provide a significant increase in product yield compared to traditional two-step deprotection protocols.[2][3]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis on an ABI 394 DNA Synthesizer
This protocol is a general guideline and may require optimization based on the specific sequence and synthesizer performance.
1. Reagent Preparation and Synthesizer Setup:
-
Methylphosphonamidites: Dissolve dA, Ac-dC, and dT methylphosphonamidites in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M). Dissolve dG methylphosphonamidite in anhydrous tetrahydrofuran (THF) to the same concentration.[4]
-
Activator: Use a standard activator solution, such as 0.45 M 1H-Tetrazole in acetonitrile.
-
Oxidizer: A specially formulated iodine oxidizer with reduced water content is recommended for the oxidation of the sensitive methylphosphonite intermediate. A typical formulation is 0.02 M Iodine in a THF/Pyridine/Water mixture.
-
Capping Reagents: Use standard capping reagents (Cap A and Cap B).
-
Deblock Solution: Use standard 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Synthesizer Bottles: Assign the methylphosphonamidite solutions to the appropriate amidite ports on the synthesizer. Assign the other reagents to their standard bottle positions.
2. Synthesis Cycle:
The standard phosphoramidite (B1245037) synthesis cycle on the ABI 394 can be adapted for methylphosphonamidite chemistry. The primary modification is an extended coupling time.
-
Step 1: Deblock (Detritylation): Removal of the 5'-DMT protecting group with 3% TCA in DCM.
-
Step 2: Coupling: Delivery of the methylphosphonamidite and activator to the synthesis column. A coupling time of 5 minutes is recommended for syntheses at the 1 µmole scale or below. [4]
-
Step 3: Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Step 4: Oxidation: Oxidation of the trivalent methylphosphonite triester to the pentavalent methylphosphonate with the low-water iodine solution.
Note on Coupling Efficiency: Trityl monitors may understate the coupling efficiency of methylphosphonamidites.[4] It is advisable to cleave and analyze a small portion of the support-bound oligonucleotide after a few couplings to confirm efficiency. For the synthesis of phosphorothioate-methylphosphonate copolymers, an average yield per cycle of approximately 98% has been reported.
Protocol 2: One-Pot Cleavage and Deprotection
This novel one-pot procedure significantly improves the yield of methylphosphonate oligonucleotides.[2][3]
1. Reagents:
-
Ammonium (B1175870) Hydroxide (B78521) Solution: A mixture of acetonitrile/ethanol (B145695)/ammonium hydroxide (45:45:10 v/v/v).[4]
-
Ethylenediamine (EDA)
-
Neutralization Solution: 6 M Hydrochloric acid (HCl) in acetonitrile/water (1:9 v/v).[4]
2. Procedure (for 1 µmole scale):
-
Following synthesis, dry the solid support in the synthesis column with a stream of argon or air.
-
Transfer the support to a sealed vial.
-
Add 0.5 mL of the ammonium hydroxide solution to the support and let it stand at room temperature for 30 minutes.[2][3][4]
-
Add 0.5 mL of ethylenediamine to the vial, reseal, and let it stand at room temperature for an additional 6 hours.[2][3][4]
-
Decant the supernatant into a clean tube.
-
Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v) and combine the washes with the supernatant.[4]
-
Dilute the combined solution to 15 mL with water.[4]
-
Neutralize the solution to pH 7 with the 6 M HCl solution (approximately 2 mL).[4]
-
The crude oligonucleotide solution is now ready for purification.
Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Equipment and Reagents:
-
RP-HPLC system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
2. Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the neutralized crude oligonucleotide solution onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Monitor the elution at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the collected fractions using a suitable method (e.g., gel filtration or ethanol precipitation).
Protocol 4: Purity Analysis by Capillary Electrophoresis (CE)
CE offers high-resolution analysis of oligonucleotide purity.
1. Equipment and Reagents:
-
Capillary electrophoresis system with a UV detector.
-
Coated capillary.
-
Running Buffer: Commercially available oligonucleotide separation buffer or a laboratory-prepared sieving polymer solution.
2. Procedure:
-
Rinse the capillary with the running buffer.
-
Inject the purified and desalted oligonucleotide sample.
-
Perform the electrophoresis according to the instrument manufacturer's instructions.
-
Analyze the resulting electropherogram to determine the purity of the oligonucleotide. In contrast to HPLC, CE generally provides better resolution for longer oligonucleotides.[5]
Visualizations
Caption: Automated solid-phase synthesis cycle for methylphosphonamidites.
Caption: One-pot cleavage and deprotection workflow.
Caption: Post-synthesis purification and analysis workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Methylphosphonate Oligonucleotides by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged and increases resistance to nuclease degradation, making them valuable tools in antisense therapy and diagnostics. However, the synthetic process can yield various impurities, including failure sequences (n-1, n-2), incompletely deprotected oligonucleotides, and diastereomers due to the chiral nature of the methylphosphonate linkage. High-performance liquid chromatography (HPLC) is an indispensable technique for the purification of these compounds, ensuring the high purity required for research and therapeutic applications. This document provides detailed protocols for the purification of methylphosphonate oligonucleotides using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).
Challenges in Purification
The primary challenges in purifying methylphosphonate oligonucleotides include:
-
Separation of failure sequences: Differentiating the full-length product (FLP) from closely related truncated sequences.
-
Increased hydrophobicity: The methyl group increases the overall hydrophobicity compared to natural phosphodiester oligonucleotides, affecting retention behavior.
-
Diastereomer separation: The chiral phosphorus center results in the formation of 2^n diastereomers (where n is the number of methylphosphonate linkages), which can exhibit different biological activities and may require separation.
Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is the most common and effective method for the purification of methylphosphonate oligonucleotides. Separation is based on the differential hydrophobicity of the oligonucleotides. An ion-pairing agent is added to the mobile phase to interact with any residual charges and modulate the interaction with the hydrophobic stationary phase.
Principle of Separation
The hydrophobic stationary phase (typically C8 or C18) retains the oligonucleotides. The elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. More hydrophobic molecules, including longer oligonucleotides and those with hydrophobic protecting groups like the dimethoxytrityl (DMT) group, are retained more strongly.
A common strategy is "trityl-on" purification, where the DMT group is left on the 5' end of the full-length product. This significantly increases the hydrophobicity of the FLP compared to failure sequences, which lack the DMT group, facilitating excellent separation. The collected FLP fraction is then chemically detritylated post-purification.
Experimental Workflow: IP-RP-HPLC
Caption: Workflow for IP-RP-HPLC purification of methylphosphonate oligonucleotides.
Detailed Protocol: Preparative IP-RP-HPLC (Trityl-On)
1. Deprotection of Crude Oligonucleotide:
-
A novel one-pot procedure is effective for methylphosphonate oligonucleotides.[1][2][3]
-
Treat the solid-support-bound oligonucleotide with dilute ammonia (B1221849) for 30 minutes at room temperature.
-
Add ethylenediamine (B42938) and continue the incubation for 6 hours at room temperature to complete the deprotection of the nucleobases.[1][2][3]
-
Dilute and neutralize the solution to prepare it for HPLC.
2. Sample Preparation:
-
After deprotection, evaporate the solution to dryness.
-
Re-dissolve the crude oligonucleotide pellet in an aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0) to a concentration of approximately 50-100 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump and UV detector.
-
Column: A reversed-phase column with a C8 or C18 stationary phase is recommended. (e.g., ACE 10 C8, 250 mm x 10 mm).[4]
-
Mobile Phase A: 0.1 M Triethylammonium Bicarbonate (TEAB), pH 7.5.[4]
-
Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% Acetonitrile.[4]
-
Flow Rate: 4.0 mL/min.[4]
-
Detection: UV at 260 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes is a good starting point. The gradient may need to be optimized based on the length and sequence of the oligonucleotide.
4. Fraction Collection and Post-Processing:
-
Collect the main peak corresponding to the DMT-on full-length product.
-
Evaporate the collected fraction to dryness.
-
Perform detritylation by re-dissolving the sample in 80% aqueous acetic acid for 30 minutes, followed by quenching with an appropriate buffer.
-
Desalt the final product using a method such as gel filtration to remove salts.
-
Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.
Quantitative Data Summary: IP-RP-HPLC
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 2.5-5 µm, 4.6 x 50-150 mm | C8 or C18, 10 µm, 10-50 mm ID |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | 0.1 M TEAB, pH 7.5 |
| Mobile Phase B | Acetonitrile | 50% Acetonitrile in Buffer A |
| Flow Rate | 0.5 - 1.5 mL/min | 4.0 - 20.0 mL/min |
| Temperature | 50-65 °C | Ambient to 60 °C |
| Expected Purity | >95% | >90% |
| Expected Yield | N/A | 50-70% (post-purification) |
Method 2: Anion-Exchange HPLC (AEX-HPLC)
Anion-exchange HPLC separates molecules based on their net negative charge. While highly effective for phosphodiester and phosphorothioate (B77711) oligonucleotides, its application for fully methylphosphonate oligonucleotides is limited due to the neutral nature of the methylphosphonate backbone. However, AEX-HPLC can be useful for purifying chimeric oligonucleotides containing both charged (phosphodiester) and neutral (methylphosphonate) linkages or for separating failure sequences that may have a terminal phosphate group.
Principle of Separation
The stationary phase of an AEX column contains positively charged functional groups that interact with the negatively charged phosphate groups of the oligonucleotides.[3] Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. Oligonucleotides with a greater net negative charge (i.e., longer phosphodiester sequences) will bind more tightly and elute later.[3] For oligonucleotides with extensive secondary structures, performing the separation at an elevated pH (e.g., pH 12) can be beneficial as it disrupts hydrogen bonding.[5]
Logical Relationship: AEX-HPLC Suitability
References
- 1. researchgate.net [researchgate.net]
- 2. Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymc.co.jp [ymc.co.jp]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. agilent.com [agilent.com]
Application Note: A Streamlined One-Pot Deprotection Protocol for Methylphosphonate Oligonucleotides
Introduction
Methylphosphonate (B1257008) oligonucleotides (MPOs) are a class of nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification confers resistance to nuclease degradation, making MPOs valuable tools in antisense therapy and other biological research. The synthesis of MPOs involves the use of protecting groups on the nucleobases and the phosphonate (B1237965) linkage, which must be removed in a final deprotection step. This application note describes a highly efficient and simplified one-pot procedure for the deprotection of methylphosphonate oligonucleotides, leading to improved yields and reduced side reactions compared to traditional methods.
Challenges in MPO Deprotection
Standard deprotection methods often involve a two-step process that can lead to side reactions and lower product yields.[1][2] A common issue is the transamination of N4-benzoyl-dC (N4-bz-dC) when treated with ethylenediamine (B42938) (EDA), a reagent used for removing the methyl group from the phosphonate.[1][2][3][4] Specifically, up to 15% of N4-bz-dC can undergo transamination at the C4 position.[1][2][3][4] Another observed side reaction is the displacement at the O6 position of N2-ibu-O6-DPC-dG.[1][2][3][4] To mitigate these issues, a one-pot protocol has been developed that significantly enhances the yield and purity of the final MPO product.[1][2]
The One-Pot Solution
The optimized one-pot deprotection method involves a brief initial treatment with dilute ammonia (B1221849), followed by the addition of ethylenediamine.[1][2][3][4] This approach has been shown to be superior to the commonly used two-step method, with product yields increasing by as much as 250%.[1][2] This method is scalable and has been successfully applied for syntheses at the 1, 100, and 150 µmole scales.[1][2][3][4] The use of N4-isobutyryl-dC (N4-ibu-dC) as a protecting group for deoxycytidine is also recommended to avoid the transamination side reaction observed with N4-bz-dC.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the one-pot deprotection protocol.
| Parameter | Value | Notes |
| Yield Improvement | Up to 250% | Compared to a commonly used two-step method.[1][2] |
| Ammonia Pre-treatment | 30 minutes | A brief treatment with dilute ammonia is the first step.[1][2][3][4] |
| Ethylenediamine Treatment | 6 hours | Following the ammonia treatment, in a one-pot format.[1][2][3][4] |
| Reaction Temperature | Room Temperature | The entire deprotection process is carried out at ambient temperature.[1][2][3][4] |
| Scalability | 1, 100, and 150 µmole | The protocol has been successfully implemented across these scales.[1][2][3][4] |
| N4-bz-dC Transamination | Up to 15% | Side reaction observed with ethylenediamine treatment.[1][2][3][4] |
Experimental Protocols
Materials
-
Crude methylphosphonate oligonucleotide still on the solid support
-
Ammonium hydroxide (B78521) (dilute solution)
-
Ethylenediamine (EDA)
-
Neutralizing agent (e.g., acetic acid)
-
Solvents for dilution and purification (e.g., water, acetonitrile)
-
Chromatography equipment (e.g., HPLC) for purification
One-Pot Deprotection Protocol
-
Ammonia Pre-treatment:
-
Ethylenediamine Treatment:
-
Reaction Quenching and Preparation for Purification:
-
Dilute the reaction mixture with water.
-
Neutralize the solution to stop the reaction.
-
The crude, deprotected oligonucleotide solution is now ready for purification.
-
-
Purification:
Visualizations
References
Application Notes and Protocols for the Synthesis of Chimeric Phosphorothioate-Methylphosphonate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric oligonucleotides containing both phosphorothioate (B77711) (PS) and methylphosphonate (B1257008) (MP) linkages are of significant interest in the development of antisense therapeutics.[1] This unique combination of backbone modifications offers a strategic advantage by synergistically harnessing the beneficial properties of each linkage type. Phosphorothioate linkages enhance resistance to nuclease degradation and facilitate RNase H-mediated cleavage of target mRNA, a crucial mechanism for antisense activity.[2][3] Methylphosphonate linkages, being charge-neutral, can improve cellular uptake and further increase nuclease resistance. The strategic placement of these linkages within an oligonucleotide allows for the fine-tuning of its pharmacological properties, including stability, target affinity, and mechanism of action.[4][5]
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of chimeric phosphorothioate-methylphosphonate oligonucleotides. Detailed protocols for solid-phase synthesis, purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry (MS) are presented to guide researchers in this specialized area of nucleic acid chemistry.
Data Presentation
Synthesis Efficiency and Purity
The success of chimeric oligonucleotide synthesis is highly dependent on the coupling efficiency of each monomer addition. The following table summarizes typical coupling efficiencies and achievable purity for the synthesis of these modified oligonucleotides.
| Parameter | Phosphoramidite (B1245037) Chemistry (for PS linkages) | H-phosphonate Chemistry (for MP linkages) | Chimeric Synthesis (Overall) |
| Average Coupling Efficiency per Step | >98.5%[6][7] | ~95-98% | >98% |
| Overall Yield (for a 20-mer) | ~70-80% | ~60-70% | ~65-75% |
| Purity after Cleavage and Deprotection (Crude) | 50-70% | 40-60% | 45-65% |
| Purity after HPLC Purification | >95% | >95% | >95% |
Purification and Characterization Parameters
Effective purification and characterization are critical for obtaining high-quality chimeric oligonucleotides. The following tables outline typical parameters for HPLC purification and mass spectrometry analysis.
Table 2: HPLC Purification Parameters
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Stationary Phase | C8 or C18 silica[8][9] | Quaternary ammonium (B1175870) functionalized polymer[9] |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water[10] | 20 mM Sodium phosphate, pH 8.5 |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile (B52724)/Water[8] | 20 mM Sodium phosphate, 1 M NaCl, pH 8.5 |
| Gradient | 5-65% B over 30 minutes | 0-100% B over 40 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 55-60 °C (to denature secondary structures)[9] | 60 °C |
| Detection | UV at 260 nm | UV at 260 nm |
Table 3: Mass Spectrometry Parameters
| Parameter | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) |
| Ionization Mode | Negative | Negative or Positive |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap[11] | Time-of-Flight (TOF) |
| Typical m/z Range | 500-2500 | 2000-10000 |
| Matrix (for MALDI) | N/A | 3-Hydroxypicolinic acid (3-HPA) |
| Sample Preparation | Desalting required | Co-crystallization with matrix |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Chimeric Oligonucleotides
This protocol outlines the automated synthesis of a chimeric oligonucleotide on a solid support using a combination of phosphoramidite and H-phosphonate chemistries.[12][13]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
5'-DMT-N-protected deoxynucleoside phosphoramidites (for PS linkages)
-
5'-DMT-N-protected deoxynucleoside H-phosphonate monomers (for MP linkages)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (10% N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Sulfurizing reagent (e.g., 0.05 M 3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage reagent) in acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Acetonitrile (synthesis grade)
Synthesis Cycle:
The synthesis proceeds in a 3' to 5' direction with iterative cycles of deblocking, coupling, and capping/oxidation or sulfurization.
-
Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution to release a free 5'-hydroxyl group.
-
Coupling (Phosphoramidite for PS linkage): The desired phosphoramidite monomer and activator are delivered to the synthesis column to form a phosphite (B83602) triester linkage.
-
Coupling (H-phosphonate for MP linkage): The desired H-phosphonate monomer and an activator (e.g., pivaloyl chloride) are delivered to form an H-phosphinate linkage.
-
Sulfurization (for PS linkage): Following a phosphoramidite coupling, the sulfurizing reagent is delivered to convert the phosphite triester to a phosphorothioate triester.
-
Oxidation (for MP linkage): Following an H-phosphonate coupling, the oxidizing solution is delivered to form the methylphosphonate linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Repeat: The cycle of deblocking, coupling, sulfurization/oxidation, and capping is repeated until the desired sequence is synthesized.
Protocol 2: Cleavage and Deprotection
Materials:
-
Concentrated ammonium hydroxide (B78521)
-
Heating block or oven
Procedure:
-
After synthesis, the CPG support is transferred to a sealed vial.
-
Add 1 mL of concentrated ammonium hydroxide to the CPG.
-
Incubate the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate/phosphorothioate groups.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
The crude oligonucleotide is now ready for purification.
Protocol 3: HPLC Purification
This protocol describes the purification of the crude chimeric oligonucleotide using Ion-Pair Reversed-Phase (IP-RP) HPLC.[8]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 50% Acetonitrile in 0.1 M TEAA
Procedure:
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1.0 mL/min.
-
Monitor the elution profile at 260 nm. The full-length product is typically the major peak with the longest retention time.
-
Collect the fractions corresponding to the main peak.
-
Combine the collected fractions and evaporate the solvent using a vacuum concentrator.
-
Desalt the purified oligonucleotide using a size-exclusion column or by ethanol precipitation.
Protocol 4: Mass Spectrometry Characterization
This protocol outlines the characterization of the purified chimeric oligonucleotide using ESI-MS.[11][14]
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Sample Preparation:
-
The purified and desalted oligonucleotide is dissolved in a solution of 50% acetonitrile in water.
Procedure:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in negative ion mode over an appropriate m/z range.
-
The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states.
-
Deconvolute the spectrum to determine the molecular weight of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical calculated mass to confirm the identity and purity of the synthesized chimeric oligonucleotide.
Visualizations
Synthesis Workflow
Caption: Automated solid-phase synthesis workflow for chimeric oligonucleotides.
Antisense Mechanism of Action
Caption: RNase H-mediated antisense mechanism of chimeric oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phosphorothioate-methylphosphonate oligonucleotide co-polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chimeric RNase H–Competent Oligonucleotides Directed to the HIV-1 Rev Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-facility survey of oligonucleotide synthesis and an examination of the performance of unpurified primers in automated DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. atdbio.com [atdbio.com]
- 10. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligo Mass Spectrometry Characterization Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 5'-DMTr-T-Methyl Phosphonamidite for DNA Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-DMTr-T-Methyl phosphonamidite is a key reagent for the synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages, a modification of the natural phosphodiester backbone. This modification replaces one of the non-bridging oxygen atoms of the phosphate (B84403) group with a methyl group, rendering the linkage uncharged and resistant to nuclease degradation.[1][2][3] These properties make methylphosphonate-modified oligonucleotides valuable tools in various research and therapeutic applications, particularly in the development of antisense therapies.[1][4][5][6]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of modified oligonucleotides, including detailed protocols for synthesis, deprotection, and purification, as well as data on the properties of the resulting molecules.
Key Properties and Applications
Methylphosphonate oligonucleotides exhibit several unique characteristics that make them suitable for specific applications:
-
Nuclease Resistance: The methylphosphonate linkage is not recognized by cellular nucleases, leading to significantly increased stability of the oligonucleotide in biological systems.[1][3][4][7]
-
Enhanced Cellular Uptake: The neutral charge of the backbone is thought to facilitate passage through cell membranes, although high levels of modification can decrease aqueous solubility.[1][5][8]
-
Modulation of Duplex Stability: The introduction of methylphosphonate linkages generally leads to a decrease in the thermal stability (Tm) of DNA:DNA and DNA:RNA duplexes compared to their unmodified counterparts.[9] The chirality of the methylphosphonate linkage significantly influences duplex stability, with the Rp isomer generally forming more stable duplexes than the Sp isomer.[10]
-
Antisense Applications: Due to their nuclease resistance and ability to enter cells, methylphosphonate oligonucleotides have been extensively investigated as antisense agents to inhibit gene expression.[4][5][6] They can act via steric hindrance of translation or by modulating splicing.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of methylphosphonate-modified oligonucleotides.
Table 1: Deprotection Method Yield Comparison
| Deprotection Method | Relative Product Yield | Reference |
| Common Two-Step Method | 100% | [11][12] |
| Novel One-Pot Procedure | Up to 250% | [11][12] |
Table 2: Thermal Stability (Tm) of a 12-mer Duplex with a Single Methylphosphonate Modification
| Oligomer Type | Complementary Strand | Tm (°C) | Reference |
| Deoxyribo- (Rp isomer) | RNA | 31-36 | [10] |
| Deoxyribo- (Sp isomer) | RNA | ~3-5°C lower than Rp | [10] |
| 2'-O-methylribo- (Rp isomer) | RNA | 49-53 | [10] |
| 2'-O-methylribo- (Sp isomer) | RNA | ~3-5°C lower than Rp | [10] |
Experimental Protocols
Protocol 1: Automated Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the steps for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages using this compound on a standard DNA synthesizer.
Materials:
-
This compound
-
Standard CE phosphoramidites (A, C, G, T)
-
Acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) (recommended)[3][13]
-
Anhydrous acetonitrile (B52724)
-
Anhydrous tetrahydrofuran (B95107) (for dG phosphonamidite)[3]
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizer, deblocking solution)
-
Controlled pore glass (CPG) solid support
Procedure:
-
Reagent Preparation:
-
Dissolve this compound and other methyl phosphonamidites in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M).[3][14] Note: dG-methyl phosphonamidite may require anhydrous tetrahydrofuran for dissolution.[3]
-
Prepare standard phosphoramidite solutions and other synthesis reagents according to the DNA synthesizer manufacturer's instructions.
-
-
Synthesizer Setup:
-
Install the reagent vials on the DNA synthesizer.
-
Program the synthesis sequence, incorporating the methylphosphonate-modified bases at the desired positions.
-
-
Synthesis Cycle:
-
The synthesis follows the standard phosphoramidite chemistry cycle:
-
Deblocking: Removal of the 5'-DMTr group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite monomer. A longer coupling time (e.g., 5 minutes) is recommended for methyl phosphonamidites.[3]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphotriester or methylphosphonate.
-
-
-
Post-Synthesis:
-
Upon completion of the synthesis, the CPG support with the fully protected oligonucleotide is dried.
-
Protocol 2: One-Pot Cleavage and Deprotection
This protocol describes an efficient one-pot method for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.[3][11][12]
Materials:
-
CPG support with synthesized oligonucleotide
-
Ammonium (B1175870) hydroxide (B78521) solution (acetonitrile/ethanol (B145695)/ammonium hydroxide 45:45:10 v/v/v)[3]
-
Deprotection vial
Procedure:
-
Transfer the dried CPG support to a sealed deprotection vial.[3]
-
Add 0.5 mL of the ammonium hydroxide solution to the support.[3]
-
Add 0.5 mL of ethylenediamine (B42938) to the vial and reseal it.[3]
-
Incubate at room temperature for 6 hours to complete the deprotection.[11][12]
-
Dilute and neutralize the solution to stop the reaction.
Protocol 3: Purification of Methylphosphonate Oligonucleotides
Purification is essential to remove failure sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method.
Materials:
-
Crude deprotected oligonucleotide solution
-
HPLC system with a reversed-phase column (e.g., C18)
-
Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile phase B: Acetonitrile
-
Desalting column
Procedure:
-
HPLC Purification:
-
Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Load the crude oligonucleotide solution onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration.
-
Collect fractions corresponding to the full-length product peak.
-
-
Desalting:
-
Pool the fractions containing the purified oligonucleotide.
-
Remove the TEAA buffer and other salts using a desalting column or by ethanol precipitation.
-
-
Quantification and Analysis:
-
Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260).
-
Verify the purity and identity of the product by techniques such as polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Automated synthesis cycle for incorporating a methylphosphonate linkage.
Caption: Workflow for the one-pot cleavage and deprotection of methylphosphonate oligonucleotides.
References
- 1. methyl-phosphonate oligo synthesis [biosyn.com]
- 2. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 6. Clinical Applications of Single-Stranded Oligonucleotides: Current Landscape of Approved and In-Development Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl Phosphonate dC Oligo Modifications from Gene Link [genelink.com]
- 9. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of oligonucleotide analogs containing methylphosphonate internucleotide linkages and 2'-O-methylribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Methylphosphonate Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonate (B1257008) oligonucleotide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in methylphosphonate oligonucleotide synthesis?
The synthesis of methylphosphonate oligonucleotides presents unique challenges compared to standard phosphodiester oligonucleotide synthesis. The most common issues include low coupling efficiency, incomplete deprotection of the oligonucleotide, and the occurrence of side reactions during deprotection. Additionally, the resulting methylphosphonate oligonucleotides can exhibit poor solubility and may be difficult to purify.[1][2]
Q2: Why is standard ammonium (B1175870) hydroxide (B78521) deprotection not suitable for methylphosphonate oligonucleotides?
The methylphosphonate backbone is highly sensitive to basic conditions and will degrade under the standard deprotection method using ammonium hydroxide.[1] This necessitates the use of alternative, milder deprotection strategies to ensure the integrity of the oligonucleotide.
Q3: What are the advantages of using methylphosphonate oligonucleotides?
Methylphosphonate oligonucleotides possess a neutral backbone due to the replacement of a charged phosphodiester linkage with a non-charged methylphosphonate group.[2] This neutrality can lead to improved cellular uptake and resistance to nuclease degradation, making them valuable for antisense and other therapeutic applications.[2][3]
Troubleshooting Guides
Low Coupling Efficiency
Low coupling efficiency is a frequent problem that leads to lower yields of the desired full-length oligonucleotide.
Problem: Consistently low coupling efficiency (<95%) during solid-phase synthesis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | The phosphoramidite (B1245037) monomers and the intermediate phosphonite triester are highly sensitive to moisture. Ensure all reagents, especially acetonitrile (B52724), are anhydrous. Use fresh, high-quality reagents and consider drying phosphoramidite solutions over 3Å molecular sieves before use.[4] Employing a low-water (e.g., 0.25%) iodine solution for the oxidation step can also minimize hydrolysis of the sensitive phosphonite intermediate. |
| Inefficient Activation | Use a suitable activator, such as 4,5-dicyanoimidazole (B129182) (DCI), which has been shown to be effective and can lead to faster coupling times compared to tetrazole.[5] |
| Insufficient Coupling Time | Methylphosphonate phosphoramidites may require longer coupling times than standard phosphoramidites. Optimize the coupling time in your synthesis cycle; times of 5-10 minutes may be necessary for modified monomers.[6] |
Experimental Protocol: Optimizing Coupling Efficiency
-
Reagent Preparation:
-
Use anhydrous acetonitrile (<30 ppm water).
-
Prepare a 0.1 M solution of the methylphosphonate phosphoramidite in anhydrous acetonitrile.
-
Add 3Å molecular sieves to the phosphoramidite solution and let it stand for at least 4 hours before use.
-
Use a fresh solution of 0.25 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile as the activator.
-
Prepare a low-water oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
-
Automated Synthesizer Cycle:
-
Deblocking: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for 60-90 seconds.
-
Wash: Anhydrous acetonitrile.
-
Coupling: Deliver the phosphoramidite and activator solutions simultaneously to the synthesis column. Increase the coupling time to 5-10 minutes.
-
Capping: Use standard capping reagents (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF) to cap any unreacted 5'-hydroxyl groups.
-
Oxidation: Use the low-water iodine solution for 30 seconds.
-
Wash: Anhydrous acetonitrile.
-
Incomplete Deprotection & Side Reactions
The base-lability of the methylphosphonate backbone necessitates a specialized deprotection strategy to avoid product degradation and side reactions.
Problem: Incomplete removal of protecting groups, or observation of side products such as transamination of cytidine (B196190).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Deprotection Conditions | Avoid using concentrated ammonium hydroxide. A "one-pot" deprotection method using a milder ammonia (B1221849) solution followed by ethylenediamine (B42938) (EDA) is recommended. |
| Side Reactions with Benzoyl-Protected Cytidine (bz-dC) | EDA can cause transamination of bz-dC. Use of isobutyryl-protected cytidine (ibu-dC) or acetyl-protected cytidine (Ac-dC) can eliminate this side reaction.[1] |
| dG Adduct Formation | Adducts can form on guanine (B1146940) bases. The mild ammonia treatment in the one-pot protocol helps to revert these adducts.[1] |
Experimental Protocol: One-Pot Deprotection
This one-pot procedure is designed to minimize degradation of the methylphosphonate backbone while effectively removing protecting groups.
-
Initial Ammonia Treatment:
-
After synthesis, transfer the solid support to a sealed vial.
-
Add a solution of ammonium hydroxide/ethanol/acetonitrile (10:45:45 v/v/v).
-
Incubate at room temperature for 30 minutes. This step is crucial for the removal of the cyanoethyl phosphate (B84403) protecting groups and for reversing any dG adducts.[1]
-
-
Ethylenediamine (EDA) Treatment:
-
To the same vial, add an equal volume of ethylenediamine.
-
Incubate at room temperature for 6 hours to complete the deprotection of the nucleobases.
-
-
Work-up:
-
Dilute the reaction mixture with water and neutralize with an appropriate acid (e.g., acetic acid).
-
The crude oligonucleotide is now ready for purification.
-
Deprotection Conditions Summary
| Method | Reagents | Temperature | Duration | Key Considerations |
| One-Pot | 1. NH4OH/EtOH/ACN (10:45:45) 2. Ethylenediamine | Room Temp. | 30 min (Step 1) 6 hours (Step 2) | Minimizes backbone degradation and side reactions. Recommended for most applications. |
| Two-Step (Traditional) | 1. Hydrazine (for bz-dC) 2. Ethylenediamine | Room Temp. | Varies | More complex and may lead to lower yields. |
Purification Challenges
Methylphosphonate oligonucleotides can be challenging to purify due to their reduced solubility and potential for aggregation.
Problem: Low recovery and/or poor purity after HPLC purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Solubility | The neutral backbone of methylphosphonate oligonucleotides can lead to decreased aqueous solubility, especially for longer sequences or those with a high G-content.[2][3] Dissolve the crude product in a solution containing an organic solvent (e.g., 10-20% acetonitrile or DMSO) before injection.[3] |
| Aggregation | Oligonucleotide aggregation can lead to broad peaks and poor resolution during HPLC. Performing the purification at an elevated temperature (e.g., 50-60°C) can help to disrupt secondary structures and reduce aggregation. |
| Inadequate Separation | Standard reversed-phase HPLC may not be sufficient to separate the desired product from closely eluting failure sequences. Ion-pair reversed-phase HPLC (IP-RP-HPLC) often provides better resolution. |
Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Sample Preparation:
-
Dissolve the crude, deprotected oligonucleotide in the HPLC mobile phase A, adding a small amount of acetonitrile or DMSO if solubility is an issue.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5-50% B over 30-40 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the oligonucleotide.
-
Flow Rate: 1 mL/min for an analytical column.
-
Temperature: 50-60°C.
-
Detection: UV absorbance at 260 nm.
-
Expected Yield and Purity
The final yield and purity of methylphosphonate oligonucleotides can vary significantly depending on the sequence, length, and the efficiency of the synthesis and purification steps.
| Parameter | Expected Range | Factors Influencing Outcome |
| Coupling Efficiency (per step) | >95% | Reagent quality, moisture control, coupling time. |
| Overall Crude Yield (20-mer) | 20-40% | Dependent on coupling efficiency. |
| Purity (after HPLC) | >85-90% | Efficiency of the purification method. |
Visualizing Workflows and Pathways
Troubleshooting Low Coupling Efficiency
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. methyl-phosphonate oligo synthesis [biosyn.com]
- 3. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Improving Coupling Efficiency of Methylphosphonamidites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of oligonucleotides using methylphosphonamidites.
Frequently Asked Questions (FAQs)
Q1: What are methylphosphonamidites and why are they used?
A1: Methylphosphonamidites are modified phosphoramidite (B1245037) building blocks used in solid-phase oligonucleotide synthesis. They create a methylphosphonate (B1257008) linkage in the oligonucleotide backbone, where a non-bridging oxygen is replaced by a methyl group. This modification results in a non-ionic backbone, which enhances resistance to nuclease degradation and can improve cellular uptake of the oligonucleotide.[1]
Q2: What is "coupling efficiency" and why is it critical in methylphosphonamidite synthesis?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming methylphosphonamidite during each synthesis cycle. Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to truncated sequences.[2][3] The accumulation of these shorter oligonucleotides reduces the yield of the full-length product and complicates purification.
Q3: What are the most common causes of low coupling efficiency with methylphosphonamidites?
A3: The most common causes include:
-
Moisture: Methylphosphonamidites are highly sensitive to moisture. Water in the acetonitrile (B52724) (ACN) solvent or other reagents will react with the activated amidite, preventing it from coupling to the growing oligonucleotide chain.[4]
-
Degraded Reagents: Improper storage or handling of methylphosphonamidites and activators can lead to their degradation, reducing their reactivity.
-
Suboptimal Activator: The choice and concentration of the activator are critical. An activator that is too weak may not sufficiently activate the methylphosphonamidite, while an overly aggressive activator can cause side reactions.
-
Inefficient Deprotection: The methylphosphonate backbone is sensitive to standard deprotection conditions (e.g., ammonium (B1175870) hydroxide), which can lead to backbone degradation and reduced yield of the full-length product.[5]
Q4: How can I monitor coupling efficiency during synthesis?
A4: The most common method for real-time monitoring is trityl cation monitoring. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the growing chain, is removed at the beginning of each cycle, releasing a brightly colored trityl cation. The absorbance of this cation is proportional to the number of successfully coupled molecules in the previous cycle. A consistent and high trityl signal indicates high coupling efficiency, while a drop in the signal suggests a problem with the coupling step.
Troubleshooting Guide
This guide provides solutions to common problems encountered during methylphosphonamidite synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of full-length oligonucleotide | Low coupling efficiency in each cycle. | 1. Ensure anhydrous conditions: Use fresh, high-quality anhydrous acetonitrile (<30 ppm water). Consider pre-treating ACN with molecular sieves.[6] 2. Check activator: Use a fresh, properly stored activator solution at the recommended concentration. For sterically hindered methylphosphonamidites, consider a more potent activator like DCI or ETT. 3. Verify methylphosphonamidite quality: Use fresh, properly stored methylphosphonamidites. If degradation is suspected, obtain a fresh batch. |
| Degradation during deprotection. | Use a milder deprotection protocol suitable for methylphosphonate linkages, such as the one-pot ethylenediamine (B42938) (EDA) method.[5][7][8][9][10][11] Avoid prolonged exposure to strong bases like ammonium hydroxide (B78521).[5] | |
| Presence of n-1 sequences (deletions) | Incomplete coupling at one or more steps. | 1. Increase coupling time: For challenging sequences or sterically hindered methylphosphonamidites, increasing the coupling time can improve efficiency.[6] 2. Increase reagent concentration: Using a higher concentration of the methylphosphonamidite and activator can drive the reaction to completion.[6] 3. Double coupling: Performing the coupling step twice for problematic monomers can significantly increase the yield of the correct sequence.[6] |
| Presence of n+1 sequences (insertions) | Premature removal of the 5'-DMT group on the incoming phosphoramidite. | This can be caused by an overly acidic activator. If using a highly acidic activator like BTT, consider switching to a less acidic one like DCI, especially for longer oligonucleotides or large-scale synthesis.[12] |
| Side product formation | Transamination of cytidine (B196190) during deprotection. | If using ethylenediamine (EDA) for deprotection, N4-benzoyl cytidine is prone to transamination.[5] Use dC-ibu (isobutyryl) instead of dC-bz (benzoyl) as the protecting group for cytidine to eliminate this side reaction.[5] |
| Degradation of dG phosphoramidite. | The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to hydrolysis.[13] Ensure it is stored under strictly anhydrous conditions and consider using fresh solutions for each synthesis. |
Data Presentation
Activator Comparison for Phosphoramidite Coupling
While specific comparative data for methylphosphonamidites is limited in the literature, the following table provides a general comparison of common activators used in phosphoramidite chemistry. The choice of activator can significantly impact coupling efficiency and should be optimized for the specific methylphosphonamidite and oligonucleotide sequence.
| Activator | pKa | Key Characteristics | Recommended Use |
| 1H-Tetrazole | 4.89 | Standard, widely used activator. Limited solubility in acetonitrile.[12][14] | Routine DNA synthesis. May be less effective for sterically hindered amidites. |
| 5-Ethylthio-1H-Tetrazole (ETT) | 4.28 | More acidic and more soluble in acetonitrile than 1H-Tetrazole.[12][14] | General purpose activator, good for RNA synthesis.[12] |
| 5-Benzylthio-1H-Tetrazole (BTT) | 4.08 | More acidic than ETT, leading to faster coupling times.[12][14] | RNA synthesis and when faster coupling is required.[12] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than tetrazole-based activators.[14][15] Highly soluble in acetonitrile.[14] | Recommended for long oligonucleotides, large-scale synthesis, and for amidites sensitive to acidic conditions.[12] |
Impact of Water Content in Acetonitrile (ACN) on Coupling Efficiency
Maintaining anhydrous conditions is critical for high coupling efficiency. Water hydrolyzes the activated phosphoramidite, preventing its reaction with the growing oligonucleotide chain.
| Water Content in ACN (ppm) | Expected Impact on Coupling Efficiency | Recommendation |
| < 20 | Optimal: Minimal impact on coupling efficiency. | Recommended: Use high-purity, anhydrous ACN with a water content of <20 ppm for all phosphoramidite solutions and washes.[16] |
| 30 - 50 | Moderate: Noticeable decrease in coupling efficiency, especially for longer oligonucleotides. | Acceptable for short oligos: May be acceptable for short, routine syntheses, but will result in lower yields of full-length product. |
| > 50 | Significant: Substantial decrease in coupling efficiency, leading to a high percentage of truncated sequences and low overall yield. | Not Recommended: ACN with this level of water content should not be used for oligonucleotide synthesis. |
Note: The exact impact of water content can vary depending on the specific methylphosphonamidite, activator, and reaction conditions.
Effect of Temperature on Coupling Kinetics
| Temperature | Effect on Coupling Reaction | Considerations |
| Lower Temperature | Slower reaction kinetics, which may lead to incomplete coupling within the standard cycle time. | May require longer coupling times to achieve high efficiency. |
| Room Temperature | Generally optimal for standard phosphoramidite coupling. | A good starting point for optimization. |
| Higher Temperature | Faster reaction kinetics, which can reduce coupling times.[] | May increase the rate of side reactions, such as the degradation of sensitive phosphoramidites or premature deprotection.[] A balance must be found between reaction speed and the stability of the reagents. |
Experimental Protocols
One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from the method described by Hogrefe et al. and is designed to minimize degradation of the methylphosphonate backbone while effectively removing protecting groups.[7][8][9][10][11] This method has been reported to provide a significantly higher yield of the final product compared to traditional two-step methods.[7][8][9][10][11]
Reagents:
-
Dilute ammonium hydroxide (e.g., 2% NH₄OH in water)
-
Ethylenediamine (EDA)
-
Neutralizing solution (e.g., 2M triethylammonium (B8662869) acetate)
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a sufficient volume of dilute ammonium hydroxide to cover the support.
-
Incubate at room temperature for 30 minutes.
-
Add an equal volume of ethylenediamine (EDA) to the vial.
-
Incubate at room temperature for 6 hours to complete the deprotection.
-
Dilute the reaction mixture with water.
-
Neutralize the solution by adding the neutralizing solution.
-
The crude oligonucleotide is now ready for purification (e.g., by HPLC or PAGE).
Visualizations
Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.
Caption: Troubleshooting logic for low yield in methylphosphonate oligonucleotide synthesis.
References
- 1. methyl-phosphonate oligo synthesis [biosyn.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. idtdna.com [idtdna.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. youdobio.com [youdobio.com]
Technical Support Center: Deprotection of Methylphosphonate Oligonucleotides
Welcome to the technical support center for the deprotection of methylphosphonate (B1257008) oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why can't I use standard ammonium (B1175870) hydroxide (B78521) deprotection for my methylphosphonate oligonucleotides?
The methylphosphonate backbone is highly susceptible to hydrolysis under standard aqueous basic conditions, such as concentrated ammonium hydroxide at elevated temperatures.[1] This sensitivity can lead to significant degradation of the oligonucleotide backbone, resulting in low yields of the desired full-length product.[1]
Q2: What are the common side reactions observed during the deprotection of methylphosphonate oligos?
Several side reactions can occur, particularly when using amine-based reagents for deprotection:
-
Backbone Degradation: As mentioned, the methylphosphonate linkage is prone to cleavage under harsh basic conditions.[1]
-
Transamination of Cytidine (B196190): When using ethylenediamine (B42938) (EDA) for deprotection, the N4-benzoyl-dC (bz-dC) protecting group can undergo transamination at the C4 position. This can result in up to 15% of this undesired side product.[2][3][4][5][6]
-
Displacement Reactions on Guanine (B1146940): A displacement reaction with EDA can also occur at the O6 position of N2-isobutyryl-O6-diphenylcarbamoyl-dG (N2-ibu-O6-DPC-dG).[2][3][4][5][6]
-
Modification of Guanine Residues: The use of Dimethylaminopyridine (DMAP) as a capping catalyst has been reported to cause modification of guanine residues and result in fluorescent oligomers.
Q3: What is the "one-pot" deprotection method and why is it recommended?
The one-pot method is a streamlined deprotection protocol that significantly improves the yield and purity of methylphosphonate oligonucleotides.[2][3][4] It involves a brief initial treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine in the same reaction vessel.[2][3][4] This procedure has been shown to be superior to older two-step methods, with reports of up to a 250% increase in product yield.[2][3][4] It is also faster, cleaner, and simpler to perform.[1]
Q4: How can I minimize the transamination of cytidine during deprotection?
There are two main strategies to address this issue:
-
Use of Alternative Protecting Groups: Using a more labile protecting group for cytidine, such as isobutyryl (ibu) or acetyl (Ac), instead of benzoyl (bz), can eliminate the transamination side product when used in conjunction with the one-pot deprotection method.[1][4][7]
-
Modified Deprotection Protocol: A two-stage deprotection utilizing a pretreatment with hydrazine (B178648) or aqueous ammonia before the addition of ethanolic EDA can help limit the extent of side reactions.
Q5: Are there alternatives to ethylenediamine (EDA) for deprotection?
While EDA is commonly used, other reagents and conditions have been explored:
-
Ammonia Saturated Methanol (B129727): This has been suggested as a good alternative, especially when using the base-labile tert-butylphenoxyacetyl (t-BPA) protecting group, as it results in minimal backbone degradation and no base modifications.
-
Methanolic Potassium Carbonate: A 50mM solution of K2CO3 in methanol can be used for the deprotection of oligos with t-BPA protecting groups.
-
Aqueous Methylamine: This can be a more efficient deprotection reagent than ammonium hydroxide for certain applications, significantly reducing reaction times.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of methylphosphonate oligonucleotides.
Problem 1: Low yield of the final product.
| Possible Cause | Troubleshooting Suggestion |
| Backbone Degradation | Avoid using standard, harsh deprotection conditions like concentrated ammonium hydroxide.[1] Switch to the milder "one-pot" deprotection method.[2][3][4] |
| Incomplete Cleavage from Support | Ensure sufficient time and appropriate reagent concentration for the cleavage step. The one-pot protocol is designed to efficiently cleave the oligo from the support.[7] |
| Product Insolubility | A brief treatment with ammonium hydroxide at a larger scale can sometimes lead to insolubility and permanent binding of the oligo to the support.[1] The one-pot method with an initial mild ammonia treatment helps to mitigate this.[1] |
Problem 2: Presence of unexpected peaks in HPLC or mass spectrometry analysis.
| Possible Cause | Troubleshooting Suggestion |
| Transamination of dC | If using N4-benzoyl-dC, this is a likely side product when deprotecting with EDA.[1][2][3][4][5][6] Switch to N4-isobutyryl-dC or N4-acetyl-dC.[1][7] |
| Modification of dG | If N2-ibu-O6-DPC-dG is present, a displacement reaction with EDA can occur.[2][3][4][5][6] Consider alternative protecting group strategies if this is a significant issue. |
| Incomplete Deprotection | If using milder conditions or shorter reaction times, protecting groups may not be fully removed.[9] Ensure the recommended deprotection times and temperatures for the chosen protocol are followed. |
| DMAP-dG Adducts | If DMAP was used during synthesis, it can form adducts with dG. A mild ammonium hydroxide treatment can revert these adducts.[1] |
Quantitative Data Summary
Table 1: Extent of Side Reactions with Ethylenediamine Deprotection
| Nucleoside Analogue | Protecting Group | Side Reaction | Extent of Side Reaction (%) |
| dC | N4-benzoyl (bz) | Transamination at C4 | Up to 15[2][3][4][5][6] |
| dG | N2-isobutyryl-O6-DPC | Displacement at O6 | Observed[2][3][4][5][6] |
| dG | N2-isobutyryl (ibu) | Displacement at O6 | Much lesser extent[2][3][4][5][6] |
| dC | N4-isobutyryl (ibu) | None Observed | 0[2][3][4][5][6] |
| dA | N6-benzoyl (bz) | None Observed | 0[2][3][4][5][6] |
| T | None | None Observed | 0[2][3][4][5][6] |
Table 2: Comparison of Deprotection Methods
| Deprotection Method | Key Advantages | Reported Yield Improvement |
| One-Pot Method | Faster, cleaner, simpler, higher yield | Up to 250% compared to a two-step method[2][3][4] |
| Ammonia Saturated Methanol (with t-BPA groups) | Minimal backbone degradation, no base modifications | Superior product yields |
Experimental Protocols
Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from the novel one-pot procedure which has been shown to be highly effective.[2][3][4][7]
Materials:
-
Controlled pore glass (CPG) support with synthesized methylphosphonate oligonucleotide
-
Ammonium hydroxide solution (e.g., acetonitrile/ethanol/ammonium hydroxide 45:45:10)[7] or dilute ammonia[2][3][4]
-
Ethylenediamine (EDA)
-
Deprotection vial
Procedure:
-
Transfer the CPG support from the synthesis column to a deprotection vial.
-
Add the dilute ammonium hydroxide solution to the support.
-
Seal the vial and allow it to stand at room temperature for 30 minutes.[2][3][4]
-
Add an equal volume of ethylenediamine to the vial and reseal it.
-
Incubate the mixture at room temperature for 6 hours.[2][3][4]
-
To stop the reaction, dilute the solution with water and neutralize it.
-
The crude product is now ready for purification (e.g., by chromatography).
Protocol 2: Deprotection using Ammonia Saturated Methanol (for t-BPA protecting groups)
This protocol is recommended for oligonucleotides synthesized with the base-labile tert-butylphenoxyacetyl (t-BPA) protecting groups.
Materials:
-
CPG support with synthesized oligonucleotide
-
Ammonia saturated methanol
-
Deprotection vial
-
Heating block
Procedure:
-
Transfer the CPG support to a deprotection vial.
-
Add ammonia saturated methanol to the support.
-
Seal the vial and heat at 55 °C for 2 hours.
-
After cooling, decant the solution.
-
Wash the support with 50% aqueous ethanol.
-
Combine the washings with the decanted solution and evaporate to dryness.
-
The crude product can be redissolved for analysis and purification.
Visualizations
Caption: Comparison of deprotection workflows.
Caption: Troubleshooting logic for deprotection issues.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
Technical Support Center: Methylphosphonamidite Chemistry
Welcome to the technical support center for methylphosphonamidite chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of methylphosphonate (B1257008) oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Coupling Efficiency
Q1: I am experiencing low coupling efficiency in my methylphosphonamidite synthesis. What are the common causes and how can I troubleshoot this issue?
A1: Low coupling efficiency is a frequent problem that can drastically reduce the yield of your full-length oligonucleotide. The primary culprits are typically moisture and issues with the activator or phosphoramidite (B1245037) reagent itself.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Methylphosphonamidite intermediates are highly sensitive to water. Any moisture present during the coupling step will lead to the hydrolysis of the phosphoramidite to a phosphonate (B1237965), which is unreactive and will not couple to the growing oligonucleotide chain.
-
Action: Use anhydrous acetonitrile (B52724) (<30 ppm water, preferably <10 ppm) for all reagents and washes. Store phosphoramidites and activator solutions over molecular sieves (3 Å) for at least 24 hours before use. Ensure that the argon or helium gas used in the synthesizer is passed through an in-line drying filter.
-
-
Check Activator Performance: The activator is crucial for protonating the diisopropylamino group of the methylphosphonamidite, making it a good leaving group for the coupling reaction.
-
Action: Use a freshly prepared activator solution. If you are preparing your own, ensure the correct concentration and that it is fully dissolved in anhydrous acetonitrile. For sterically hindered methylphosphonamidites, a stronger activator like DCI (4,5-dicyanoimidazole) or BTT (5-(Benzylthio)-1H-tetrazole) may be necessary to achieve high coupling efficiencies.
-
-
Verify Phosphoramidite Quality: The methylphosphonamidite reagent can degrade over time, especially if not stored under strictly anhydrous and inert conditions.
-
Action: Use fresh, high-quality methylphosphonamidites. If you suspect degradation, you can check the purity using ³¹P NMR spectroscopy. The active phosphoramidite should appear as a singlet around 140-150 ppm, while the hydrolyzed phosphonate will appear as a peak around 7-10 ppm.
-
-
Optimize Coupling Time: For some modified or sterically demanding methylphosphonamidites, the standard coupling time may not be sufficient for the reaction to go to completion.
-
Action: Increase the coupling time. For standard monomers, 1-2 minutes is typical, but for modified bases, this may need to be extended to 5-10 minutes.
-
2. Depurination
Q2: I am concerned about depurination during the detritylation step. How can I minimize this side reaction?
A2: Depurination, the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar, is a significant side reaction that can occur during the acidic detritylation step. This leads to chain cleavage and a lower yield of the desired full-length product.
Troubleshooting and Mitigation:
-
Choice of Deblocking Agent: The strength of the acid used for detritylation directly impacts the rate of depurination. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and leads to higher rates of depurination.
-
Recommendation: Use 3% DCA in dichloromethane (B109758) instead of 3% TCA. While the detritylation reaction is slower with DCA, the incidence of depurination is significantly lower.[1] To compensate for the slower reaction, you may need to increase the deblocking time or the volume of the DCA solution.
-
-
Minimize Acid Exposure Time: Prolonged exposure to the deblocking agent increases the likelihood of depurination.
-
Action: Optimize the detritylation step to be as short as possible while still achieving complete removal of the DMT group. The completion of detritylation can be monitored by the color of the DMT cation released.
-
-
Use of Modified Purine Protecting Groups: For particularly sensitive sequences, using alternative protecting groups on the purine bases can increase their stability to acid-catalyzed depurination.
Quantitative Impact of Deblocking Agent on Depurination:
| Deblocking Agent | Relative Depurination Rate |
| 3% TCA in Dichloromethane | High |
| 15% DCA in Dichloromethane | Intermediate |
| 3% DCA in Dichloromethane | Low[2][3] |
3. Transamination during Deprotection
Q3: I am observing a significant side product that I suspect is due to transamination during the deprotection of my methylphosphonate oligonucleotide. How can I identify and prevent this?
A3: Transamination is a common side reaction during the deprotection of oligonucleotides, particularly when using benzoyl-protected cytidine (B196190) (Bz-dC) and primary amines like ethylenediamine (B42938) (EDA) for deprotection.[4] The primary amine can attack the C4 position of the cytosine base, displacing the benzoyl group and forming an N-ethylated cytidine adduct. This can be a significant issue in methylphosphonate oligonucleotide synthesis where EDA is often used for deprotection due to the base-lability of the methylphosphonate backbone.
Identification and Prevention:
-
Identification: The transaminated side product will have a different mass and may be separable by HPLC or gel electrophoresis. Mass spectrometry is the most definitive way to identify this adduct.
-
Prevention:
-
Use Alternative Protecting Groups: The use of isobutyryl-protected cytidine (iBu-dC) instead of benzoyl-protected cytidine can significantly reduce the incidence of transamination.[4]
-
Modified Deprotection Protocol: A one-pot deprotection procedure can be employed to minimize transamination while effectively deprotecting the oligonucleotide.[2]
-
Experimental Protocol: One-Pot Deprotection to Minimize Transamination [2]
-
After synthesis, treat the solid support-bound oligonucleotide with a dilute solution of ammonium (B1175870) hydroxide (B78521) for 30 minutes at room temperature.
-
To the same vial, add ethylenediamine (EDA) and continue the incubation for 6 hours at room temperature.
-
Dilute the reaction mixture with water and neutralize to stop the reaction.
-
The crude oligonucleotide is then ready for purification.
Quantitative Impact of Protecting Group on Transamination:
| Cytidine Protecting Group | Transamination with EDA |
| Benzoyl (Bz) | Up to 15% per cytidine residue[4] |
| Isobutyryl (iBu) | Significantly reduced or eliminated[4] |
4. Formation of (n-1) Deletion Sequences
Q4: My final product is contaminated with (n-1) deletion sequences. What is causing this and how can I improve the purity?
A4: The presence of (n-1) deletion sequences, which are oligonucleotides missing a single nucleotide, is primarily caused by incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step. If these unreacted sites are not blocked, they can react in the subsequent coupling cycle, leading to a deletion.
Troubleshooting and Mitigation:
-
Ensure Efficient Capping: The capping step, typically using acetic anhydride (B1165640) and N-methylimidazole, must be highly efficient to block all unreacted 5'-hydroxyls.
-
Action: Use fresh capping reagents. Ensure that the delivery of the capping solutions to the synthesis column is adequate and that the reaction time is sufficient. For longer oligonucleotides or on certain synthesizers, a double capping step (one before and one after the oxidation step) can improve capping efficiency.[5]
-
-
Optimize Coupling Efficiency: The most effective way to reduce (n-1) sequences is to maximize the coupling efficiency in the first place. Refer to the "Low Coupling Efficiency" section for troubleshooting tips. A higher coupling efficiency means fewer unreacted sites that need to be capped.
Quantitative Impact of Capping Efficiency:
| Capping Reagent (Cap B) | Capping Efficiency |
| 10% N-Methylimidazole in THF | ~90% |
| 16% N-Methylimidazole in THF | ~97% |
| 6.5% DMAP in THF | >99%[1] |
5. N3-Cyanoethylation of Thymidine (B127349)
Q5: I have identified a +53 Da adduct on my thymidine residues. What is this and how can I prevent it?
A5: This adduct is likely due to the N3-cyanoethylation of thymidine.[] During the final deprotection step with ammonium hydroxide, the β-cyanoethyl protecting group on the phosphate (B84403) backbone is removed, generating acrylonitrile (B1666552) as a byproduct. Acrylonitrile is a Michael acceptor and can react with the N3 position of thymidine.
Prevention:
-
Use of Acrylonitrile Scavengers:
-
AMA Deprotection: Using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection can suppress this side reaction as methylamine is a more potent scavenger of acrylonitrile than ammonia.[]
-
Pre-treatment with Diethylamine (B46881): Before cleavage and deprotection with ammonia, a pre-treatment of the solid support with a solution of 10% diethylamine in acetonitrile for 5-10 minutes can effectively eliminate this side reaction.[1]
-
Key Experimental Workflows and Signaling Pathways
Below are diagrams generated using Graphviz to illustrate key processes and logical relationships in troubleshooting methylphosphonamidite chemistry.
References
Navigating the Challenges of Methylphosphonate Oligonucleotide Purification: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) purification of methylphosphonate (B1257008) oligonucleotides. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during the purification process.
Methylphosphonate oligonucleotides, a promising class of therapeutic molecules, present unique purification challenges due to their inherent structural properties. Achieving high purity is critical for their use in research and clinical applications. This guide is designed to provide practical solutions to common issues such as poor peak shape, inadequate resolution of impurities, and method variability.
Troubleshooting Guide: Common HPLC Purification Issues
This section addresses specific problems that may arise during the HPLC purification of methylphosphonate oligonucleotides, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions between the oligonucleotide and the stationary phase. - Inappropriate mobile phase pH. - Column overload. - Presence of silanol (B1196071) groups on the column. | - Optimize the concentration of the ion-pairing agent (e.g., triethylamine). - Adjust the mobile phase pH. - Reduce the sample injection volume.[1] - Use an end-capped column or a column with a wider pH stability range.[2] |
| Poor Peak Shape (Fronting) | - Sample solvent stronger than the mobile phase. - Column void or channeling. - High injection volume. | - Dissolve the sample in the initial mobile phase. - Replace the column if a void is suspected. - Decrease the injection volume.[3] |
| Poor Resolution of n-1 Impurity | - Insufficient separation efficiency. - Inadequate ion-pairing. - Non-optimal temperature. | - Increase the concentration of the ion-pairing agent (e.g., TEA).[4] - Optimize the gradient slope (make it shallower).[5] - Increase the column temperature to denature secondary structures (e.g., 60-80°C).[6][7] |
| Variable Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Air bubbles in the pump. - Column degradation. | - Use a column oven to maintain a stable temperature.[1] - Ensure accurate and consistent preparation of mobile phases. - Degas the mobile phase and prime the pump. - Replace the column if performance has degraded.[8] |
| Low Product Recovery | - Irreversible adsorption to the column hardware. - Degradation of the oligonucleotide during purification. | - Use bioinert or metal-free HPLC systems and columns to prevent nonspecific adsorption.[5] - Ensure the mobile phase pH is within the stability range of the oligonucleotide. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for purifying methylphosphonate oligonucleotides?
A1: A common and effective mobile phase for ion-pair reversed-phase (IP-RP) HPLC of oligonucleotides is a buffer system consisting of an alkylamine ion-pairing agent and an acidic modifier. A widely used combination is triethylamine (B128534) (TEA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[2][4] A typical starting point is an aqueous mobile phase (Eluent A) containing 100-400 mM HFIP and 8-16 mM TEA, with the organic mobile phase (Eluent B) being methanol (B129727) or acetonitrile (B52724).[4]
Q2: How does the concentration of the ion-pairing agent affect the separation?
A2: The concentration of the ion-pairing agent, such as triethylamine (TEA), is crucial for achieving good separation. Increasing the TEA concentration generally improves the retention of oligonucleotides and can enhance the resolution between the main product and its impurities, like the n-1 species.[4] However, excessively high concentrations can lead to the formation of micelles, which may reduce retention times.[9] It is important to optimize the concentration for your specific oligonucleotide.
Q3: What role does temperature play in the purification process?
A3: Temperature significantly impacts the purification of oligonucleotides. Elevating the column temperature, often to 60°C or higher, can help to denature any secondary structures that the oligonucleotides may form.[7][10] This denaturation leads to sharper peaks and improved resolution.[7] Higher temperatures also improve mass transfer, which contributes to better separation efficiency.[6]
Q4: How can I improve the separation of the target oligonucleotide from the n-1 failure sequence?
A4: Separating the target n-mer from the closely related n-1 impurity is a common challenge.[11] To improve this separation, you can:
-
Optimize the ion-pairing agent concentration: Higher concentrations of agents like TEA can enhance resolution.[4]
-
Use a shallower gradient: A slower increase in the organic mobile phase percentage can provide better separation.[5]
-
Increase the column temperature: This helps to eliminate secondary structures that can interfere with the separation.[6]
-
Select an appropriate column: A high-resolution reversed-phase column with a suitable particle size (e.g., <3 µm) is recommended.[12]
Q5: What are the best practices for column care when working with methylphosphonate oligonucleotides?
A5: To ensure the longevity and performance of your HPLC column, follow these best practices:
-
Use a guard column: This will protect the analytical column from contaminants.
-
Filter your samples and mobile phases: This prevents clogging of the column frit.
-
Flush the column after use: Wash the column with a strong solvent to remove any strongly retained compounds.
-
Store the column in an appropriate solvent: Refer to the manufacturer's instructions for recommended storage conditions.
-
Avoid sudden pressure changes: Gradually increase and decrease the flow rate to prevent damage to the column packing.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Method for Methylphosphonate Oligonucleotides
This protocol provides a general method for the purification of methylphosphonate oligonucleotides using an ion-pair reversed-phase HPLC system.
1. Materials and Reagents:
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Triethylamine (TEA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Reversed-phase C18 column suitable for oligonucleotide separation (e.g., with a wide pore size)
2. Mobile Phase Preparation:
-
Eluent A (Aqueous): Prepare a solution of 100 mM HFIP and 15 mM TEA in HPLC-grade water. Adjust the pH if necessary. Filter through a 0.22 µm membrane.
-
Eluent B (Organic): HPLC-grade methanol or acetonitrile.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 2.7 µm particle size
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 60°C
-
Detection: UV at 260 nm
-
Injection Volume: 5 - 20 µL
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10-50% B (linear gradient)
-
22-25 min: 50-90% B
-
25-27 min: 90% B
-
27-28 min: 90-10% B
-
28-35 min: 10% B (equilibration)
-
4. Sample Preparation:
-
Dissolve the crude methylphosphonate oligonucleotide in Eluent A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for HPLC purification of methylphosphonate oligonucleotides.
Caption: A logical flowchart for troubleshooting common HPLC purification problems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. labioscientific.com [labioscientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. openscholar.uga.edu [openscholar.uga.edu]
- 10. atdbio.com [atdbio.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methylphosphonate Oligonucleotide Deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of the methylphosphonate (B1257008) backbone during the deprotection of synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the methylphosphonate backbone prone to degradation during deprotection?
A1: The methylphosphonate linkage is inherently sensitive to strong bases.[1] Standard deprotection conditions used for native phosphodiester oligonucleotides, such as prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521), will cause significant or complete degradation of the methylphosphonate backbone.[1] This sensitivity necessitates the use of alternative, milder deprotection strategies.
Q2: What is the standard recommended reagent for deprotecting methylphosphonate oligonucleotides?
A2: Ethylenediamine (B42938) (EDA) is the most commonly used and effective reagent for deprotecting methylphosphonate oligonucleotides due to its ability to remove base-protecting groups without cleaving the backbone.[1] However, using EDA alone can lead to side reactions, particularly with benzoyl-protected cytidine (B196190) (bz-dC).[1][2][3][4][5]
Q3: What are the primary side reactions observed during EDA-mediated deprotection?
A3: The most significant side reaction is the transamination of N4-benzoyl cytidine (bz-dC) by ethylenediamine, which can affect up to 15% of cytidine residues.[1][2][3][4][5] This results in an undesirable EDA adduct. A similar, though less extensive, displacement reaction can also occur at the O6 position of N2-ibu-O6-DPC-dG.[2][3][4][5]
Q4: How can I avoid the transamination of cytosine during deprotection?
A4: The most effective way to prevent this side reaction is to use a different protecting group for deoxycytidine. Using isobutyryl-protected dC (ibu-dC) or acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (bz-dC) eliminates the transamination side product when using EDA.[1][6][7]
Q5: What is the "one-pot" deprotection procedure and why is it recommended?
A5: The one-pot procedure is an improved method that minimizes both backbone degradation and base modification. It involves a brief initial treatment with dilute ammonium hydroxide for 30 minutes, followed by the direct addition of ethylenediamine for 6 hours at room temperature.[2][3][4][5][8] This method is faster, cleaner, and has been shown to provide significantly higher yields (up to 250% more) compared to older two-step methods.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Backbone Degradation: Use of standard deprotection conditions (e.g., concentrated ammonium hydroxide).[1] | Action: Avoid concentrated ammonium hydroxide. Switch to an ethylenediamine (EDA)-based deprotection method. The "one-pot" procedure is highly recommended for maximizing yield.[2][3][5] |
| Incomplete Cleavage from Support: Insufficient cleavage time or inactive reagents. | Action: Ensure fresh deprotection reagents are used. For the one-pot method, the initial 30-minute treatment with dilute ammonia (B1221849) aids in cleavage.[2][3][5] | |
| Solubility Issues: The oligonucleotide may be insoluble in the deprotection solution, preventing efficient reaction.[1] | Action: EDA is an excellent solvent for methylphosphonate oligos.[1] Ensure the oligo is fully dissolved during the deprotection step. | |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis | EDA Adducts: Transamination of N4-benzoyl cytidine (bz-dC) by EDA. This is a very common side reaction.[1][2][3][5] | Action: Synthesize the oligonucleotide using isobutyryl-dC (ibu-dC) or acetyl-dC (Ac-dC) phosphoramidites instead of bz-dC.[1][6][7] This change prevents the side reaction. |
| Guanine (B1146940) Modification: Side reactions can occur at the O6 position of guanine, especially if it is protected with diphenylcarbamoyl (DPC).[2][3][4][5] | Action: The one-pot procedure, with its initial mild ammonia treatment, helps revert dG adducts to their native form before the main EDA deprotection step.[1] | |
| Incomplete Deprotection: Protecting groups on the nucleobases have not been fully removed. | Action: Confirm the deprotection time and temperature are adequate. Use fresh, high-quality EDA and ammonium hydroxide. The recommended one-pot protocol is 30 minutes with dilute ammonia followed by 6 hours with EDA at room temperature.[2][3][5] |
Quantitative Data on Deprotection Side Reactions
The following table summarizes quantitative data on side reactions observed during the deprotection of methylphosphonate oligonucleotides with ethylenediamine (EDA).
| Nucleobase (Protecting Group) | Side Reaction with EDA | Extent of Modification | Reference |
| dC (N4-benzoyl) | Transamination at C4 position | Up to 15% | [2][3][5] |
| dG (N2-ibu-O6-DPC) | Displacement at O6 position | Significant | [2][3][5] |
| dG (N2-isobutyryl) | Displacement at O6 position | Much lesser extent than DPC-dG | [2][3][5] |
| dC (N4-isobutyryl) | None observed | Not significant | [2][3][5] |
| dA (N6-benzoyl) | None observed | Not significant | [2][3][5] |
| T | None observed | Not significant | [2][3][5] |
Visualized Workflows and Pathways
Caption: Comparison of deprotection outcomes for methylphosphonate oligos.
Caption: Troubleshooting workflow for EDA-induced side reactions on cytosine.
Caption: Experimental workflow for the one-pot deprotection procedure.
Experimental Protocols
Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from the method developed by Hogrefe et al. and is designed to maximize yield and purity.[2][3][4][5]
Reagents:
-
Dilute Ammonium Hydroxide Solution (e.g., Ammonium hydroxide/ethanol/acetonitrile mixture)
-
Ethylenediamine (EDA), anhydrous
-
6N HCl for neutralization
-
Acetonitrile/Water for dilution
Procedure:
-
Initial Ammonia Treatment:
-
Place the CPG solid support containing the synthesized oligonucleotide into a sealed vial.
-
Add the dilute ammonium hydroxide solution to the vial, ensuring the support is fully submerged.
-
Incubate at room temperature for 30 minutes. This step helps to revert any modifications on guanine bases and begins the cleavage from the support.[1][2]
-
-
Ethylenediamine Addition:
-
Directly add one volume of ethylenediamine (EDA) to the vial containing the ammonia mixture.
-
Seal the vial tightly and mix gently to ensure the solution is homogenous.
-
-
Deprotection Incubation:
-
Reaction Quenching and Preparation for Purification:
-
Following incubation, dilute the reaction mixture with a solution of acetonitrile/water.
-
Neutralize the solution by carefully adding 6N HCl. Monitor the pH to ensure it reaches neutral (pH ~7.0).
-
The crude deprotected oligonucleotide solution is now ready for purification by methods such as HPLC or gel electrophoresis.
-
Protocol 2: Analysis of Deprotection by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the final product and identifying potential side products.[9]
Equipment & Materials:
-
HPLC system with a UV detector
-
C18 Reverse-Phase analytical column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Crude deprotected oligonucleotide sample
Procedure:
-
Sample Preparation:
-
Take a small aliquot of the neutralized, crude deprotection solution.
-
Dilute with an appropriate volume of Buffer A.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the oligonucleotide, for example, from 10% to 70% Buffer B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Successful Deprotection: A major peak corresponding to the full-length, pure oligonucleotide should be observed.
-
Troubleshooting:
-
Broad or multiple peaks near the main product: May indicate incomplete deprotection or the presence of diastereomers.
-
Later-eluting peaks: Can be indicative of side products like EDA adducts, which are often more hydrophobic.[1]
-
Early-eluting peaks (front-loaded): Often correspond to cleaved protecting groups and other small molecule impurities.
-
No major peak: Suggests catastrophic degradation of the backbone.
-
-
For confirmation of peak identity, collect fractions and analyze by mass spectrometry.[10]
-
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methylphosphonate Oligonucleotide Synthesis
Welcome to the technical support center for methylphosphonate (B1257008) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments, with a specific focus on preventing base modification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of base modification observed during methylphosphonate oligonucleotide synthesis?
A1: The most significant risk of base modification occurs during the final deprotection step, which is necessary to remove the protecting groups from the nucleobases after solid-phase synthesis. Common modifications include:
-
Transamination of Cytidine (B196190): The exocyclic amine of cytidine is susceptible to reaction with amine-based deprotection reagents, leading to the formation of undesired adducts. For instance, treatment with ethylenediamine (B42938) can cause transamination at the C4 position of N4-benzoyl-dC (N4-bz-dC).[1][2][3]
-
Modification of Guanosine (B1672433): The O6 position of guanosine can undergo a displacement reaction with deprotection reagents like ethylenediamine, particularly when certain protecting groups are used.[1][2][3]
-
Alkylation of Thymidine (B127349): Although less common with standard procedures, alkylation at the N-3 position of thymidine can occur due to reaction with acrylonitrile, a byproduct of cyanoethyl protecting group removal.[4]
-
Depurination: While a concern in oligonucleotide synthesis generally, the acidic conditions used for detritylation can lead to the formation of abasic sites through the cleavage of the glycosidic bond of purine (B94841) bases (adenine and guanosine).[4]
Q2: How do different nucleobase protecting groups influence the extent of base modification?
A2: The choice of protecting group for the exocyclic amines of dA, dC, and dG is critical in minimizing base modification during deprotection. More labile protecting groups are removed under milder conditions, reducing the exposure of the nucleobases to harsh reagents.
-
Benzoyl (Bz) for Cytidine: Using N4-benzoyl-dC can lead to significant transamination (up to 15-16%) when deprotected with ethylenediamine.[1][2][3][5]
-
Isobutyryl (iBu) for Cytidine: Substituting benzoyl with isobutyryl on dC significantly reduces the level of transamination to around 4%.[5]
-
Acetyl (Ac) for Cytidine: Acetyl is a more labile protecting group for dC. Its rapid removal with ammonium (B1175870) hydroxide (B78521) prior to the addition of stronger bases like ethylenediamine can virtually eliminate transamination.[5][6]
Q3: What is the recommended deprotection strategy to minimize base modification?
A3: A one-pot deprotection method has been developed to significantly reduce base modification and improve product yield.[1][2][3] This procedure involves a two-stage process within the same reaction vessel:
-
Initial mild deprotection: A brief treatment with dilute ammonia (B1221849).
-
Completion of deprotection: Addition of ethylenediamine to the reaction mixture.
This method has been shown to be superior to traditional two-step methods, increasing product yield by as much as 250%.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass corresponding to a +14 Da adduct on cytidine-containing oligonucleotides. | Transamination of benzoyl-protected cytidine during ethylenediamine deprotection. | - Use a more labile protecting group for cytidine, such as isobutyryl (iBu) or acetyl (Ac).[5]- Employ a one-pot deprotection method with an initial dilute ammonia treatment.[1][2][3] |
| Low yield of the final methylphosphonate oligonucleotide product. | - Incomplete deprotection.- Base modification leading to product degradation or purification loss.- Hydrolysis of the unstable methylphosphonite intermediate during synthesis. | - Optimize deprotection conditions; consider the one-pot method for improved recovery.[1][2][3][7]- Modify the DNA synthesis program and reagents to better stabilize the methylphosphonite intermediate.[7]- Use a low-water oxidizer reagent (e.g., 0.25% water) during the oxidation step.[8] |
| Presence of n-1 and other shorter sequences in the final product. | Inefficient coupling during solid-phase synthesis. | - Increase the coupling time for methylphosphonamidites (e.g., to 6 minutes).[9] |
| Product aggregation and poor aqueous solubility. | The neutral methylphosphonate backbone can lead to reduced solubility, especially with multiple methylphosphonate linkages.[10] | - Limit the number of consecutive methylphosphonate linkages if possible. |
| Appearance of a +53 Da species on mass spectrometry. | N3-cyanoethylation of thymidine due to reaction with acrylonitrile.[4] | - After synthesis and prior to cleavage, treat the solid support with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile.[4] |
Quantitative Data on Base Modification
The choice of protecting group for deoxycytidine (dC) has a significant impact on the extent of transamination during deprotection with ethylenediamine.
| dC Protecting Group | Deprotection Reagent | Extent of Transamination | Reference |
| Benzoyl (Bz) | Ethylenediamine | ~15-16% | [1][2][3][5] |
| Isobutyryl (iBu) | Ethylenediamine | ~4% | [5] |
| Acetyl (Ac) | Ammonium Hydroxide followed by Ethylenediamine | Eliminated | [5][6] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the general cycle for incorporating a methylphosphonamidite monomer onto a solid support using an automated DNA synthesizer.
-
Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acidic solution (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the methylphosphonamidite monomer with an activator (e.g., 5-(Benzylthio)-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 6 minutes is recommended for methylphosphonamidites compared to standard phosphoramidites.[9]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.
-
Oxidation: Conversion of the P(III) methylphosphonite intermediate to the stable P(V) methylphosphonate linkage using an oxidizing agent. A low-water iodine solution (e.g., 0.25% water) is crucial to prevent hydrolysis of the sensitive methylphosphonite diester intermediate.[8]
-
Repeat: The cycle is repeated until the desired sequence is assembled.
Protocol 2: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is designed to minimize base modification and maximize product yield.[1][2][3]
-
Initial Ammonia Treatment: After synthesis, treat the solid support with dilute ammonia for 30 minutes at room temperature.
-
Ethylenediamine Addition: Without isolating the intermediate, add ethylenediamine to the reaction mixture and continue the reaction for 6 hours at room temperature.
-
Quenching and Neutralization: Dilute and neutralize the reaction mixture to stop the deprotection process.
-
Purification: The crude oligonucleotide product is then ready for purification by methods such as HPLC.
Visualizations
Caption: Workflow for methylphosphonate oligonucleotide synthesis and deprotection.
Caption: Relationship between base modification, its cause, and solutions.
References
- 1. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
One-Pot Deprotection of Methylphosphonate Oligonucleotides: A Technical Support Resource
For researchers and professionals in drug development engaged in the synthesis of methylphosphonate (B1257008) oligonucleotides, the deprotection step is critical for obtaining high-purity, high-yield products. This technical support center provides a comprehensive guide to a widely used one-pot deprotection procedure, including troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the one-pot deprotection procedure for methylphosphonate oligonucleotides?
A1: The one-pot procedure is a streamlined method for removing the protecting groups from synthesized methylphosphonate oligonucleotides. It involves a two-stage reaction in a single vessel. Initially, a brief treatment with dilute ammonia (B1221849) removes the protecting groups from the exocyclic amines of the nucleobases. This is followed by the addition of ethylenediamine (B42938) (EDA) to cleave the oligonucleotide from the solid support and complete the deprotection of the methylphosphonate linkages.[1][2][3] This method is favored for its efficiency and higher product yields compared to traditional multi-step procedures.[3][4]
Q2: Why is a special deprotection protocol required for methylphosphonate oligonucleotides?
A2: The methylphosphonate backbone is sensitive to the harsh basic conditions typically used for deprotecting standard phosphodiester oligonucleotides, such as concentrated ammonium (B1175870) hydroxide (B78521).[2] These standard conditions can lead to significant degradation of the methylphosphonate backbone, resulting in low yields of the desired product. The one-pot method employs milder reagents to ensure the integrity of the oligonucleotide.
Q3: What are the key reagents in the one-pot deprotection solution?
A3: The primary reagents are a dilute solution of ammonium hydroxide in an organic co-solvent (acetonitrile/ethanol) and ethylenediamine (EDA).[1][3][4] The dilute ammonia solution is used for the initial deprotection of the bases, while EDA is responsible for the cleavage from the solid support and final deprotection of the phosphate (B84403) analogues.
Q4: Can I use standard benzoyl-protected deoxycytidine (N4-bz-dC) in my synthesis?
A4: While it is possible to use N4-bz-dC, it is not recommended with this protocol. Ethylenediamine can cause a side reaction called transamination at the C4 position of benzoyl-protected deoxycytidine, leading to an impurity.[3][4] To avoid this, it is highly recommended to use alternative protecting groups for deoxycytidine, such as isobutyryl (ibu) or acetyl (Ac).[2][5]
Q5: How do I purify my methylphosphonate oligonucleotide after deprotection?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying methylphosphonate oligonucleotides after deprotection.[1][6] The deprotection reaction mixture can be diluted, neutralized, and then directly loaded onto an HPLC column for purification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of final product | Degradation of the methylphosphonate backbone. | Avoid using concentrated ammonium hydroxide. Adhere strictly to the milder conditions of the one-pot protocol. The dilute ammonia solution has been shown to cause minimal backbone degradation (around 1% per hour).[2] |
| Incomplete cleavage from the solid support. | Ensure the ethylenediamine treatment is carried out for the recommended duration (6 hours at room temperature).[1][3][4] | |
| Insolubility of the oligonucleotide in the deprotection mixture. | The one-pot method is designed to maintain solubility. If issues persist, especially at larger scales, ensure adequate solvent volume.[2] | |
| Presence of an unexpected peak in HPLC analysis, eluting after the main product | Transamination of N4-benzoyl-dC. | This is a known side reaction when using N4-bz-dC with ethylenediamine, which can affect up to 15% of the residues.[3][4] To prevent this, use N4-isobutyryl-dC (N4-ibu-dC) or N4-acetyl-dC (N4-Ac-dC) phosphoramidites during synthesis.[2] |
| Incomplete deprotection (presence of multiple peaks corresponding to partially protected oligos) | Insufficient reaction time or temperature. | Ensure the deprotection steps are carried out for the full recommended durations (30 minutes for dilute ammonia, 6 hours for ethylenediamine) at room temperature.[1][3][4] |
| Deprotection reagent has degraded. | Use fresh, high-quality reagents. Prepare the dilute ammonia solution fresh before use. | |
| Modification of deoxyguanosine (dG) residues | A known side reaction can occur during synthesis that makes dG susceptible to modification during deprotection. | The initial 30-minute treatment with the mild ammonium hydroxide solution is designed to revert these dG adducts before the addition of ethylenediamine.[2] |
Quantitative Data Summary
The one-pot deprotection method has been shown to provide significantly higher yields of purified methylphosphonate oligonucleotides compared to the traditional two-step deprotection method.
| Deprotection Method | Synthesis Scale | Relative Yield (%) | Key Advantages | Reference |
| One-Pot Method | 1 µmole | Up to 250% higher than two-step | Higher yield, simpler procedure, faster | [3][4] |
| 100 µmole | Significantly higher than two-step | Amenable to larger scale synthesis | [1][3][4] | |
| 150 µmole | Superior to two-step method | Reduced handling and potential for sample loss | [1][3][4] | |
| Two-Step Method | 1 µmole | Baseline | More complex, lower yield | [3][4] |
Experimental Protocols
Detailed One-Pot Deprotection Protocol
This protocol is adapted from the procedure described by Hogrefe et al.
Materials:
-
Synthesized methylphosphonate oligonucleotide on solid support
-
Deprotection Vial
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethylenediamine (EDA)
-
Water
-
6M Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Preparation of Mild Ammonia Solution: Prepare a solution of acetonitrile/ethanol/concentrated ammonium hydroxide in a 45:45:10 ratio.
-
Initial Deprotection:
-
Transfer the solid support with the synthesized oligonucleotide to a deprotection vial.
-
Add 0.5 mL of the mild ammonia solution to the support.
-
Seal the vial and let it stand at room temperature for 30 minutes.
-
-
Cleavage and Final Deprotection:
-
Add 0.5 mL of ethylenediamine directly to the vial containing the support and the ammonia solution.
-
Reseal the vial and let it stand at room temperature for 6 hours.
-
-
Work-up and Neutralization:
-
Filter the solution to remove the solid support.
-
Wash the support with a 1:1 acetonitrile/water solution.
-
Combine the filtrate and the washes.
-
Dilute the combined solution with water to a final organic content of approximately 10%.
-
Neutralize the solution to a pH of ~7 with 6M HCl or acetic acid.
-
-
Purification:
-
The neutralized solution is now ready for purification by reversed-phase HPLC.[1]
-
Diagrams
Caption: Experimental workflow for the one-pot deprotection of methylphosphonate oligonucleotides.
Caption: Troubleshooting logic for analyzing one-pot deprotection results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. atdbio.com [atdbio.com]
impact of water content on methylphosphonamidite coupling
Technical Support Center: Methylphosphonamidite Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the efficiency.
Frequently Asked Questions (FAQs)
Q1: What is methylphosphonamidite coupling and why is it sensitive to water?
A1: Methylphosphonamidite coupling is a key step in the synthesis of oligonucleotide analogues with methylphosphonate (B1257008) backbones. In this reaction, a methylphosphonamidite monomer is added to the growing oligonucleotide chain. This chemistry is highly sensitive to water because methylphosphonamidites are susceptible to hydrolysis. Water reacts with the activated phosphoramidite (B1245037), converting it to an unreactive H-phosphonate species, which is unable to couple to the oligonucleotide chain. This leads to a failed coupling cycle and the formation of truncated sequences.
Q2: What is the acceptable level of water in solvents and reagents for efficient methylphosphonamidite coupling?
A2: For optimal coupling efficiency, it is crucial to maintain anhydrous conditions. The recommended water content in solvents, such as acetonitrile, should be less than 30 ppm, and preferably 10 ppm or less.[1] Phosphoramidite reagents themselves should also have a very low water content.
Q3: How can I determine the water content in my solvents and phosphoramidite solutions?
A3: The most accurate and widely used method for determining water content in your reagents is the Karl Fischer titration.[2] This electrochemical method is specific for water and can provide precise measurements in the ppm range.
Q4: What are the signs of poor coupling efficiency in my oligonucleotide synthesis?
A4: Poor coupling efficiency can be identified by a significant decrease in the yield of the full-length oligonucleotide. During synthesis, real-time monitoring of the trityl cation release can indicate a problem; a drop in the intensity of the orange color suggests a lower number of successful coupling events in the previous cycle. Post-synthesis analysis by methods such as reverse-phase HPLC will show an increased proportion of shorter, truncated sequences.
Q5: Can I improve coupling efficiency if I suspect water contamination?
A5: Yes. If you suspect water contamination, you can try to dry your dissolved phosphoramidite solution using high-quality molecular sieves (3 Å) just before use.[1] Additionally, performing a "double" or "triple" coupling step, where the coupling part of the cycle is repeated before oxidation, can help to drive the reaction to completion and improve the overall yield of the full-length product.
Troubleshooting Guide: Low Coupling Efficiency
This guide will help you diagnose and resolve issues related to low coupling efficiency in methylphosphonamidite chemistry, with a focus on water contamination.
Visualizing the Problem
The following diagram illustrates the logical flow of how water content can lead to reduced coupling efficiency and ultimately, a lower yield of your desired oligonucleotide.
References
stability of 5'-DMTr-T-Methyl phosphonamidite during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of 5'-DMTr-T-Methyl phosphonamidite.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] Following this recommendation, the amidite has been shown to be stable for at least five months without detectable decomposition.[1]
Q2: How does moisture affect the stability of this compound?
Moisture is a critical factor that adversely affects the stability of phosphonamidites.[3][4] Exposure to moisture can lead to hydrolysis of the phosphoramidite (B1245037) group, rendering the molecule inactive for oligonucleotide synthesis. It is crucial to handle the solid reagent in a dry environment and use anhydrous solvents when preparing solutions.
Q3: Can this compound be stored at temperatures other than -20°C?
While -20°C is the recommended storage temperature for long-term stability, short-term storage at higher temperatures may be possible, though it is not ideal. Stability will decrease at higher temperatures. For any storage condition, it is essential to minimize exposure to moisture and air.
Q4: What are the primary degradation products of this compound?
The primary degradation pathways for phosphonamidites are hydrolysis and oxidation.[5] Hydrolysis, caused by reaction with water, results in the formation of the corresponding H-phosphonate. Oxidation of the phosphorus (III) center to phosphorus (V) can also occur upon exposure to air, leading to an inactive phosphonate (B1237965) species.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound in oligonucleotide synthesis.
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
-
Possible Cause: Degradation of the phosphonamidite due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the amidite has been consistently stored at -20°C under an inert atmosphere.
-
Check for Moisture Contamination: Use fresh, anhydrous acetonitrile (B52724) for dissolution.[3] Ensure that the synthesizer lines and activator solutions are also free of moisture.[3]
-
Assess Purity: Perform a purity check of the phosphonamidite solution using HPLC or ³¹P NMR (see Experimental Protocols below). The presence of significant hydrolysis or oxidation peaks indicates degradation.
-
Use Fresh Reagent: If degradation is suspected, use a fresh vial of this compound.
-
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis of the Synthesized Oligonucleotide
-
Possible Cause: Incorporation of impurities from a degraded phosphonamidite stock.
-
Troubleshooting Steps:
-
Analyze the Phosphonamidite Stock: Use HPLC-MS to analyze the dissolved phosphonamidite to identify potential impurities that could be incorporated into the oligonucleotide.
-
Review Deprotection Protocol: Methylphosphonate (B1257008) linkages are known to be more susceptible to base-induced degradation than standard phosphodiester linkages.[6][7] Ensure that the deprotection conditions are appropriate for oligonucleotides containing methylphosphonate modifications. A common method involves a two-step deprotection using ammonium (B1175870) hydroxide (B78521) followed by ethylenediamine.[8][9][10]
-
Issue 3: Inconsistent Synthesis Results
-
Possible Cause: Inconsistent quality of the phosphonamidite between different lots or due to gradual degradation over time.
-
Troubleshooting Steps:
-
Implement Quality Control Checks: Routinely test the purity of incoming lots of this compound using the analytical methods described below.
-
Aliquot the Reagent: Upon receipt, aliquot the solid phosphonamidite into smaller, single-use vials under an inert atmosphere. This practice minimizes repeated warming and cooling cycles and exposure to ambient air and moisture for the bulk of the reagent.
-
Quantitative Stability Data
The following table summarizes the known stability data for methylphosphonamidites under various storage conditions. Data for this compound is limited, and therefore, data from analogous compounds are included for reference.
| Compound | Storage Condition | Duration | Purity/Observation |
| Methylphosphonamidites (general) | Solid at -20°C | At least 5 months | No detectable decomposition[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Anhydrous acetonitrile.
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 260 nm.
-
Gradient Elution: A typical gradient might be from 5% to 100% Mobile Phase B over 30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the area percentage of the main this compound peak relative to the total peak area.
Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To assess the purity of this compound by detecting the phosphorus (III) content and identifying phosphorus (V) impurities.[11]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d).
-
Internal Standard (optional, for quantitative analysis).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the deuterated solvent inside an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical acquisition parameters may include a 1.5-second acquisition time and a 2.0-second relaxation delay.[11]
-
-
Data Analysis:
-
The main P(III) signal for the phosphonamidite should appear around 140-150 ppm. Due to the chiral phosphorus center, this may appear as two closely spaced peaks (diastereomers).[11]
-
P(V) impurities, such as the oxidation product, will appear in a different region of the spectrum, typically between -25 and 99 ppm.[11]
-
Calculate the purity by integrating the P(III) and P(V) signals and expressing the P(III) signal as a percentage of the total phosphorus signal.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5�-DMTr-dG(iBu)-Methyl phosphonamidite, 115131-08-3 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 8. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
Technical Support Center: Managing Diastereomers in Methylphosphonate Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonate (B1257008) oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and analysis of methylphosphonate oligonucleotides, with a focus on managing diastereomers.
Question: I am observing low coupling efficiency during the synthesis of my methylphosphonate oligonucleotide. What are the possible causes and solutions?
Answer:
Low coupling efficiency is a frequent problem in methylphosphonate oligonucleotide synthesis, primarily due to the sensitivity of methylphosphonamidite monomers. Here are the common causes and recommended solutions:
-
Moisture Contamination: Methylphosphonamidites are highly sensitive to water, which can lead to their hydrolysis and reduced coupling efficiency. Even small amounts of water in reagents or on the synthesizer can significantly impact the synthesis.[1][2]
-
Solution: Use anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower.[3] Always use fresh, high-quality phosphoramidites and dissolve them under an anhydrous atmosphere. It is also recommended to use in-line drying filters for the argon or helium gas on the synthesizer.[3] Treating dimer synthons with 3 Å molecular sieves for at least 24 hours before use can increase coupling efficiencies to over 95%.[1][2]
-
-
Reagent Quality: The quality and age of the phosphoramidite (B1245037) reagents can affect their reactivity.
-
Solution: Use fresh reagents and store them under appropriate anhydrous conditions. If you suspect reagent degradation, it is best to use a new batch.
-
-
Inadequate Activation: The activator may not be efficiently protonating the phosphoramidite.
-
Solution: Ensure the activator solution is fresh and at the correct concentration. For some synthesizers, increasing the coupling time can help drive the reaction to completion.[2]
-
Question: My final product shows a complex mixture of peaks on HPLC analysis, making purification difficult. How can I improve the separation of diastereomers?
Answer:
The presence of multiple diastereomers in methylphosphonate oligonucleotides leads to peak broadening and complex chromatograms. Optimizing your HPLC purification method can significantly improve separation.
-
Column Selection: The choice of HPLC column is critical for resolving diastereomers.
-
Solution: Ion-pair reversed-phase (IP-RP) HPLC is a commonly used and effective technique. Columns with a C18 stationary phase are often employed.[4] For specific applications, phenyl-hexyl columns may offer better separation due to stronger interactions with the DMT group.[5] Bioinert columns can also improve peak shape and recovery by minimizing unwanted ionic interactions.[6]
-
-
Ion-Pairing Agent: The type and concentration of the ion-pairing agent influence the separation of diastereomers.
-
Solution: "Weak" ion-pairing agents like triethylammonium (B8662869) acetate (B1210297) (TEAA) can resolve diastereomers more effectively than "strong" agents like hexafluoro-isopropanol/N,N-diisopropylethylamine (HFIP/DIEA). Decreasing the concentration of the ion-pairing agent and using a shallower gradient can also enhance selectivity.[4]
-
-
Mobile Phase and Temperature: The composition of the mobile phase and the column temperature can be adjusted to improve resolution.
-
Solution: In hydrophilic interaction chromatography (HILIC), elevating the ionic strength and reducing the column temperature can enhance the separation of diastereomers.[7]
-
Here is a table summarizing the impact of different HPLC parameters on diastereomer separation:
| Parameter | Condition | Effect on Diastereomer Separation | Reference |
| Chromatography Mode | Ion-Pair Reversed-Phase (IP-RP) | Good resolution of diastereomers. | [4] |
| Anion-Exchange (AEX) | Can be used, but may offer lower selectivity than IP-RP. | [5] | |
| Hydrophilic Interaction (HILIC) | Effective, especially when manipulating ionic strength and temperature. | [7] | |
| Stationary Phase | C18 | Commonly used and effective for IP-RP. | [4] |
| Phenyl-Hexyl | Can provide better separation for DMT-on oligonucleotides. | [5] | |
| Bioinert Coated | Improves peak shape and recovery. | [6] | |
| Ion-Pairing Agent | Triethylammonium acetate (TEAA) | "Weak" agent, enhances diastereomer resolution. | |
| Hexafluoro-isopropanol/DIEA (HFIP/DIEA) | "Strong" agent, may suppress diastereomer resolution. | ||
| Gradient | Shallow | Increases selectivity for diastereomers. | [4] |
| Temperature | Low (in HILIC) | Enhances diastereomer separation. | [7] |
| Ionic Strength | High (in HILIC) | Enhances diastereomer separation. | [7] |
Question: I am observing side reactions during the deprotection of my methylphosphonate oligonucleotide. How can I minimize these?
Answer:
The methylphosphonate backbone is sensitive to basic conditions, which can lead to degradation and side reactions during deprotection.[1]
-
Base-Labile Protecting Groups: Standard protecting groups may require harsh basic conditions for removal.
-
Solution: Using more labile protecting groups, such as the tert-butylphenoxyacetyl (t-BPA) group for exocyclic amines, allows for milder deprotection conditions like a short treatment with ammonia-saturated methanol. This minimizes backbone degradation and base modifications.
-
-
Deprotection Reagent: The choice of deprotection reagent is critical to avoid side reactions.
-
Solution: A one-pot procedure involving a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) (EDA) can improve product yield by up to 250% compared to traditional two-step methods.[8][9] Using N4-isobutyryl-dC (dC-ibu) instead of N4-benzoyl-dC (dC-bz) can eliminate transamination side products when using EDA.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are diastereomers in the context of methylphosphonate oligonucleotides?
A1: The methylphosphonate linkage in these oligonucleotides contains a chiral phosphorus center. Each time a methylphosphonate linkage is formed during synthesis, it creates two possible stereoisomers, known as diastereomers (Rp and Sp). For an oligonucleotide with 'n' methylphosphonate linkages, there is a potential for 2^n different diastereomers.
Q2: Why is it important to manage diastereomers in methylphosphonate oligonucleotide synthesis?
A2: Diastereomers can have different physicochemical and biological properties. These differences can affect:
-
Binding Affinity: Different diastereomers may bind to their target RNA with varying affinities.
-
Nuclease Resistance: The stereochemistry of the methylphosphonate linkage can influence the oligonucleotide's resistance to degradation by cellular nucleases.
-
Biological Activity: The overall therapeutic efficacy of an antisense oligonucleotide can be dependent on its diastereomeric composition.
Q3: What are the main strategies to control the diastereomeric composition of methylphosphonate oligonucleotides?
A3: There are two primary approaches:
-
Stereorandom Synthesis and Purification: This involves the standard synthesis of a mixture of all possible diastereomers, followed by chromatographic purification to isolate specific diastereomers or enrich for a particular subset. This can be challenging for longer oligonucleotides due to the large number of diastereomers.
-
Stereoselective Synthesis: This approach uses chirally pure building blocks, such as methylphosphonate dimer synthons, to control the stereochemistry at each linkage during synthesis. This method allows for the preparation of oligonucleotides with a defined stereochemistry.[2]
Q4: How can I characterize the diastereomeric composition of my methylphosphonate oligonucleotide?
A4: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): As discussed in the troubleshooting guide, HPLC is a powerful tool for separating and quantifying diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is particularly useful for characterizing the phosphorus backbone and can provide information about the ratio of different diastereomers.[10] 1H NMR can also be used to study the conformation of the diastereomers.
-
Mass Spectrometry (MS): While MS itself does not separate diastereomers, it is essential for confirming the mass and purity of the oligonucleotide product.
Experimental Protocols
Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from a method shown to increase product yield and reduce side reactions.[1][8][9]
-
Initial Ammonia Treatment:
-
To the support-bound oligonucleotide in a sealed vial, add a solution of dilute ammonium (B1175870) hydroxide (B78521) (e.g., 2% NH4OH in water).
-
Incubate at room temperature for 30 minutes. This step helps to revert dG adducts.[1]
-
-
Ethylenediamine (EDA) Addition:
-
Add one volume of ethylenediamine (EDA) to the vial.
-
Continue to incubate at room temperature for 6 hours to complete the deprotection of the base-protecting groups.
-
-
Neutralization and Recovery:
-
Dilute the reaction mixture with water and neutralize it to stop the reaction.
-
The crude oligonucleotide is now ready for purification by HPLC.
-
Protocol 2: Enzymatic Digestion for Base Composition Analysis
This protocol can be used to digest the oligonucleotide into its constituent nucleosides for analysis by HPLC to confirm base composition. This protocol is a general guide and may need optimization for specific modified oligonucleotides.
-
Prepare Digestion Cocktail:
-
Prepare a cocktail containing:
-
Nuclease P1 (to cleave the oligonucleotide into 5'-monophosphates)
-
Alkaline phosphatase (to remove the phosphate (B84403) group, yielding nucleosides)
-
Appropriate buffer (e.g., a buffer containing MgCl2 and ZnCl2)
-
-
-
Digestion:
-
Dissolve the purified methylphosphonate oligonucleotide in the digestion cocktail.
-
Incubate at 37°C for 8-24 hours.
-
-
Analysis:
-
Analyze the resulting mixture of nucleosides by reversed-phase HPLC. The retention times of the peaks can be compared to nucleoside standards to confirm the base composition.
-
Visualizations
Caption: Workflow for methylphosphonate oligonucleotide synthesis and analysis.
Caption: Troubleshooting decision tree for methylphosphonate oligonucleotide synthesis.
Caption: Antisense mechanism of methylphosphonate oligonucleotides via RNase H.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selectscience.net [selectscience.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 5'-DMTr-T-Methyl Phosphonamidite vs. Standard Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic oligonucleotides, the choice of phosphoramidite (B1245037) chemistry is paramount, dictating the ultimate properties and performance of the resulting molecule. While standard phosphoramidite chemistry, yielding the natural phosphodiester backbone, is the established workhorse, modified phosphoramidites are indispensable for creating oligonucleotides with enhanced therapeutic potential. This guide provides an objective comparison of 5'-DMTr-T-Methyl phosphonamidite, which introduces a neutral methylphosphonate (B1257008) backbone linkage, and standard phosphoramidites, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Performance Attributes
The fundamental distinction between this compound and standard phosphoramidites lies in the resulting internucleotide linkage. Standard phosphoramidites create a negatively charged phosphodiester bond, mirroring native DNA and RNA. In contrast, this compound introduces a neutral methylphosphonate linkage. This seemingly subtle change has profound implications for the oligonucleotide's stability, hybridization characteristics, and interaction with cellular machinery.
| Feature | This compound | Standard Phosphoramidites |
| Backbone Linkage | Methylphosphonate (neutral) | Phosphodiester (negatively charged) |
| Nuclease Resistance | High | Low |
| Cellular Uptake | Potentially enhanced due to neutrality | Generally lower for unmodified oligonucleotides |
| Hybridization Affinity (Tm) | Generally lower per modification | Standard |
| RNase H Activation | Modulated (can be inhibitory or enhancing depending on placement and chirality) | Supports RNase H activity |
| Synthesis Cycle | Longer coupling times required | Standard coupling times |
| Deprotection | Requires milder, specific conditions | Standard deprotection protocols |
Performance Data: A Quantitative Comparison
The decision to employ methylphosphonate modifications is often driven by the need for enhanced stability against nucleases, a critical factor for in vivo applications. However, this comes with trade-offs in terms of hybridization affinity and interactions with enzymes like RNase H.
Coupling Efficiency
Nuclease Resistance
The neutral backbone of methylphosphonate oligonucleotides confers significant resistance to degradation by nucleases.
| Oligonucleotide Type | Medium | Half-life | Reference |
| Methylphosphonate Oligonucleotide | Mouse Plasma | ~17 minutes | [2] |
| Phosphodiester Oligonucleotide | Monkey Plasma | ~5 minutes | [2] |
| Alternating Methylphosphonate Residues | HeLa Cell Nuclear Extract | Stable for >70 minutes | [3][4] |
| Unmodified Deoxyoligonucleotide | HeLa Cell Nuclear Extract | Rapidly degraded | [3][4] |
Melting Temperature (Tm)
The introduction of a methylphosphonate linkage typically leads to a decrease in the thermal stability of the duplex formed with a complementary strand. This effect is dependent on the number and position of the modifications.
Note: Specific Tm values are highly sequence-dependent. The data below illustrates the general trend.
| Oligonucleotide Modification | Effect on Tm |
| Single Methylphosphonate Linkage | Can decrease Tm by several degrees Celsius. |
| Multiple Methylphosphonate Linkages | Additive destabilizing effect. |
RNase H Activity
The ability of an antisense oligonucleotide to recruit RNase H to cleave the target mRNA is a key mechanism of action. The impact of methylphosphonate modifications on RNase H activity is complex and can be inhibitory or, in some contexts, enhancing.
| Methylphosphonate Modification Pattern | Effect on RNase H Activity | Reference |
| Six alternating methylphosphonate linkages | Resistant to RNase H cleavage | [3][4] |
| Decreasing number of methylphosphonate linkages | Increased susceptibility to RNase H cleavage | [3][4] |
| 5'-O-Methylphosphonate units | Up to 3-fold increase in E. coli RNase H cleavage rate | [5][6] |
Experimental Protocols
The synthesis and processing of oligonucleotides containing methylphosphonate linkages require modifications to the standard protocols to accommodate the unique chemical properties of the phosphonamidite and the resulting backbone.
Detailed Methodology: Oligonucleotide Synthesis
Objective: To synthesize a 20-mer oligonucleotide with either standard phosphodiester linkages or a defined number of methylphosphonate linkages.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard phosphoramidites (dA, dC, dG, T) dissolved in anhydrous acetonitrile (B52724)
-
This compound dissolved in anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile for washing
Protocol:
The synthesis is performed in a cyclical manner for each nucleotide addition.
| Step | Standard Phosphoramidite Synthesis | Methylphosphonate Linkage Synthesis | Key Considerations |
| 1. Deblocking | Treat CPG with deblocking solution to remove the 5'-DMTr group. Wash with anhydrous acetonitrile. | Same as standard. | Complete removal of the DMTr group is crucial for the subsequent coupling reaction. |
| 2. Coupling | Deliver activated standard phosphoramidite and activator to the column. Coupling time: ~2 minutes. | Deliver activated this compound and activator to the column. Coupling time: ~5-10 minutes. | The longer coupling time for the methyl phosphonamidite is necessary to ensure high reaction efficiency. |
| 3. Capping | Treat with capping solution to acetylate any unreacted 5'-hydroxyl groups. | Same as standard. | This step prevents the formation of deletion mutations in the final oligonucleotide. |
| 4. Oxidation | Treat with oxidizing solution to convert the phosphite (B83602) triester to a stable phosphate (B84403) triester. | Same as standard. | This stabilizes the newly formed internucleotide linkage. |
This cycle is repeated until the desired sequence is synthesized.
Detailed Methodology: Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.
Standard Oligonucleotide Deprotection:
-
Transfer the CPG support to a vial.
-
Add concentrated ammonium (B1175870) hydroxide (B78521).
-
Heat at 55°C for 8-12 hours.
-
Cool, evaporate the ammonia, and desalt the oligonucleotide.
Methylphosphonate Oligonucleotide Deprotection: Caution: Methylphosphonate linkages are base-labile and will be cleaved by standard ammonium hydroxide treatment.
-
Transfer the CPG support to a vial.
-
Add a solution of 0.5 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile.
-
Incubate at room temperature for 2 hours to remove the cyanoethyl protecting groups from any phosphodiester linkages.
-
Wash the support with acetonitrile.
-
Add a mixture of ethylenediamine/ethanol (1:1 v/v).
-
Incubate at room temperature for 6-8 hours to cleave the oligonucleotide from the support and remove the base protecting groups.
-
Neutralize the solution with an appropriate acid (e.g., acetic acid).
-
Desalt the oligonucleotide.
Visualizing the Workflow: Antisense Oligonucleotide Evaluation
The primary application for methylphosphonate-modified oligonucleotides is in antisense therapeutics. The following workflow illustrates the key steps in evaluating the performance of a synthesized antisense oligonucleotide (ASO).
Caption: Experimental workflow for the evaluation of antisense oligonucleotides.
Conclusion
The choice between this compound and standard phosphoramidites is a strategic one, guided by the intended application of the synthetic oligonucleotide. Standard phosphoramidites are ideal for applications where a native-like structure is desired and nuclease resistance is not a primary concern, such as in PCR primers and probes. This compound, on the other hand, offers a crucial tool for the development of therapeutic oligonucleotides, particularly antisense agents, where enhanced stability in biological fluids is a prerequisite for efficacy. Researchers and drug developers must carefully weigh the benefits of increased nuclease resistance against the potential for altered hybridization affinity and modulation of RNase H activity. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and synthesis of next-generation oligonucleotide therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5'-O-Methylphosphonate nucleic acids--new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes | Semantic Scholar [semanticscholar.org]
Methylphosphonate Backbone Modification: A Comparative Guide for Oligonucleotide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide-based therapeutics, chemical modifications are paramount to overcoming the inherent limitations of natural nucleic acids, such as rapid degradation by nucleases and poor cellular uptake. The methylphosphonate (B1257008) (MP) backbone modification, one of the earliest and most extensively studied alterations, offers a unique set of properties. This guide provides an objective comparison of methylphosphonate-modified oligonucleotides with unmodified (PO) and phosphorothioate (B77711) (PS) analogs, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Key Advantages of Methylphosphonate Modification
The primary advantages of substituting a non-bridging oxygen with a methyl group in the phosphate (B84403) backbone are rooted in its charge-neutral nature. This fundamental change imparts several desirable characteristics:
-
Enhanced Nuclease Resistance: The absence of a negative charge makes the phosphodiester bond less susceptible to enzymatic hydrolysis by nucleases. This significantly increases the in vivo and in vitro half-life of the oligonucleotide, a critical factor for therapeutic efficacy.[1][2] Oligonucleotides with alternating methylphosphonate residues have been shown to remain intact for extended periods in cellular extracts, while their phosphodiester counterparts are rapidly degraded.[3]
-
Improved Cellular Uptake: The neutral charge of the methylphosphonate backbone is thought to facilitate passive diffusion across the lipophilic cell membrane.[1] Studies have shown that methylphosphonate oligonucleotides are taken up by cells, although the mechanism is distinct from the receptor-mediated endocytosis observed with phosphodiester oligonucleotides and appears to involve fluid phase or adsorptive endocytosis.[4][5]
Comparative Performance Data
To provide a clear comparison, the following tables summarize quantitative data on key performance metrics for methylphosphonate-modified oligonucleotides against unmodified and phosphorothioate-modified counterparts.
Table 1: Nuclease Resistance
| Oligonucleotide Modification | Assay Conditions | Half-life (t½) | Reference |
| Unmodified (Phosphodiester) | HeLa Cell Nuclear Extract | Rapidly degraded | [3] |
| Alternating Methylphosphonate | HeLa Cell Nuclear Extract | > 70 minutes | [3] |
| Phosphorothioate | 10% Fetal Bovine Serum (FBS) | > 72 hours | [6] |
| Methylphosphonate (as end-caps) | Not specified | Confers nuclease resistance | [2] |
Table 2: Duplex Stability (Melting Temperature - Tm)
The melting temperature (Tm) is a critical indicator of the binding affinity of an oligonucleotide to its target sequence. The neutral backbone of methylphosphonate oligonucleotides can, in some contexts, lead to a decrease in the stability of the resulting duplex compared to unmodified DNA.
| Duplex | Tm (°C) | Conditions | Reference |
| Unmodified DNA:RNA | 60.8 | Not specified | [7] |
| Racemic Methylphosphonate DNA:RNA | 34.3 | Not specified | [7] |
| Alternating Racemic MP/PO DNA:RNA | 40.6 | Not specified | [7] |
| Chirally Pure (Rp) MP/PO DNA:RNA | 55.1 | Not specified | [7] |
| Unmodified RNA:RNA | 50.6 | 10 mM Na2HPO4, 150 mM NaCl (pH 7.0) | [8] |
| Methylphosphonate (Rp) RNA:RNA | 42.0 | 10 mM Na2HPO4, 150 mM NaCl (pH 7.0) | [8] |
| Methylphosphonate (Sp) RNA:RNA | 40.7 | 10 mM Na2HPO4, 150 mM NaCl (pH 7.0) | [8] |
Note: The chirality of the phosphorus center in methylphosphonate linkages significantly impacts duplex stability. The Rp configuration generally results in a more stable duplex than the Sp configuration.
Antisense Mechanisms and RNase H Activity
Methylphosphonate-modified oligonucleotides can exert their antisense effects through two primary mechanisms: steric blocking and, to a lesser extent, RNase H-mediated degradation of the target mRNA.
-
Steric Blocking: By binding to the target mRNA, these charge-neutral analogs can physically obstruct the ribosomal machinery or prevent proper splicing, thereby inhibiting protein translation. This mechanism does not require the degradation of the mRNA.[9][10][11][12]
-
RNase H Activity: RNase H is an enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand. While fully methylphosphonated oligonucleotides are generally poor activators of RNase H, chimeric constructs containing a central window of phosphodiester or phosphorothioate linkages flanked by methylphosphonate wings can effectively recruit this enzyme.[13][14] Interestingly, some studies have shown that certain 5'-O-methylphosphonate modifications can even enhance RNase H cleavage activity compared to natural heteroduplexes.[15] In contrast, phosphorothioate-modified oligonucleotides are potent activators of RNase H.[3][14]
Disadvantages and Limitations
Despite their advantages, methylphosphonate modifications are not without drawbacks:
-
Chirality: The methylphosphonate linkage introduces a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers during standard synthesis. These diastereomers can have different binding affinities, nuclease resistance, and biological activities, leading to batch-to-batch variability.[7]
-
Reduced Aqueous Solubility: The neutral and more hydrophobic nature of the methylphosphonate backbone can lead to reduced solubility in aqueous solutions, which can be a challenge for formulation and delivery.[1][16]
-
Lower Binding Affinity: As shown in Table 2, racemic methylphosphonate modifications can significantly lower the melting temperature of the oligonucleotide-target duplex, indicating a weaker binding affinity compared to unmodified or even phosphorothioate oligonucleotides.[7][17][18]
-
Reduced RNase H Activation: As mentioned, fully methylphosphonated oligonucleotides are not efficient inducers of RNase H-mediated cleavage, limiting their utility for applications that rely on this mechanism.[14][16]
Experimental Protocols
1. Nuclease Resistance Assay
This protocol outlines a general method for assessing the stability of modified oligonucleotides in the presence of nucleases.
-
Materials:
-
Modified and unmodified oligonucleotides (e.g., 5'-end labeled with a fluorescent dye or radioisotope)
-
HeLa cell nuclear extract or Fetal Bovine Serum (FBS) as a source of nucleases
-
Incubation buffer (e.g., PBS)
-
Polyacrylamide gel (e.g., 20%)
-
Gel loading buffer
-
Gel electrophoresis apparatus
-
Imaging system (for fluorescence or autoradiography)
-
-
Procedure:
-
Incubate a fixed amount of the labeled oligonucleotide (e.g., 1 µM) with the nuclease source (e.g., 10% FBS) in the incubation buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and immediately quench the enzymatic activity by adding a denaturing gel loading buffer and placing on ice or freezing.
-
Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using an appropriate imaging system.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point to determine the rate of degradation and the half-life.
-
2. Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of fluorescently labeled oligonucleotides.
-
Materials:
-
Fluorescently labeled oligonucleotides (e.g., FITC or rhodamine conjugate)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Incubate the cells with the fluorescently labeled oligonucleotides at a specific concentration (e.g., 1-5 µM) in serum-free or complete medium for a defined period (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells thoroughly with cold PBS to remove any unbound oligonucleotides.
-
For flow cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy: Fix the cells (e.g., with 4% paraformaldehyde), and mount them on slides for imaging. This will allow for visualization of the subcellular localization of the oligonucleotides.
-
3. Thermal Melting (Tm) Analysis
This protocol details the determination of the melting temperature of an oligonucleotide duplex.
-
Materials:
-
Modified oligonucleotide and its complementary target strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
-
Procedure:
-
Anneal the modified oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Place the duplex solution in a quartz cuvette and place it in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition. This is typically determined by finding the maximum of the first derivative of the melting curve.
-
Visualizing Key Pathways
Cellular Uptake of Methylphosphonate Oligonucleotides
Caption: Cellular uptake of methylphosphonate oligonucleotides via endocytosis.
Antisense Mechanisms of Action
Caption: Two primary mechanisms of antisense oligonucleotide action.
References
- 1. methyl-phosphonate oligo synthesis [biosyn.com]
- 2. Nuclease Resistance Design and Protocols [genelink.com]
- 3. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of survivin by 2'- O-methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 17. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]
- 18. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of 5'-DMTr-T-Methyl Phosphonamidite
For researchers, scientists, and professionals in drug development engaged in the synthesis of oligonucleotides, the purity and structural integrity of phosphoramidite (B1245037) building blocks are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the characterization of these critical reagents. This guide provides a comparative analysis of 5'-DMTr-T-Methyl phosphonamidite and its widely used alternative, 5'-DMTr-T-Cyanoethyl phosphonamidite, focusing on their NMR spectral properties. Detailed experimental protocols and workflow visualizations are included to support robust quality control and analysis.
Performance Comparison: NMR Spectral Data
The following table summarizes the key ¹H, ¹³C, and ³¹P NMR spectral data for this compound and 5'-DMTr-T-Cyanoethyl phosphonamidite. These values are essential for the identification and purity assessment of these reagents.
| NMR Nucleus | Chemical Shift (δ) Range (ppm) | This compound | 5'-DMTr-T-Cyanoethyl Phosphonamidite |
| ³¹P NMR | 140 - 155 | ~147.3 - 147.6[1] | ~149[1] |
| ¹H NMR | 5.0 - 6.4 (Anomeric Proton) | Diagnostic signals in this region are expected. | Diagnostic signals in this region are expected.[2] |
| 3.0 - 4.5 (Sugar Protons) | Complex multiplets are characteristic. | Complex multiplets are characteristic. | |
| 6.5 - 7.5 (Aromatic Protons) | Signals correspond to the DMTr group and thymine (B56734) base. | Signals correspond to the DMTr group and thymine base. | |
| 0.5 - 1.5 (Aliphatic Protons) | Signals from the methyl and diisopropylamino groups are present. | Signals from the cyanoethyl and diisopropylamino groups are present. | |
| ¹³C NMR | 110 - 160 (Aromatic & Base Carbons) | ~113.8 - 159.6 | Characteristic signals in this region. |
| 80 - 90 (Sugar Carbons C1', C4') | ~84.5 - 86.7 | Characteristic signals in this region. | |
| 50 - 70 (Sugar & DMTr Methoxy Carbons) | ~55.5 - 70.2 | Characteristic signals in this region. | |
| 10 - 30 (Aliphatic Carbons) | ~18.4 - 25.0 | Characteristic signals in this region. |
Note: Phosphoramidites exist as a mixture of two diastereomers due to the chiral phosphorus center, which can result in two distinct peaks in the ³¹P NMR spectrum.[2] The chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the phosphoramidite sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (Acetone-d₆) are commonly used.[3] It is critical to use an anhydrous solvent to prevent hydrolysis of the phosphoramidite.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, briefly vortex the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer to the NMR tube.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H, ¹³C, and ³¹P NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak is used for referencing (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).
³¹P NMR:
-
Pulse Program: Proton-decoupled ³¹P experiment (e.g., 'zgig' on Bruker instruments).[4]
-
Number of Scans: 128 to 1024.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering at least 100 ppm to 200 ppm is recommended to observe both the phosphoramidite signals and potential phosphate (B84403) hydrolysis products.
-
Referencing: An external standard of 85% H₃PO₄ is used and set to 0 ppm.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows for NMR analysis of phosphoramidites.
References
A Comparative Guide to the Characterization of Oligonucleotides Containing Methylphosphonate Linkages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of oligonucleotides containing methylphosphonate (B1257008) linkages. It delves into the performance of these methods, presents supporting experimental data, and contrasts the properties of methylphosphonate oligonucleotides with other common modifications. Detailed experimental protocols for key characterization techniques are also provided to facilitate practical application in a research and development setting.
Introduction to Methylphosphonate Oligonucleotides
Methylphosphonate oligonucleotides (MP-ONs) are a class of nucleic acid analogs where a non-ionic methyl group replaces one of the non-bridging oxygen atoms in the phosphodiester backbone. This modification confers several unique properties, most notably increased resistance to nuclease degradation and enhanced cellular uptake due to the neutral charge.[1][2][3] These characteristics have made MP-ONs valuable tools in antisense therapy and other biological research. However, the introduction of a chiral center at the phosphorus atom and the altered physicochemical properties necessitate specialized analytical methods for their comprehensive characterization.
Comparison of Analytical Techniques
The characterization of methylphosphonate oligonucleotides relies on a suite of analytical techniques to determine their identity, purity, structure, and stability. The choice of method depends on the specific information required.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification, impurity analysis.[4][5] | High sensitivity, accuracy, and speed.[4] Can analyze complex mixtures. | Fragmentation can be complex; may not distinguish between diastereomers without tandem MS.[6] |
| NMR Spectroscopy | Three-dimensional structure, confirmation of backbone modification, determination of absolute configuration at phosphorus.[7][8][9] | Provides detailed structural and stereochemical information in solution.[7][9] | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for longer oligonucleotides. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of failure sequences and other impurities, separation of diastereomers.[10][11][12] | High resolution, quantitative analysis, well-established for oligonucleotide analysis.[11] | Resolution of diastereomers can be challenging and method-dependent.[13] |
| Capillary Gel Electrophoresis (CGE) | Purity assessment, size-based separation of oligonucleotides and failure sequences.[14][15][16] | High resolution for size separation, automated, requires minimal sample.[15][17] | Not suitable for structural elucidation; separation is based on size and charge, which is minimal for neutral MP-ONs. |
| UV Spectroscopy | Determination of melting temperature (Tm) for duplex stability, concentration measurement.[7][18][19] | Simple, non-destructive, provides critical thermodynamic data. | Provides limited structural information. |
Performance Comparison: Methylphosphonate vs. Other Oligonucleotide Modifications
The methylphosphonate linkage significantly alters the properties of oligonucleotides compared to the natural phosphodiester (PO) backbone and the commonly used phosphorothioate (B77711) (PS) modification.
| Property | Methylphosphonate (MP) | Phosphorothioate (PS) | Phosphodiester (PO) |
| Nuclease Resistance | High[1][3][20] | High[20] | Low |
| Cellular Uptake | Generally higher than PO, but can be lower than PS.[20] | High[20] | Low |
| Duplex Stability (Tm) | Generally lower than PO for the same sequence.[21] The Rp isomer forms more stable duplexes than the Sp isomer.[8][22] | Generally lower than PO.[21] | Highest |
| RNase H Activation | Does not activate RNase H.[2] | Activates RNase H.[23] | Activates RNase H. |
| Aqueous Solubility | Lower than PO and PS.[1][3] | High | High |
| Chirality | Chiral at phosphorus | Chiral at phosphorus | Achiral |
Experimental Protocols
Mass Spectrometry Analysis (MALDI-TOF)
Objective: To confirm the molecular weight of the synthesized methylphosphonate oligonucleotide.
Methodology:
-
Sample Preparation: Mix 1-3 picomoles of the purified oligonucleotide with a matrix solution, typically 3-hydroxypicolinic acid (3-HPA).
-
Spotting: Deposit the mixture onto a sample grid of the MALDI-TOF instrument.
-
Analysis: In the mass spectrometer, vaporize the sample/matrix mixture with a laser pulse. The oligonucleotide molecules become ionized (primarily through protonation).
-
Detection: The ions are accelerated into a time-of-flight (TOF) analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular weight of the full-length oligonucleotide. Additional peaks may indicate the presence of failure sequences or other impurities.[5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the methylphosphonate oligonucleotide and separate failure sequences.
Methodology:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Analysis: The main peak corresponds to the full-length product. Shorter, failure sequences will typically elute earlier. Due to the presence of diastereomers, the main peak for a methylphosphonate oligonucleotide may be broader than that of a phosphodiester oligonucleotide.[13]
Nuclease Stability Assay
Objective: To evaluate the resistance of methylphosphonate oligonucleotides to enzymatic degradation.
Methodology:
-
Incubation: Incubate the oligonucleotide in the presence of fetal bovine serum or cell lysates at 37°C.
-
Time Points: Remove aliquots at specific time intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by reversed-phase HPLC or capillary gel electrophoresis to determine the amount of remaining full-length oligonucleotide.[10]
-
Comparison: Compare the degradation profile to that of an unmodified phosphodiester oligonucleotide, which is expected to degrade rapidly.
Visualizations
Caption: General workflow for the synthesis and characterization of methylphosphonate oligonucleotides.
Caption: Step-by-step workflow for MALDI-TOF mass spectrometry analysis.
References
- 1. gene-tools.com [gene-tools.com]
- 2. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 3. methyl-phosphonate oligo synthesis [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.colby.edu [web.colby.edu]
- 6. New aspects of the fragmentation mechanisms of unmodified and methylphosphonate-modified oligonucleotides. [sonar.rero.ch]
- 7. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-chiral oligonucleotides. 2D Roesy NMR assignment of absolute configuration at phosphorus and conformational analysis of 5'-O-monomethoxytrityl-(2'-O-deoxyribonucleoside) 3'-O-[O-(4-nitrophenyl)]methanephosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 17. bio-rad.com [bio-rad.com]
- 18. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]
A Comparative Guide to the Biological Activity of Methylphosphonate and Phosphodiester Oligonucleotides
For researchers, scientists, and drug development professionals, understanding the nuanced differences between oligonucleotide modifications is paramount for the design of effective therapeutic and research tools. This guide provides an objective comparison of the biological activities of methylphosphonate (B1257008) (MP) and phosphodiester (PO) oligonucleotides, supported by experimental data and detailed methodologies.
The fundamental difference between these two oligonucleotide classes lies in the phosphate (B84403) backbone. In native phosphodiester oligonucleotides, a negatively charged phosphodiester linkage connects the nucleosides. In methylphosphonate oligonucleotides, one of the non-bridging oxygen atoms in this linkage is replaced by a methyl group, resulting in an uncharged, or neutral, backbone. This seemingly small alteration has profound consequences for the biological behavior of the oligonucleotide.
Key Biological Properties: A Head-to-Head Comparison
The modification of the phosphate backbone from a phosphodiester to a methylphosphonate linkage significantly impacts several key biological parameters, including nuclease resistance, thermal stability of the duplex with target RNA, cellular uptake, and the mechanism of action.
Nuclease Resistance
One of the most significant advantages of methylphosphonate oligonucleotides is their enhanced resistance to degradation by cellular nucleases. The uncharged methylphosphonate linkage is a poor substrate for these enzymes, which readily cleave the phosphodiester bonds of native DNA and RNA.
| Property | Methylphosphonate Oligonucleotide | Phosphodiester Oligonucleotide |
| Nuclease Resistance | High | Low |
| Half-life in Plasma/Serum | Significantly longer; e.g., ~17-35 minutes in mice for MP-containing oligonucleotides.[1] | Very short; e.g., ~5 minutes in monkeys.[2] |
Hybridization and Thermal Stability
The ability of an oligonucleotide to bind to its target RNA sequence is critical for its function. This is often assessed by measuring the melting temperature (Tm) of the oligonucleotide-RNA duplex, which is the temperature at which half of the duplexes dissociate. The neutral backbone of methylphosphonate oligonucleotides generally leads to a decrease in the thermal stability of the duplex compared to their phosphodiester counterparts.
| Property | Methylphosphonate Oligonucleotide | Phosphodiester Oligonucleotide |
| Binding to Target RNA | Forms stable duplexes | Forms stable duplexes |
| Melting Temperature (Tm) of DNA:RNA Duplex | Generally lower than the corresponding phosphodiester duplex. The destabilizing effect is more pronounced than that of phosphorothioate (B77711) modifications.[3] | Higher, forming a more thermally stable duplex. |
Cellular Uptake
The entry of oligonucleotides into cells is a complex process. While the neutral charge of methylphosphonate oligonucleotides might be expected to facilitate passage across the lipid bilayer of the cell membrane, studies have shown that their cellular uptake is generally less efficient than that of charged phosphodiester and phosphorothioate oligonucleotides. The uptake of phosphodiester and other charged oligonucleotides is thought to be mediated by endocytosis, potentially involving protein receptors. Methylphosphonate oligonucleotides also appear to enter cells via endocytosis, but the exact mechanism may differ and appears to be less efficient.
| Property | Methylphosphonate Oligonucleotide | Phosphodiester Oligonucleotide |
| Cellular Uptake Efficiency | Lower than phosphodiester and phosphorothioate oligonucleotides.[4] The uptake mechanism is suggested to be fluid phase or adsorptive endocytosis.[3][5] | Higher than methylphosphonate oligonucleotides. Uptake is mediated by endocytosis. |
Mechanism of Action
Antisense oligonucleotides can inhibit gene expression through two primary mechanisms: steric hindrance or recruitment of RNase H. Phosphodiester oligonucleotides, when forming a DNA:RNA hybrid, can be recognized by RNase H, an enzyme that degrades the RNA strand of the duplex. In contrast, a fully modified methylphosphonate oligonucleotide backbone is not a substrate for RNase H. Therefore, methylphosphonate oligonucleotides primarily act via a steric blocking mechanism, physically preventing the translation or splicing of the target mRNA. However, chimeric oligonucleotides containing both methylphosphonate and phosphodiester linkages have been explored to modulate RNase H activity.
| Property | Methylphosphonate Oligonucleotide | Phosphodiester Oligonucleotide |
| RNase H Activation | Does not activate RNase H.[1] | Activates RNase H, leading to cleavage of the target RNA. |
| Primary Mechanism of Action | Steric Blockade of translation or splicing. | RNase H-mediated degradation of target RNA. |
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.
Caption: Mechanisms of action for phosphodiester and methylphosphonate oligonucleotides.
Caption: Experimental workflow for cellular uptake analysis by flow cytometry.
Detailed Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed protocols for key experiments.
Nuclease Stability Assay in Serum
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Methylphosphonate and phosphodiester oligonucleotides
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
RNA loading dye
-
1.5 mL microcentrifuge tubes
-
Dry heat block or water bath at 37°C
-
Equipment for polyacrylamide gel electrophoresis (PAGE)
Procedure:
-
Prepare a 50 pmol solution of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.[2]
-
Prepare separate tubes for each time point to be tested (e.g., 0, 10, 30, 60, 120, 240 minutes).
-
Incubate the tubes at 37°C.
-
At each designated time point, take one tube and mix 5 µL of the oligonucleotide/serum sample with 5 µL of RNA loading dye to stop the reaction.
-
Store the quenched samples at -20°C until all time points are collected.[2]
-
Analyze the samples by denaturing PAGE to visualize the degradation of the oligonucleotides over time. The amount of full-length oligonucleotide remaining at each time point can be quantified by densitometry.
Cellular Uptake Analysis by Flow Cytometry
This method quantifies the percentage of cells that have internalized fluorescently labeled oligonucleotides and the relative amount of uptake per cell.
Materials:
-
Fluorescently labeled methylphosphonate and phosphodiester oligonucleotides (e.g., with FITC or a similar fluorophore)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Prepare solutions of the fluorescently labeled oligonucleotides in serum-free or complete medium at the desired concentration (e.g., 1 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the oligonucleotide solutions to the cells and incubate for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the oligonucleotide solution and wash the cells three times with PBS to remove any unbound oligonucleotides.
-
Harvest the cells by treating with trypsin-EDTA.
-
Resuspend the cells in PBS or a suitable flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity can be determined to quantify cellular uptake.[6]
Determination of Melting Temperature (Tm)
This protocol describes the determination of the thermal stability of oligonucleotide duplexes using UV-Vis spectrophotometry.
Materials:
-
Methylphosphonate and phosphodiester oligonucleotides and their complementary RNA strands
-
Melting buffer (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0)[7]
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
Procedure:
-
Resuspend the oligonucleotides in the melting buffer to a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.[7]
-
Mix the oligonucleotide with its complementary RNA strand in a 1:1 molar ratio.
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.
-
Transfer the duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Measure the UV absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[8]
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the minimum and maximum values on the resulting melting curve. This can be determined from the first derivative of the melting curve.[8]
In Vitro RNase H Cleavage Assay
This assay determines the ability of an oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Methylphosphonate and phosphodiester oligonucleotides
-
Target RNA (can be radiolabeled for easier detection)
-
RNase H enzyme (e.g., from E. coli or human)
-
RNase H reaction buffer (e.g., 10X buffer containing Tris-HCl, MgCl2, KCl, and DTT)
-
Nuclease-free water
-
EDTA solution to stop the reaction
-
Equipment for gel electrophoresis and autoradiography (if using radiolabeled RNA)
Procedure:
-
Anneal the oligonucleotide to the target RNA by mixing them in a 1:1 molar ratio in nuclease-free water or a suitable annealing buffer. Heat to 95°C for 2 minutes and then cool slowly to room temperature.
-
Set up the cleavage reaction in a microcentrifuge tube by combining the RNA:DNA duplex, 10X RNase H reaction buffer, and nuclease-free water to the desired final volume.[9]
-
Initiate the reaction by adding the RNase H enzyme.[9]
-
Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).[9]
-
Stop the reaction by adding EDTA.[9]
-
Analyze the reaction products by gel electrophoresis. If the RNA is radiolabeled, the cleavage products can be visualized by autoradiography. The extent of cleavage can be quantified to determine the RNase H activity.
Conclusion
The choice between methylphosphonate and phosphodiester oligonucleotides depends heavily on the intended application. The superior nuclease resistance of methylphosphonate oligonucleotides makes them attractive for in vivo applications where stability is a major concern. However, their lower binding affinity and lack of RNase H activation mean they are primarily suited for steric blocking applications. In contrast, phosphodiester oligonucleotides, while susceptible to degradation, are effective at recruiting RNase H for target RNA cleavage, a potent mechanism for gene silencing. For many therapeutic applications, chimeric oligonucleotides that combine the properties of different modifications are being explored to achieve an optimal balance of stability, binding affinity, and mechanism of action. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV melting of oligonucleotides [bio-protocol.org]
- 8. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 9. neb.com [neb.com]
A Comparative Guide to the Cellular Uptake of Methylphosphonate Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake of methylphosphonate (B1257008) (MP) modified oligonucleotides with key alternatives, namely phosphorothioate (B77711) (PS) and unmodified phosphodiester (PO) oligonucleotides. The information presented is supported by experimental data to aid in the selection of appropriate oligonucleotide modifications for research and therapeutic applications.
Executive Summary
The modification of the phosphate (B84403) backbone of oligonucleotides is a critical strategy to enhance their therapeutic potential by improving their stability and cellular uptake. Methylphosphonate (MP) modified oligonucleotides, with their neutral backbone, offer distinct advantages in terms of nuclease resistance. However, their cellular uptake mechanism and efficiency differ significantly from the more commonly used phosphorothioate (PS) modification and the native phosphodiester (PO) linkage. This guide dissects these differences through a detailed comparison of their uptake mechanisms, quantitative performance, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Comparison of Cellular Uptake
The cellular uptake of oligonucleotides is a key determinant of their biological activity. The following table summarizes the quantitative data on the cellular uptake of phosphodiester, methylphosphonate, and phosphorothioate oligonucleotides in mouse spleen cells.
| Oligonucleotide Modification | Cellular Binding and Uptake (Relative) | Nuclease Degradation (Intracellular, 4h) |
| Phosphodiester (Unmodified) | Low | Extensive |
| Methylphosphonate-Phosphodiester | Low | Not Detectable |
| Phosphorothioate | High | Not Detectable |
Data compiled from studies on mouse spleen cells using fluorescein (B123965) (FITC)-conjugated oligonucleotides. The uptake of all oligonucleotides was observed to be higher in B cells than in T cells.[1]
Cellular Uptake Mechanisms: A Comparative Overview
The route of entry into a cell dictates the intracellular fate and, ultimately, the efficacy of an oligonucleotide. MP, PS, and PO oligonucleotides utilize distinct pathways for cellular entry.
Methylphosphonate (MP) Oligonucleotides: Fluid-Phase or Adsorptive Endocytosis
Methylphosphonate oligonucleotides primarily enter cells through a non-receptor-mediated process known as fluid-phase or adsorptive endocytosis.[2][3][4] This pathway is characterized by the non-specific engulfment of extracellular fluid and solutes.
Key Characteristics:
-
Non-saturable: The uptake is not limited by the number of cell surface receptors.[2][4]
-
Temperature-dependent: A significant increase in uptake is observed between 15 and 20°C.[2][3][4]
-
Endosomal localization: Once inside the cell, MP oligonucleotides are found within vesicular structures, suggesting they are localized in endosomes.[2][3][4]
-
Not easily competed: The uptake cannot be effectively blocked by co-incubation with an excess of unlabeled MP or phosphodiester oligonucleotides.[2][3][4]
dot
Caption: Uptake of Methylphosphonate Oligonucleotides.
Phosphorothioate (PS) and Phosphodiester (PO) Oligonucleotides: Receptor-Mediated Endocytosis
In contrast to MP oligonucleotides, both PS and unmodified PO oligonucleotides are taken up by cells via receptor-mediated endocytosis. This is a more specific and efficient process.
Key Characteristics:
-
Saturable: The uptake is limited by the number of available cell surface receptors.
-
Competitive: Uptake can be blocked by an excess of unlabeled oligonucleotides of the same type.[2][4]
-
Protein Binding: PS oligonucleotides, in particular, exhibit strong binding to cell surface proteins, which facilitates their internalization.[1] Specific receptors, such as Stabilin-1 and Stabilin-2, have been identified for PS oligonucleotide uptake in the liver.
dot
Caption: Uptake of PS/PO Oligonucleotides.
Experimental Protocols
Accurate assessment of oligonucleotide cellular uptake is crucial for preclinical development. The following are generalized protocols for key experiments cited in the literature.
Radiolabeling of Oligonucleotides for Quantitative Uptake Studies
This method allows for the sensitive quantification of oligonucleotide uptake.
Materials:
-
Oligonucleotide (10 pmol/µl)
-
[γ-³²P]ATP (10 pmol/µl)
-
T4 Polynucleotide Kinase and buffer
-
Microcentrifuge tubes
-
Water bath or heating block
-
TE buffer (pH 7.6)
Procedure:
-
In a microcentrifuge tube, combine 1 µl of the oligonucleotide, 1 µl of [γ-³²P]ATP, and 10 units of T4 Polynucleotide Kinase in a final volume of 20 µl with the appropriate buffer.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Stop the reaction by heating the tube for 10 minutes at 68°C.
-
Purify the labeled oligonucleotide from unincorporated nucleotides using ethanol precipitation or a suitable spin column.
-
Resuspend the purified ³²P-labeled oligonucleotide in TE buffer.
Cellular Uptake Assay:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the ³²P-labeled oligonucleotide in culture medium for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
After incubation, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove non-internalized oligonucleotides.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Quantify the protein content of the lysate to normalize the uptake data (e.g., pmol of oligonucleotide per mg of protein).
Fluorescence Microscopy for Intracellular Localization
This technique provides visual evidence of the subcellular distribution of oligonucleotides.
Materials:
-
Fluorescently labeled oligonucleotide (e.g., with Rhodamine or FITC)
-
Cells cultured on glass coverslips
-
Culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Incubate the cells with the fluorescently labeled oligonucleotide in culture medium for the desired time at 37°C.
-
Wash the cells three times with PBS to remove the extracellular oligonucleotide.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the intracellular localization of the fluorescent oligonucleotide using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Co-localization with specific organelle markers (e.g., LysoTracker for lysosomes) can provide more detailed information on the subcellular fate.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cellular uptake of different modified oligonucleotides.
dot
Caption: Workflow for Oligonucleotide Uptake Studies.
Conclusion
The choice of oligonucleotide modification has a profound impact on its cellular uptake and subsequent biological activity. Methylphosphonate-modified oligonucleotides, while offering excellent nuclease resistance, exhibit lower cellular uptake compared to phosphorothioate modifications and enter cells via a non-specific endocytic pathway. In contrast, phosphorothioate oligonucleotides demonstrate higher uptake efficiency through receptor-mediated endocytosis. Understanding these fundamental differences is paramount for the rational design of oligonucleotide-based therapeutics and research tools. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel oligonucleotide modifications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cellular Uptake, Distribution, and Metabolism of Oligonucleotides [ouci.dntb.gov.ua]
- 4. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Hybridization Properties of Methylphosphonate DNA/RNA Duplexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of nucleic acid hybridization is paramount for the design of effective therapeutic and diagnostic tools. This guide provides a comprehensive comparison of the hybridization properties of methylphosphonate (B1257008) (MP) DNA/RNA duplexes against natural phosphodiester (DE) counterparts and other modified oligonucleotides. We delve into experimental data on thermodynamic stability and nuclease resistance, offering detailed protocols for key analytical techniques.
Methylphosphonate oligonucleotides, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, represent a significant class of nucleic acid analogs. This modification confers unique physicochemical properties, most notably increased resistance to nuclease degradation and altered hybridization affinity, which are critical for in vivo applications.
Thermodynamic Stability: A Quantitative Comparison
The thermodynamic stability of a DNA/RNA duplex is a critical parameter that governs the efficacy of antisense oligonucleotides. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a key indicator of this stability. The following tables summarize the thermodynamic parameters for the formation of various DNA/RNA duplexes.
| Duplex Type | Sequence (DNA strand) | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| Reference | 5'-d(CGC AAT TCG C)-3' | Phosphodiester (DE) | 60.8 | - | - | - |
| Methylphosphonate | 5'-d(CGC AAT TCG C)-3' | Racemic MP | 34.3 | - | - | - |
| Methylphosphonate | 5'-d(CGC AAT TCG C)-3' | Alternating Racemic MP/DE | 40.6 | - | - | - |
| Methylphosphonate | 5'-d(CGC AAT TCG C)-3' | Alternating Rₚ MP/DE | 55.1 | - | - | - |
| Phosphorothioate (B77711) | 5'-d(CGC AAT TCG C)-3' | Racemic PS | 33.9 | - | - | - |
Table 1: Comparison of melting temperatures (Tm) for a 15-mer oligonucleotide forming a duplex with a complementary RNA target. Data illustrates the general trend of destabilization by racemic methylphosphonate and phosphorothioate modifications compared to the natural phosphodiester backbone. Chirally pure Rₚ methylphosphonate linkages, however, can significantly recover duplex stability.[1]
| Duplex | Modification | ΔTₘ per modification (°C) |
| MP-DNA/RNA | Racemic Methylphosphonate | -1.5 to -2.5 |
| Rₚ-MP-DNA/RNA | Chirally Pure Rₚ-Methylphosphonate | -0.5 to -1.0 |
| Sₚ-MP-DNA/RNA | Chirally Pure Sₚ-Methylphosphonate | -2.0 to -3.0 |
| PS-DNA/RNA | Racemic Phosphorothioate | -1.0 to -2.0 |
| 2'-O-Methyl-RNA/DNA | 2'-O-Methyl modification on RNA strand | +1.5 to +2.0 |
Table 2: Approximate change in melting temperature (ΔTm) per modification for various oligonucleotide analogs in DNA/RNA duplexes. The data highlights the significant impact of stereochemistry at the phosphorus center for methylphosphonate oligonucleotides.
Nuclease Resistance: A Key Advantage
A major hurdle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases. The methylphosphonate modification provides a significant advantage by conferring substantial resistance to these enzymes.
| Oligonucleotide Type | Modification | Nuclease Resistance |
| Phosphodiester DNA | Unmodified | Rapidly degraded |
| Methylphosphonate DNA | All MP linkages | Highly resistant |
| Alternating MP/DE DNA | Alternating MP and DE linkages | Moderately resistant |
| Phosphorothioate DNA | All PS linkages | Resistant |
Table 3: Qualitative comparison of nuclease resistance for different oligonucleotide backbones.
Visualizing the Chemical and Experimental Landscape
To better understand the concepts discussed, the following diagrams illustrate the key chemical difference between phosphodiester and methylphosphonate linkages and a typical experimental workflow for hybridization analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are step-by-step guides for UV thermal denaturation and circular dichroism spectroscopy, two fundamental techniques for characterizing nucleic acid duplexes.
UV Thermal Denaturation (Melting) Analysis
This method is used to determine the melting temperature (Tm) of a DNA/RNA duplex.
1. Materials and Reagents:
-
Lyophilized DNA and RNA oligonucleotides
-
Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.
-
Nuclease-free water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a temperature controller
2. Procedure:
-
Oligonucleotide Preparation: Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) and using the nearest-neighbor extinction coefficients.
-
Duplex Annealing: In a microcentrifuge tube, combine equimolar amounts of the complementary DNA and RNA strands in the melting buffer to the desired final concentration (typically 1-5 µM). Heat the mixture to 90°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.
-
Sample Preparation for Measurement: Transfer the annealed duplex solution to a quartz cuvette. If necessary, degas the solution by centrifugation or gentle vortexing.
-
Instrument Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Set the temperature program to ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a rate of 0.5-1.0°C per minute.
-
Use a buffer blank for baseline correction.
-
-
Data Acquisition: Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot absorbance versus temperature to obtain a melting curve. The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.[2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the DNA/RNA duplex.
1. Materials and Reagents:
-
Annealed DNA/RNA duplex solution (as prepared for UV melting)
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Avoid buffers with high absorbance in the far-UV region.
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Circular dichroism spectropolarimeter with a temperature controller
2. Procedure:
-
Sample Preparation: Prepare the DNA/RNA duplex in the CD-compatible buffer at a suitable concentration (typically 5-10 µM). Ensure the sample is free of bubbles.
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the desired temperature (e.g., 20°C).
-
Set the wavelength scan range (e.g., 320 nm to 200 nm).
-
Set the scanning speed, bandwidth, and response time according to the instrument's manual.
-
-
Data Acquisition:
-
Record a baseline spectrum using only the buffer.
-
Record the CD spectrum of the DNA/RNA duplex sample.
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).
-
The resulting spectrum can be compared to reference spectra for different nucleic acid conformations (e.g., A-form, B-form). A-form helices, characteristic of RNA duplexes and DNA/RNA hybrids, typically show a positive peak around 260-270 nm and a negative peak around 210 nm.[3][4]
-
Conclusion
Methylphosphonate oligonucleotides offer a compelling alternative to natural phosphodiester and other modified oligonucleotides for applications requiring high nuclease resistance. While racemic MP modifications tend to destabilize DNA/RNA duplexes, the use of chirally pure Rₚ-methylphosphonate linkages can largely restore thermodynamic stability. The choice of modification ultimately depends on the specific application, balancing the need for stability, nuclease resistance, and ease of synthesis. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the hybridization properties of their own custom-designed oligonucleotides.
References
Unlocking Gene Silencing: A Comparative Guide to RNase H Activation by Methylphosphonate-Containing Oligonucleotides
For researchers, scientists, and drug development professionals, the quest for potent and specific gene silencing tools is paramount. Antisense oligonucleotides (ASOs) that leverage the endogenous enzyme RNase H to degrade target RNA offer a powerful therapeutic strategy. This guide provides a comprehensive comparison of methylphosphonate-containing oligonucleotides and their ability to activate RNase H, supported by experimental data and detailed protocols.
Methylphosphonate (B1257008) (MP) modification, a neutral backbone alteration in synthetic oligonucleotides, has been explored as an alternative to the more common phosphorothioate (B77711) (PS) linkage. While PS-ASOs are known to activate RNase H, they can also exhibit off-target effects and toxicity.[1][2][3] MP modifications offer the advantage of increased nuclease resistance and a neutral charge, which can improve intracellular transport.[3] However, their impact on RNase H activation is a critical parameter for their efficacy as antisense agents.
Performance Comparison: Methylphosphonate vs. Alternatives
The ability of an ASO to recruit and activate RNase H is crucial for its gene silencing activity. The following tables summarize quantitative data from key studies comparing the RNase H cleavage efficiency of methylphosphonate-containing oligonucleotides with unmodified (phosphodiester, PO) and phosphorothioate (PS) modified oligonucleotides.
Table 1: Relative RNase H Cleavage Rates of Modified Oligonucleotides
| Oligonucleotide Modification | Target System | Relative RNase H Cleavage Rate (Compared to Unmodified PO) | Reference |
| 5'-O-Methylphosphonate (MEPNA) | E. coli RNase H / miRNA191 | Up to 3-fold increase | [4][5] |
| Methylphosphonate (alternating) | HeLa cell nuclear extract / human β-globin pre-mRNA | Reduced | [6][7] |
| Methylphosphonate (chimeric) | Not specified | Increased | [8] |
| Phosphorothioate (PS) | Not specified | ~2-fold lower than natural heteroduplex | [9] |
| Unmodified Phosphodiester (PO) | Not specified | 1 (Baseline) | [10] |
Table 2: Hybridization Properties of Modified Oligonucleotides with RNA
| Oligonucleotide Modification | Duplex Stability (Tm) with RNA | Reference |
| 5'-O-Methylphosphonate (MEPNA) | Significantly stabilized | [4][5] |
| 3'-O-Methylphosphonate | Strongly destabilized | [4][5] |
| Methylphosphonate | Decreased with increasing substitution | [8] |
| Phosphorothioate (PS) | Less stable than unmodified | [11] |
Experimental Insights: How RNase H Activation is Measured
The data presented above is typically generated through in vitro RNase H cleavage assays. These assays are fundamental to characterizing the potential of a modified oligonucleotide as an RNase H-dependent antisense agent.
Key Experimental Protocol: In Vitro RNase H Cleavage Assay
This protocol outlines a general procedure for assessing the ability of a methylphosphonate-containing oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
1. Substrate Preparation:
- Synthesize the antisense oligonucleotide (ASO) with the desired methylphosphonate modifications.
- Prepare the target RNA, often radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.
- Anneal the ASO to the complementary target RNA to form a DNA-RNA hybrid duplex. This is typically done by mixing the two oligonucleotides in an annealing buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl), heating to 95°C for a short period, and then gradually cooling to allow for hybridization.[12]
2. RNase H Reaction:
- Set up the reaction mixture containing the pre-formed DNA-RNA hybrid duplex, reaction buffer (e.g., 10X RNase H Reaction Buffer), and purified RNase H enzyme (e.g., E. coli or human RNase H).[13][14] A typical reaction might contain 2 µg of the RNA:DNA duplex and 1-5 units of RNase H in a final volume of 100 µl.[13][14]
- Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[13][14] Time course experiments are often performed to determine cleavage kinetics.
3. Analysis of Cleavage Products:
- Stop the reaction by adding a chelating agent like EDTA to inactivate the magnesium-dependent RNase H.[13][14]
- Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the RNA fragments by autoradiography (for radiolabeled RNA) or fluorescence imaging. The appearance of shorter RNA fragments indicates successful cleavage by RNase H.
4. Quantification:
- Quantify the intensity of the bands corresponding to the full-length RNA and the cleavage products using densitometry.
- Calculate the percentage of RNA cleavage or the initial rate of cleavage to compare the efficiency of different ASO modifications.
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
References
- 1. gene-tools.com [gene-tools.com]
- 2. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]
- 3. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 4. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5'-O-Methylphosphonate nucleic acids--new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced RNase H activity with methylphosphonodiester/phosphodiester chimeric antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
A Comparative Guide to 2'-Modified Phosphoramidites for Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of oligonucleotide-based therapeutics is rapidly evolving, with chemically modified nucleotides playing a pivotal role in enhancing the efficacy, stability, and safety of these novel drugs. Modifications at the 2'-position of the ribose sugar are a cornerstone of modern oligonucleotide design, offering a versatile toolkit to fine-tune the properties of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based modalities. This guide provides an objective comparison of four widely used 2'-modified phosphoramidites: 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA), supported by experimental data and detailed protocols.
Performance Comparison of 2'-Modified Phosphoramidites
The choice of a 2'-modification significantly impacts the key characteristics of an oligonucleotide. The following table summarizes the quantitative performance of 2'-OMe, 2'-F, 2'-MOE, and LNA modifications based on critical parameters for therapeutic applications.
| Modification | ΔTm per modification (°C) vs. DNA/RNA | Nuclease Resistance | RNase H Activity | Key Advantages | Key Disadvantages |
| 2'-O-Methyl (2'-OMe) | +0.6 to +1.2[1] | Moderate[1][2] | No[1] | Cost-effective, good pharmacokinetics.[1] | Lower binding affinity compared to other modifications.[3] |
| 2'-Fluoro (2'-F) | ~+2.5[4] | Moderate to High[5] | No[6] | High binding affinity.[4] | Can be susceptible to degradation without a phosphorothioate (B77711) backbone. |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.7[4] | High[7][8] | No[1] | Excellent balance of affinity, stability, and safety; widely used in approved drugs.[7][9] | More expensive than 2'-OMe. |
| Locked Nucleic Acid (LNA) | +4 to +8[4] | Very High[1] | No[1] | Unprecedented binding affinity.[1][4] | Potential for hepatotoxicity at high doses.[8] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and evaluation of oligonucleotides incorporating 2'-modifications.
Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard automated synthesis of 2'-modified oligonucleotides using phosphoramidite (B1245037) chemistry.
Materials:
-
Appropriate 2'-modified phosphoramidites (e.g., 2'-OMe, 2'-F, 2'-MOE, or LNA)
-
DNA or RNA phosphoramidites (for chimeric oligonucleotides)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation: Dissolve phosphoramidites and activator in anhydrous acetonitrile to the recommended concentrations. Install reagents on an automated DNA/RNA synthesizer.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the CPG-bound nucleotide by treatment with the deblocking solution.
-
Coupling: The 2'-modified phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Repeat: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in a concentrated ammonia (B1221849) solution or a mixture of ammonia and methylamine.
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC).
Oligonucleotide Purification by Reversed-Phase HPLC
This protocol describes the purification of 2'-modified oligonucleotides to isolate the full-length product from shorter failure sequences and other impurities.[10][11][12]
Materials:
-
Crude, deprotected oligonucleotide solution
-
HPLC system with a reversed-phase column (e.g., C8 or C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar ion-pairing agent in water
-
Mobile Phase B: Acetonitrile
-
Desalting columns
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the full-length oligonucleotide.
-
DMT Removal (if applicable): If the purification was performed with the DMT group on, treat the collected fractions with an acid (e.g., acetic acid) to remove the DMT group.
-
Desalting: Remove the HPLC buffer salts from the purified oligonucleotide using a desalting column.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Nuclease Resistance Assay (Serum Stability)
This protocol assesses the stability of 2'-modified oligonucleotides in the presence of nucleases found in serum.[13]
Materials:
-
Purified 2'-modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining agent (e.g., SYBR Gold)
Procedure:
-
Incubation:
-
Incubate a known amount of the 2'-modified oligonucleotide and the unmodified control with a defined concentration of FBS (e.g., 50%) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Preparation: Stop the reaction at each time point by adding a denaturing loading buffer and flash-freezing the samples.
-
PAGE Analysis:
-
Run the collected samples on a denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye.
-
-
Data Analysis:
-
Visualize the gel using a gel documentation system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Calculate the percentage of intact oligonucleotide remaining over time to determine its half-life in serum.
-
Visualizations
Antisense Oligonucleotide (ASO) Mechanism of Action
The following diagram illustrates the general mechanism of action for RNase H-dependent antisense oligonucleotides, which often incorporate 2'-modified nucleotides in their "wings" to enhance stability and binding affinity, while a central "gap" of DNA-like nucleotides allows for RNase H recognition and cleavage of the target mRNA.
Caption: Mechanism of RNase H-dependent antisense oligonucleotide action.
Experimental Workflow for Modified Oligonucleotide Analysis
This diagram outlines the key steps involved in the synthesis, purification, and analysis of oligonucleotides containing 2'-modifications.
Caption: Workflow for synthesis and analysis of 2'-modified oligonucleotides.
References
- 1. Antisense part III: chemistries [cureffi.org]
- 2. Nuclease Resistance Design and Protocols [genelink.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. books.rsc.org [books.rsc.org]
- 7. idtdna.com [idtdna.com]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. labcluster.com [labcluster.com]
- 12. atdbio.com [atdbio.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling 5'-DMTr-T-Methyl Phosphonamidite
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring a safe and efficient laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of 5'-DMTr-T-Methyl phosphonamidite, a key reagent in this field. Adherence to these protocols is crucial for mitigating risks and ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Precautions
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. This compound is a powder and may be harmful if inhaled, swallowed, or comes into contact with skin.[1] Direct contact with eyes can cause irritation.[1]
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles or Glasses | Must be worn at all times to prevent eye contact.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible, impermeable gloves to prevent skin exposure.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against accidental spills.[1] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A dust mask is recommended if there is a possibility of dust inhalation.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental success. The following workflow outlines the key steps.
Experimental Protocols: Spill Management and Disposal
Spill Management:
In the event of a spill, it is crucial to act promptly and safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning, don all required personal protective equipment, including gloves, safety glasses, a lab coat, and a dust mask.[1]
-
Contain the Spill: For solid spills, gently sweep up the bulk of the material to avoid creating dust.[1]
-
Clean the Area: Finish cleaning by wiping the area with a damp towel.[1]
-
Dispose of Clean-up Materials: All materials used for cleaning the spill should be placed in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan:
Proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow.
-
Waste Segregation: Do not mix phosphonamidite waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect all solid and liquid waste containing this chemical in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1] Always adhere to all federal, state, and local regulations for hazardous waste disposal.[1]
By implementing these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment while advancing their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
